molecular formula C23H23FN6O3 B15601694 (S)-GSK1379725A

(S)-GSK1379725A

カタログ番号: B15601694
分子量: 450.5 g/mol
InChIキー: LLVPDBRSUHNJQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-GSK1379725A is a useful research compound. Its molecular formula is C23H23FN6O3 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPDBRSUHNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BPTF: A Key Epigenetic Regulator

Bromodomain and PHD finger-containing transcription factor (BPTF) is the largest and an essential subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1] By interacting with acetylated and methylated histone tails through its bromodomain and PHD finger domains respectively, BPTF facilitates the recruitment of the NURF complex to specific chromatin regions.[1] This ATP-dependent remodeling alters nucleosome positioning, thereby regulating gene expression.

Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, including lung adenocarcinoma, melanoma, hepatocellular carcinoma, and breast cancer.[2][3][4] BPTF promotes tumor growth, proliferation, and metastasis by influencing key oncogenic signaling pathways.[2][3][4] Consequently, the bromodomain of BPTF has emerged as a promising therapeutic target for the development of novel anticancer agents.

(S)-GSK1379725A: A Selective Ligand for the BPTF Bromodomain

This compound, also known as AU1, is a selective small-molecule inhibitor of the BPTF bromodomain.[5][6] It exhibits selectivity for BPTF over other bromodomains, notably BRD4, which is crucial for minimizing off-target effects.[5][6] This selectivity allows for the specific investigation of BPTF's role in cellular processes and its potential as a therapeutic target.

Quantitative Data Presentation

The following tables summarize the binding affinities and inhibitory concentrations of this compound and other notable BPTF inhibitors.

Table 1: Binding Affinity (Kd) of BPTF Bromodomain Inhibitors

CompoundTargetKd (µM)Assay MethodReference
This compound (AU1) BPTF 2.8 Isothermal Titration Calorimetry (ITC) [5][6]
TP-238BPTF0.12Isothermal Titration Calorimetry (ITC)[3]
GSK4027BPTF1.7Not Specified[7]
BZ1BPTF0.0063BROMOscan[7]
DC-BPi-07BPTFNot ReportedNot Reported[8]

Table 2: Inhibitory Concentration (IC50) of BPTF Bromodomain Inhibitors

CompoundTargetIC50 (nM)Assay MethodReference
TP-238BPTF350AlphaScreen[3]
DC-BPi-03BPTF698.3 ± 21.0HTRF[8]

Table 3: Cellular Activity (EC50) of BPTF Bromodomain Inhibitors

CompoundTargetEC50 (nM)Cellular AssayReference
TP-238BPTF200-300NanoBRET[9]

Signaling Pathways

BPTF exerts its influence on tumorigenesis through the modulation of several critical signaling pathways.

BPTF and the c-Myc Pathway

BPTF is a crucial co-factor for the transcriptional activity of the oncoprotein c-Myc.[10][11] BPTF interacts with c-Myc and is required for its recruitment to target gene promoters, leading to the activation of genes involved in cell proliferation and growth.[10][11]

BPTF_cMyc_Pathway BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin BPTF->Chromatin recruits c-Myc to cMyc c-Myc cMyc->BPTF interacts with NURF->Chromatin remodels TargetGenes Target Genes (e.g., cell cycle progression) Chromatin->TargetGenes activates Proliferation Cell Proliferation & Growth TargetGenes->Proliferation promotes

BPTF-c-Myc Signaling Pathway

BPTF and the PI3K/AKT Pathway

Knockdown of BPTF has been shown to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation.[12] BPTF knockdown leads to reduced phosphorylation of key components of this pathway, including AKT and GSK-3β.[12]

BPTF_PI3K_AKT_Pathway cluster_inhibition Inhibition by this compound BPTF BPTF PI3K PI3K BPTF->PI3K positively regulates AKT AKT PI3K->AKT activates GSK3b GSK-3β AKT->GSK3b phosphorylates (inhibits) CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes

BPTF-PI3K/AKT Signaling Pathway

Experimental Protocols

Detailed methodologies for key biophysical and cellular assays are provided below.

Protein-Observed Fluorine NMR (PrOF NMR) for Binding Affinity

This protocol outlines a method for determining the binding affinity of inhibitors to the BPTF bromodomain using PrOF NMR.

Workflow:

PrOF_NMR_Workflow Start Start Label Label BPTF with 5-fluorotryptophan (B555192) Start->Label Prepare Prepare NMR samples (Protein + Inhibitor) Label->Prepare Acquire Acquire 1D 19F NMR spectra Prepare->Acquire Analyze Analyze chemical shift perturbations Acquire->Analyze Determine Determine Kd Analyze->Determine End End Determine->End

PrOF NMR Experimental Workflow

Methodology:

  • Protein Expression and Labeling: Express the BPTF bromodomain in E. coli with the addition of 5-fluorotryptophan to the growth media for incorporation. Purify the labeled protein.

  • Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of 19F-labeled BPTF bromodomain (e.g., 25 µM) in a suitable NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5 in 90% H2O/10% D2O). Add increasing concentrations of the inhibitor from a stock solution.

  • NMR Data Acquisition: Acquire 1D 19F NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer equipped with a fluorine probe.

  • Data Analysis: Process the spectra and measure the chemical shift changes of the 19F-tryptophan resonance upon inhibitor titration.

  • Kd Determination: Plot the chemical shift perturbation as a function of inhibitor concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to measure the association and dissociation rate constants of inhibitors binding to the BPTF bromodomain.

Workflow:

SPR_Workflow Start Start Immobilize Immobilize BPTF on sensor chip Start->Immobilize Inject Inject inhibitor at various concentrations Immobilize->Inject Monitor Monitor association and dissociation phases Inject->Monitor Regenerate Regenerate sensor surface Monitor->Regenerate Analyze Analyze sensorgrams to determine kon and koff Monitor->Analyze Regenerate->Inject Repeat for each concentration End End Analyze->End

SPR Experimental Workflow

Methodology:

  • Ligand Immobilization: Immobilize purified His-tagged BPTF bromodomain onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+). Inject the inhibitor solutions over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the binding response (in Resonance Units, RU) during the association (inhibitor injection) and dissociation (buffer flow) phases.

  • Surface Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound inhibitor.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

AlphaScreen Assay for High-Throughput Screening

This protocol details a competitive AlphaScreen assay for screening and characterizing inhibitors of the BPTF bromodomain-histone interaction.

Workflow:

AlphaScreen_Workflow Start Start Mix Mix His-BPTF, Biotin-Histone peptide, and inhibitor Start->Mix AddBeads Add Streptavidin-Donor and Ni-NTA-Acceptor beads Mix->AddBeads Incubate Incubate in the dark AddBeads->Incubate Read Read AlphaScreen signal Incubate->Read Analyze Analyze data to determine IC50 Read->Analyze End End Analyze->End

AlphaScreen Experimental Workflow

Methodology:

  • Reagent Preparation: Prepare solutions of His-tagged BPTF bromodomain, biotinylated acetylated histone H4 peptide, and the test inhibitor in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the His-BPTF, biotinylated histone peptide, and serial dilutions of the inhibitor.

  • Bead Addition: Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibration.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The signal will be inversely proportional to the inhibitor's potency. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

Currently, there is limited publicly available information on the detailed pharmacokinetic properties and in vivo efficacy of this compound. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic potential in preclinical animal models.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BPTF bromodomain. Its selectivity and demonstrated cellular activity make it a promising starting point for the development of novel therapeutics targeting BPTF-driven cancers. The data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this important area of epigenetic medicine.

References

(S)-GSK1379725A: A Technical Guide to a Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD Finger Transcription Factor (BPTF). This document details its biochemical and cellular activities, including experimental protocols for key assays and a summary of its impact on relevant signaling pathways.

Chemical Structure and Properties

This compound, also known as AU1, is a small molecule inhibitor that has been identified as a selective ligand for the BPTF bromodomain.[1] The (S)-enantiomer is the biologically active form of the molecule.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name methyl 3-[[(3S)-1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate
Molecular Formula C₂₃H₂₃FN₆O₃
Molecular Weight 450.47 g/mol
Canonical SMILES COC(=O)C1=CC(=CC=C1)NC(=O)N[C@H]2CN(CC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F
CAS Number 2359618-49-6

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of the BPTF bromodomain, a key component of the Nucleosome Remodeling Factor (NURF) complex.[2][3] The BPTF bromodomain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the NURF complex to specific chromatin regions. This action facilitates chromatin remodeling and subsequent gene transcription.

By binding to the BPTF bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disruption of the BPTF-histone interaction prevents the recruitment of the NURF complex, leading to the modulation of downstream gene expression.

Table 2: Biochemical and Cellular Activity of this compound

ParameterValueAssay Type
Binding Affinity (Kd) for BPTF 2.8 µMIsothermal Titration Calorimetry (ITC)[4]
Selectivity Selective for BPTF over BRD4 bromodomainProtein-Observed Fluorine NMR (PrOF NMR)[1][4]

BPTF has been implicated in the regulation of several critical signaling pathways involved in cell proliferation, survival, and differentiation. Inhibition of the BPTF bromodomain by this compound can therefore impact these cellular processes.

BPTF-Mediated Signaling Pathways

BPTF has been shown to play a role in the activation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways and is also involved in the regulation of the proto-oncogene c-Myc.[2][3][5][6]

BPTF_Signaling cluster_nucleus Nucleus cluster_signaling Downstream Signaling Histones Acetylated Histones BPTF BPTF Histones->BPTF recognition NURF NURF Complex BPTF->NURF recruitment Chromatin Chromatin Remodeling NURF->Chromatin Transcription Gene Transcription Chromatin->Transcription MAPK_pathway MAPK Pathway (e.g., ERK) Transcription->MAPK_pathway PI3K_pathway PI3K/AKT Pathway Transcription->PI3K_pathway cMyc c-Myc Regulation Transcription->cMyc Cell_Cycle Cell Proliferation & Survival MAPK_pathway->Cell_Cycle PI3K_pathway->Cell_Cycle cMyc->Cell_Cycle Inhibitor This compound Inhibitor->BPTF inhibits

BPTF Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Protein-Observed Fluorine NMR (PrOF NMR) for Binding and Selectivity

This method is used to detect the binding of small molecules to fluorine-labeled proteins and to assess selectivity in a dual-protein screen.[4]

Experimental Workflow:

PrOF_NMR_Workflow Protein_Prep 1. Prepare Fluorine-Labeled Proteins (e.g., 5-fluoro-tryptophan labeled BPTF and BRD4) Sample_Prep 2. Prepare NMR Samples - 40-50 µM labeled proteins - 50 mM TRIS, 100 mM NaCl, 5% D2O, pH 7.4 Protein_Prep->Sample_Prep Ligand_Add 3. Add this compound (100 µM) Sample_Prep->Ligand_Add NMR_Acq 4. Acquire 1D 19F NMR Spectra (470 MHz, 298 K) Ligand_Add->NMR_Acq Data_Analysis 5. Analyze Chemical Shift Perturbations NMR_Acq->Data_Analysis Conclusion 6. Determine Binding and Selectivity Data_Analysis->Conclusion

Workflow for PrOF NMR Binding and Selectivity Assay.

Detailed Protocol:

  • Protein Expression and Labeling: Express and purify the bromodomain of BPTF and a control bromodomain (e.g., the first bromodomain of BRD4) in E. coli grown in media supplemented with 5-fluoro-tryptophan to incorporate the fluorine label.

  • NMR Sample Preparation: Prepare NMR samples containing 40–50 µM of each fluorine-labeled bromodomain in a buffer of 50 mM TRIS, 100 mM NaCl, and 5% D₂O at pH 7.4.

  • Ligand Addition: Add this compound to the NMR sample to a final concentration of 100 µM.

  • NMR Data Acquisition: Acquire 1D ¹⁹F NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe at 298 K. Typical parameters include a relaxation delay of 0.7 s and a 90° flip angle.[4]

  • Data Analysis: Analyze the resulting spectra for changes in the chemical shifts of the ¹⁹F resonances. A significant chemical shift perturbation upon ligand addition indicates binding. The selectivity is determined by observing which protein's signals are perturbed in a dual-protein experiment.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).

Principle: This technique directly measures the heat released or absorbed during the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein, and the heat change for each injection is measured.

General Protocol:

  • Prepare solutions of the BPTF bromodomain and this compound in the same buffer (e.g., 50 mM TRIS, 100 mM NaCl, pH 7.4).

  • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable research tool for studying the biological functions of the BPTF bromodomain. Its selectivity over other bromodomains, such as BRD4, makes it a more specific probe for elucidating the roles of BPTF in chromatin remodeling and the regulation of signaling pathways implicated in various diseases, including cancer. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and other BPTF inhibitors.

References

An In-Depth Technical Guide to the Synthesis and Enantiomeric Separation of (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK1379725A is a potent and selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. As the biologically active enantiomer, the stereoselective synthesis or efficient chiral separation of this compound is paramount for its development as a chemical probe and potential therapeutic agent. This technical guide provides a comprehensive overview of a representative synthetic pathway to obtain racemic GSK1379725A and a detailed proposed methodology for the subsequent enantiomeric separation to isolate the desired (S)-enantiomer. Furthermore, this guide outlines the role of BPTF in relevant signaling pathways, offering context for the compound's mechanism of action. All quantitative data are summarized in tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

GSK1379725A has emerged as a valuable tool for studying the biological functions of BPTF, which is implicated in various cancers through its role in chromatin remodeling and gene transcription. The (S)-enantiomer of GSK1379725A has been identified as the active binder to the BPTF bromodomain. Therefore, obtaining enantiomerically pure this compound is a critical step in advancing research into BPTF-targeted therapies. This document details a plausible synthetic route and a robust chiral High-Performance Liquid Chromatography (HPLC) method for its enantiomeric resolution.

Representative Synthesis of Racemic GSK1379725A

While a specific patented synthesis for this compound is not publicly available, a representative synthetic route for the racemic compound can be constructed based on the synthesis of structurally similar isoxazole-carboxamide and sulfonamide derivatives found in the chemical literature. The proposed multi-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis of racemic GSK1379725A can be envisioned through the coupling of a key sulfonamide-isoxazole carboxylic acid intermediate with N-methyl-p-anisidine.

dot

G cluster_0 Synthesis of Isoxazole (B147169) Intermediate cluster_1 Sulfonylation cluster_2 Hydrolysis cluster_3 Amide Coupling A Ethyl acetoacetate B Hydroxylamine A->B Cyclization C 3-Methylisoxazol-5(4H)-one B->C E 3-Methylisoxazol-5(4H)-one D 1-Methyl-1H-pyrazole-4-sulfonyl chloride D->E Sulfonylation F 3-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid ethyl ester E->F G 3-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid ethyl ester H 3-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid G->H LiOH I 3-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid J N-methyl-p-anisidine I->J HATU, DIPEA K Racemic GSK1379725A J->K

Caption: Proposed Synthetic Workflow for Racemic GSK1379725A.

Experimental Protocols (Representative)

Step 1: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid

  • To a solution of ethyl 3-aminoisoxazole-4-carboxylate (1.0 eq) in pyridine (B92270) (10 vol) at 0 °C, add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-water and acidify with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the ethyl ester.

  • Dissolve the crude ethyl ester in a mixture of THF and water (1:1, 10 vol).

  • Add lithium hydroxide (B78521) (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 2N HCl and extract with ethyl acetate (3 x 20 vol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the carboxylic acid intermediate.

Step 2: Synthesis of Racemic GSK1379725A

  • To a solution of 3-(1-methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acid (1.0 eq) in DMF (10 vol), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-methyl-p-anisidine (1.1 eq) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic GSK1379725A.

Representative Data
StepProductStarting MaterialReagentsYield (%)Purity (%)
13-(1-Methyl-1H-pyrazol-4-yl)sulfonamido-isoxazole-4-carboxylic acidEthyl 3-aminoisoxazole-4-carboxylate1-Methyl-1H-pyrazole-4-sulfonyl chloride, Pyridine, LiOH75-85>95
2Racemic GSK1379725ACarboxylic acid intermediateN-methyl-p-anisidine, HATU, DIPEA60-70>98

Table 1: Representative yields and purities for the synthesis of racemic GSK1379725A.

Enantiomeric Separation of GSK1379725A

The separation of the enantiomers of GSK1379725A can be achieved by chiral HPLC. Based on successful separations of similar isoxazole and sulfonamide-containing chiral molecules, a method utilizing a polysaccharide-based chiral stationary phase (CSP) is proposed.

Proposed HPLC Method

dot

G A Racemic GSK1379725A Sample B Chiral HPLC System A->B Injection C Fraction Collection B->C Elution D This compound C->D E (R)-GSK1379725A C->E F Enantiomeric Purity Analysis D->F E->F

Caption: Workflow for Enantiomeric Separation of GSK1379725A.

Detailed Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector and a fraction collector.

Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is recommended.

Mobile Phase Optimization: A screening of mobile phases is recommended to achieve optimal separation. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

Proposed Starting Conditions:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Table 2: Proposed initial HPLC parameters for enantiomeric separation.

Method Validation Parameters (to be determined experimentally):

ParameterAcceptance Criteria
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Enantiomeric Excess (ee) > 99% for isolated fractions
Recovery > 90% for each enantiomer

Table 3: Target validation parameters for the chiral HPLC method.

BPTF Signaling Pathway

GSK1379725A exerts its effects by inhibiting the bromodomain of BPTF. BPTF is a crucial component of the NURF chromatin remodeling complex, which plays a significant role in regulating gene expression. Dysregulation of BPTF has been linked to the aberrant activation of several oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways.

dot

G cluster_0 Upstream Signals cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT BPTF BPTF (NURF Complex) AKT->BPTF Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BPTF Activation Transcription Gene Transcription (Proliferation, Survival) BPTF->Transcription Promotes GSK1379725A This compound GSK1379725A->BPTF Inhibits Proliferation Proliferation Transcription->Proliferation Leads to

The BPTF Bromodomain: A Key Regulator of Gene Expression and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. As the largest subunit of this complex, BPTF plays a pivotal role in modulating DNA accessibility and thereby controlling the transcriptional landscape of the cell. Its intricate involvement in fundamental cellular processes, from embryonic development to cancer progression, has positioned the BPTF bromodomain as a significant area of research and a promising target for therapeutic intervention.

This technical guide provides a comprehensive overview of the BPTF bromodomain's function in gene regulation, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals in their endeavors.

Core Function in Gene Regulation: A Multi-Domain Approach

BPTF's regulatory function is orchestrated through its distinct domains, primarily the PHD finger and the bromodomain, which act as "readers" of histone modifications. The PHD finger specifically recognizes trimethylated lysine (B10760008) 4 on histone H3 (H3K4me3), a mark associated with active gene promoters.[1] Concurrently, the bromodomain binds to acetylated lysine residues on histone tails, particularly on histone H4.[2][3] This dual-recognition mechanism allows for the precise recruitment of the NURF complex to specific genomic loci.

Once recruited, the NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA. This remodeling of chromatin structure alters the accessibility of DNA to the transcriptional machinery, thereby activating or repressing gene expression. BPTF's interaction with acetylated histones is a critical step in this process, making its bromodomain a key modulator of gene transcription.

Quantitative Analysis of BPTF Bromodomain Interactions

The affinity of the BPTF bromodomain for various acetylated histone peptides and the efficacy of its inhibitors have been quantitatively characterized. This data is essential for understanding the specificity of BPTF's interactions and for the development of targeted therapeutics.

Histone PeptideDissociation Constant (Kd)Method
H4K16ac99 ± 7 µMNot Specified
H2A.Z K4acK11ac780 µMPrOF NMR
H4K12acMeasurable affinity (exact value not provided)ITC
H4K20acMeasurable affinity (exact value not provided)SPOT blotting

Table 1: BPTF Bromodomain Binding Affinities. This table summarizes the dissociation constants (Kd) of the BPTF bromodomain for various acetylated histone peptides, providing insights into its binding preferences.[4][5][6]

InhibitorIC50/KdMethod
AU1Kd = 2.8 µMNot Specified
BromosporineIC50 = 1.5 ± 0.2 µMAlphaScreen
TP-238Kd = 120 nMITC
GSK4027IC50 = 1.5 ± 0.2 µMAlphaScreen
Cpd8Kd = 428 nMITC
Cpd10Kd = 655 nMITC
DC-BPi-03IC50 = 698.3 ± 21.0 nMNot Specified

Table 2: BPTF Bromodomain Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for several small molecule inhibitors of the BPTF bromodomain, crucial data for drug development.[7][8]

Signaling Pathways and Regulatory Networks

BPTF's influence on gene expression extends to its involvement in critical signaling pathways implicated in cell proliferation, survival, and tumorigenesis.

BPTF and c-MYC: A Partnership in Oncogenesis

BPTF has been identified as a critical co-factor for the oncogenic transcription factor c-MYC.[9][10] BPTF interacts with c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[9][10] This interaction is crucial for c-MYC-driven cell proliferation and tumorigenesis, highlighting the BPTF-c-MYC axis as a potential therapeutic target.[10]

BPTF_cMYC_Pathway BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin BPTF->Chromatin recruits NURF to cMYC c-MYC cMYC->BPTF interacts with NURF->Chromatin remodels GeneExpression Target Gene Expression Chromatin->GeneExpression regulates Proliferation Cell Proliferation GeneExpression->Proliferation Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis

Caption: BPTF interaction with c-MYC in gene regulation.

Role in MAPK and PI3K/AKT Signaling

BPTF has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13] In some cancers, BPTF knockdown leads to the suppression of these pathways, resulting in reduced cell proliferation and increased apoptosis.[11][13]

BPTF_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway Raf1 Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis BPTF BPTF BPTF->Raf1 activates BPTF->PI3K activates

Caption: BPTF's role in MAPK and PI3K/AKT signaling.

Experimental Protocols for Studying BPTF Function

Investigating the role of the BPTF bromodomain in gene regulation requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of BPTF. This protocol outlines the key steps for performing a BPTF ChIP-seq experiment.

ChIP_Seq_Workflow Start Start: Crosslink Cells CellLysis Cell Lysis & Chromatin Shearing Start->CellLysis Immunoprecipitation Immunoprecipitation with anti-BPTF Antibody CellLysis->Immunoprecipitation ReverseCrosslink Reverse Crosslinks & DNA Purification Immunoprecipitation->ReverseCrosslink LibraryPrep Sequencing Library Preparation ReverseCrosslink->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis: Peak Calling & Motif Discovery Sequencing->DataAnalysis End End: Identify BPTF Binding Sites DataAnalysis->End

Caption: A typical workflow for a ChIP-seq experiment.

1. Cell Crosslinking and Lysis:

  • Grow cells to 80-90% confluency.

  • Add formaldehyde (B43269) to a final concentration of 1% and incubate at room temperature for 10 minutes to crosslink proteins to DNA.

  • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend cells in lysis buffer (e.g., RIPA buffer) containing protease inhibitors and incubate on ice for 30 minutes.

2. Chromatin Shearing:

  • Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. Optimization of sonication conditions is critical.

  • Centrifuge the sonicated lysate to pellet cell debris.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G beads.

  • Add a ChIP-grade anti-BPTF antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Crosslinking:

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina).

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Use a peak calling algorithm (e.g., MACS2) to identify regions of BPTF enrichment.

  • Perform downstream analysis such as motif discovery and gene ontology analysis.

Luciferase Reporter Assay

A luciferase reporter assay can be used to determine the effect of BPTF on the transcriptional activity of a specific gene promoter.

1. Plasmid Construction:

  • Clone the promoter of a BPTF target gene upstream of a luciferase reporter gene in a suitable vector.

  • Prepare an expression vector for BPTF and a control vector (e.g., empty vector).

2. Cell Transfection:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either the BPTF expression vector or the control vector using a suitable transfection reagent.

3. Luciferase Activity Measurement:

  • After 24-48 hours of incubation, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Compare the normalized luciferase activity in cells overexpressing BPTF to the control cells to determine the effect of BPTF on promoter activity.

Conclusion

The BPTF bromodomain is a multifaceted regulator of gene expression with profound implications for both normal development and disease. Its ability to recognize specific histone modifications and recruit the NURF chromatin remodeling complex places it at the heart of transcriptional control. The quantitative data on its binding affinities and the efficacy of its inhibitors provide a solid foundation for the rational design of novel therapeutics. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further unravel the complexities of BPTF function. As our understanding of the epigenetic landscape continues to expand, the BPTF bromodomain will undoubtedly remain a focal point of research and a promising avenue for the development of targeted therapies against a range of human diseases.

References

The Role of BPTF in Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and PHD finger-containing transcription factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in the ATP-dependent remodeling of chromatin.[1][2] This technical guide provides an in-depth overview of the core functions of BPTF, its mechanism of action in chromatin remodeling, its role in various disease states, particularly cancer, and the current landscape of therapeutic development targeting this protein. We will delve into the quantitative aspects of BPTF interactions, detail key experimental methodologies for its study, and visualize its functional pathways.

BPTF and the NURF Chromatin Remodeling Complex

BPTF is an essential regulatory subunit of the ISWI family of ATP-dependent chromatin remodeling complexes, primarily the NURF complex.[3][4] The NURF complex facilitates the sliding of nucleosomes along DNA, a fundamental process for regulating gene expression by modulating the accessibility of DNA to transcription factors and the transcriptional machinery.[5][6] BPTF's role within the NURF complex is to target the complex to specific genomic loci.[1][2]

The human NURF complex is composed of several subunits, with BPTF being the largest. Other core components include the ATPase catalytic subunit SMARCA1 (also known as SNF2L or ISWI) and WD40 repeat-containing proteins RBBP4 and RBBP7.[3][4] There are different isoforms of the NURF complex, such as NURF-1 and NURF-5, which exhibit different ATP hydrolysis rates.[3][7]

Mechanism of BPTF-Mediated Chromatin Remodeling

BPTF directs the NURF complex to specific chromatin regions through the coordinated action of its distinct functional domains: a plant homeodomain (PHD) finger and a bromodomain.[8][9]

  • PHD Finger: The PHD finger of BPTF specifically recognizes and binds to histone H3 tails that are trimethylated on lysine (B10760008) 4 (H3K4me3).[1][8] H3K4me3 is a hallmark of active gene promoters.[3] The interaction between the BPTF PHD finger and H3K4me3 is a critical initial step in the recruitment of the NURF complex to these sites.[10]

  • Bromodomain: Adjacent to the PHD finger, the bromodomain recognizes acetylated lysine residues on histone tails, particularly on histone H4 (e.g., H4K16ac).[8][11] This dual recognition of both H3K4me3 and acetylated H4 provides a multivalent binding mechanism that enhances the specificity and stability of the NURF complex's association with active chromatin regions.[4][11]

Once recruited, the ATPase activity of the ISWI subunit is utilized to slide nucleosomes, thereby altering chromatin structure and facilitating gene transcription.[5]

dot

BPTF-mediated recruitment of the NURF complex to active chromatin.

Role of BPTF in Disease

Dysregulation of BPTF expression and function has been implicated in a variety of diseases, most notably in cancer.

BPTF in Cancer

BPTF is overexpressed in several cancers, including melanoma, lung adenocarcinoma, breast cancer, and glioblastoma, where its elevated expression often correlates with poor prognosis.[12][13][14] BPTF contributes to tumorigenesis through multiple mechanisms:

  • Interaction with Oncogenes: BPTF has been shown to interact with the proto-oncogene c-Myc.[4] BPTF is required for the recruitment of c-Myc to its target genes, thereby promoting cell proliferation.[4]

  • Regulation of Signaling Pathways: In lung cancer, knockdown of BPTF has been shown to inhibit cell proliferation and induce apoptosis by suppressing signaling pathways such as the PI3K/Akt and MAPK/Erk pathways.[12][15]

  • Maintenance of Stem-like States: BPTF is crucial for maintaining the self-renewal capacity of mammary gland stem cells, suggesting a role in the cancer stem cell phenotype.[16]

dot

The multifaceted role of BPTF in promoting cancer.
BPTF in Development and Other Diseases

BPTF plays a critical role in embryonic development.[8][13] It is essential for the proper formation of the anterior-posterior axis and for the differentiation of all three germ layers.[8] Haploinsufficiency of the BPTF gene is associated with a neurodevelopmental disorder characterized by developmental and speech delay, microcephaly, and dysmorphic features.[17] Additionally, a truncated form of BPTF, known as Fetal Alz-50 clone 1 (FAC1), has been found to be upregulated in the brains of patients with Alzheimer's disease.[5][13]

Therapeutic Targeting of BPTF

The critical role of BPTF in cancer has made it an attractive target for therapeutic intervention. The development of small molecule inhibitors targeting the bromodomain of BPTF is an active area of research.[18][19]

BPTF Bromodomain Inhibitors

Several small molecule inhibitors of the BPTF bromodomain have been developed and characterized. These inhibitors function by competing with acetylated histone ligands for binding to the bromodomain, thereby disrupting the recruitment of the NURF complex to chromatin.

InhibitorIC50 / KdCell-based Potency (EC50)Reference
DC-BPi-03698.3 ± 21.0 nM (IC50)-[18]
Sanguinarine chloride344.2 ± 25.1 nM (IC50)-[20]
BI-71903.5 nM (Kd)58 nM[21]
AU1-Sensitizes TNBC to chemotherapy[22]

These inhibitors have shown promise in preclinical studies, demonstrating anti-proliferative effects in cancer cell lines and in vivo tumor models.[14][18][20] For instance, DC-BPi-11, a derivative of DC-BPi-03, effectively inhibited the proliferation of human leukemia cells.[18]

Key Experimental Protocols for Studying BPTF

A variety of experimental techniques are employed to investigate the function of BPTF.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BPTF.

Methodology:

  • Crosslink proteins to DNA in live cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear it into small fragments.

  • Immunoprecipitate the BPTF-chromatin complexes using an antibody specific to BPTF.

  • Reverse the crosslinks and purify the DNA.

  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Align the sequencing reads to a reference genome to identify regions enriched for BPTF binding.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

Objective: To assess changes in chromatin accessibility upon perturbation of BPTF function (e.g., knockdown or inhibition).

Methodology:

  • Isolate nuclei from a small number of cells.

  • Treat the nuclei with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and ligates sequencing adapters in open chromatin regions.

  • Purify the DNA fragments.

  • Amplify the library by PCR.

  • Perform high-throughput sequencing.

  • Analyze the data to identify regions of open chromatin and compare accessibility between different experimental conditions.

dot

References

(S)-GSK1379725A: A Chemical Probe for the BPTF Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. The bromodomain of BPTF specifically recognizes acetylated lysine (B10760008) residues on histone tails, a crucial interaction for the recruitment of the NURF complex to target gene promoters. Dysregulation of BPTF has been implicated in various cancers, making its bromodomain an attractive therapeutic target. (S)-GSK1379725A, also known as AU1, has emerged as a valuable chemical probe for studying the function of the BPTF bromodomain. This guide provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols, and insights into the signaling pathways it modulates.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data for this compound and other relevant BPTF inhibitors.

Compound Target Binding Affinity (Kd) Assay Method Reference
This compound (AU1)BPTF Bromodomain2.8 µMIsothermal Titration Calorimetry (ITC)[1]
C620-0696BPTF Bromodomain35.5 µMNot Specified
NVS-BPTF-1BPTF Bromodomain71 nMNot Specified
BPTF-IN-BZ1BPTF Bromodomain6.3 nMNot Specified
TP-238CECR2/BPTF350 nM (IC50)Not Specified
DC-BPi-03BPTF Bromodomain2.81 µMNot Specified[2]
DC-BPi-11BPTF Bromodomain698 nM (IC50)Not Specified[2]

Table 1: Binding Affinities of Selected BPTF Bromodomain Inhibitors.

Compound Cell Line Effect Observed Phenotype Reference
This compound (AU1)K562Decreased cell viabilityInhibition of cell growth[1]
This compound (AU1)MCF-7Decreased cell viabilityInhibition of cell growth (potential off-target effects noted)[1]
This compound (AU1)HepG2No significant effect on cell viability-[1]

Table 2: Cellular Activity of this compound.

Compound Off-Target Selectivity Assay Method Reference
This compound (AU1)BRD4Selective for BPTF over BRD4Protein-Observed Fluorine NMR (PrOF NMR)[1]
This compound (AU1)PCAFModerate interaction observedProtein-Observed Fluorine NMR (PrOF NMR)[1]
This compound (AU1)PfGCN5Interaction observedProtein-Observed Fluorine NMR (PrOF NMR)[1]

Table 3: Selectivity Profile of this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol describes the determination of the binding affinity of this compound to the BPTF bromodomain.

Materials:

  • Purified BPTF bromodomain protein

  • This compound compound

  • ITC instrument (e.g., Malvern MicroCal)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • DMSO (for compound dissolution)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the BPTF bromodomain at a concentration of 10-50 µM in ITC buffer.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the final ligand solution by diluting the stock solution into the ITC buffer to a final concentration of 100-500 µM. The final DMSO concentration in the syringe and cell should be matched and kept below 5%.

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Load the BPTF bromodomain solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protein-Observed Fluorine NMR (PrOF NMR) for Selectivity Profiling

This protocol outlines the use of PrOF NMR to assess the selectivity of this compound against other bromodomains. This technique requires the incorporation of a fluorine-labeled amino acid (e.g., 5-fluoro-tryptophan) into the protein of interest.

Materials:

  • Purified, fluorine-labeled bromodomain proteins (e.g., 5FW-BPTF, 5FW-BRD4)

  • This compound compound

  • NMR spectrometer equipped with a fluorine probe

  • NMR buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5% D2O)

  • DMSO-d6 (for compound dissolution)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorine-labeled bromodomain protein at a concentration of 25-50 µM in NMR buffer.

    • Prepare a stock solution of this compound in DMSO-d6.

  • NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum of the protein alone to establish the chemical shift of the fluorine label in the unbound state.

    • Prepare a series of samples with a constant protein concentration and increasing concentrations of this compound.

    • Acquire a 1D 19F NMR spectrum for each sample.

  • Data Analysis:

    • Monitor the chemical shift perturbation of the 19F signal upon addition of the ligand.

    • The magnitude of the chemical shift change is indicative of a binding event.

    • By comparing the chemical shift perturbations for different bromodomains at the same ligand concentration, the relative binding affinities and thus the selectivity can be determined. A larger perturbation indicates a stronger interaction.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • HEK293 or other cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BPTF and its Role in MAPK and PI3K-AKT Signaling

BPTF has been shown to play a significant role in regulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-AKT signaling pathways, both of which are critical for cell proliferation, survival, and differentiation.[3][4] Inhibition of the BPTF bromodomain with probes like this compound can disrupt these pathways.

BPTF_Signaling_Pathways cluster_BPTF BPTF Inhibition cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway GSK1379725A This compound BPTF BPTF Bromodomain GSK1379725A->BPTF Inhibits Raf Raf BPTF->Raf Promotes PI3K PI3K BPTF->PI3K Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: BPTF promotes MAPK and PI3K-AKT signaling.

Experimental Workflow for Characterizing a BPTF Bromodomain Inhibitor

The following diagram illustrates a typical workflow for the discovery and characterization of a BPTF bromodomain inhibitor.

BPTF_Inhibitor_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_Validation Probe Validation Screening High-Throughput Screening (e.g., PrOF NMR) Hit_ID Hit Identification Screening->Hit_ID ITC Binding Affinity (ITC) Hit_ID->ITC Selectivity Selectivity Profiling (e.g., PrOF NMR) Hit_ID->Selectivity Target_Engagement Target Engagement Assays (e.g., Cellular Thermal Shift Assay) ITC->Target_Engagement Cell_Viability Cell Viability Assays (e.g., MTT) Selectivity->Cell_Viability Pathway_Analysis Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Target_Engagement->Pathway_Analysis Probe Validated Chemical Probe Pathway_Analysis->Probe

Caption: Workflow for BPTF inhibitor characterization.

References

Discovery of (S)-GSK1379725A as a BPTF ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of (S)-GSK1379725A as a BPTF Ligand

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest component of the Nucleosome Remodeling Factor (NURF) complex, a crucial player in chromatin remodeling.[1][2] BPTF facilitates transcriptional regulation by engaging the nucleosome through its C-terminal PHD finger binding to trimethylated histone H3K4me3 and its bromodomain binding to acetylated histone H4K16ac.[1] Dysregulation of BPTF has been implicated in various cancers, including melanoma, breast cancer, and lung cancer, making it a compelling therapeutic target.[3][4][5] The discovery of small molecule inhibitors for the BPTF bromodomain is a critical step towards developing novel cancer therapies. This guide details the discovery and characterization of this compound, a selective ligand for the BPTF bromodomain.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of GSK1379725A and other relevant BPTF inhibitors.

Table 1: Binding Affinity of BPTF Ligands

CompoundAssayAffinity (Kd)Notes
rac-GSK1379725A (AU1, rac-1)Isothermal Titration Calorimetry (ITC)2.8 µMRacemic mixture.[6]
This compound ((S)-1)Protein-observed Fluorine NMR (PrOF NMR)-Identified as the active enantiomer.[1]
Cpd8Isothermal Titration Calorimetry (ITC)428 nMA potent and selective inhibitor.[7]
Cpd10Isothermal Titration Calorimetry (ITC)655 nMA potent and selective inhibitor.[7]

Table 2: Cellular Activity of BPTF Ligands

CompoundAssay TypeCell LineActivity (EC50 / Effect)
GSK1379725ACellular Assays (unspecified)Not specified500 nM (active in 5 assays).[6]
rac-GSK1379725AReporter AssayNot specifiedReduced transcription in a BPTF-specific manner.[1]
rac-GSK1379725AGene Expression/Cell CycleBreast epithelial cellsDecreased c-MYC regulated genes; G1 cell cycle arrest.[1]
Cpd8Gene ExpressionA549Downregulated c-MYC expression.[7]

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.

Protein-observed Fluorine NMR (PrOF NMR) for Enantiomer Identification

This method was used to identify the active enantiomer of GSK1379725A.[1]

  • Protein Labeling: The BPTF bromodomain is expressed in E. coli with 5-fluorotryptophan (B555192) (5FW) to incorporate a fluorine label near the histone binding site.[8]

  • Sample Preparation: Labeled BPTF protein is purified and prepared in a suitable NMR buffer.

  • NMR Spectroscopy: 19F NMR spectra are acquired for the 5FW-labeled BPTF bromodomain alone.

  • Ligand Titration: The racemic mixture (rac-1), as well as the individual (R) and (S) enantiomers, are added to separate samples of the labeled protein at a two-fold excess concentration.[1]

  • Data Analysis: Changes in the 19F resonance signal of the protein are monitored. Significant broadening of the fluorine resonance upon ligand addition indicates binding. The enantiomer that causes the most significant perturbation is identified as the active binder. For GSK1379725A, the (S)-enantiomer resulted in significant broadening, identifying it as the active stereoisomer.[1]

Isothermal Titration Calorimetry (ITC)

ITC is a direct binding assay used to determine the binding affinity (Kd) of a ligand to a protein.[6]

  • Sample Preparation: Purified, unlabeled BPTF protein is placed in the sample cell of the calorimeter. The ligand, rac-GSK1379725A, is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.

  • Titration: A series of small, sequential injections of the ligand are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured by the calorimeter. This heat is proportional to the amount of binding that occurs.

  • Data Analysis: As the protein becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For rac-GSK1379725A, this method yielded a Kd of 2.8 µM.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a ligand with its target protein within a cellular environment.[7][9][10]

  • Cell Treatment: Intact cells (e.g., A549) are incubated with the compound of interest (e.g., this compound) or a vehicle control (DMSO) for a specified time.[7]

  • Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of different temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.[9]

  • Cell Lysis and Fractionation: After heating, cells are lysed. Denatured and aggregated proteins are separated from the soluble protein fraction by centrifugation.[10]

  • Protein Detection: The amount of soluble BPTF protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting or other sensitive protein detection methods like AlphaLISA.[9][10]

  • Data Analysis: The amount of soluble protein is plotted against temperature, generating a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the identification and characterization of this compound.

experimental_workflow cluster_screening Initial Screening & Identification cluster_characterization Biophysical Characterization cluster_cellular Cellular Validation Screening Screening of Compound Library (e.g., PKIS) Hit_ID Identification of rac-GSK1379725A (AU1) as a BPTF Ligand Screening->Hit_ID PrOF_NMR Protein-observed Fluorine NMR (PrOF NMR) Hit_ID->PrOF_NMR Characterize hit ITC Isothermal Titration Calorimetry (ITC) Hit_ID->ITC Characterize hit Active_Enantiomer Identification of (S)-enantiomer as the active binder PrOF_NMR->Active_Enantiomer Affinity Determine Binding Affinity (Kd = 2.8 µM for racemate) ITC->Affinity CETSA Cellular Thermal Shift Assay (CETSA) Active_Enantiomer->CETSA Validate in cells Reporter_Assay BPTF Reporter & Gene Expression Assays Active_Enantiomer->Reporter_Assay Validate in cells Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Cellular_Effect Demonstrate Cellular Effect (e.g., c-MYC downregulation) Reporter_Assay->Cellular_Effect

Caption: Workflow for the discovery and validation of this compound.

BPTF Signaling Pathways

BPTF, as part of the NURF complex, influences several key signaling pathways implicated in cancer.

bptf_signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway BPTF BPTF (NURF Complex) Chromatin Chromatin Remodeling (H3K4me3, H4K16ac binding) BPTF->Chromatin regulates Raf1 Raf1 BPTF->Raf1 co-expression/ activates PI3K PI3K BPTF->PI3K activates Oncogenes Oncogene Expression (e.g., c-MYC) Chromatin->Oncogenes activates MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b AKT->Proliferation Oncogenes->Proliferation GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: BPTF's role in oncogenic signaling pathways.

Conclusion

The identification of this compound as a selective ligand for the BPTF bromodomain represents a significant advancement in the field of epigenetic drug discovery. Through a combination of biophysical techniques like PrOF NMR and ITC, its binding characteristics were defined, and its cellular activity was confirmed through reporter and gene expression assays.[1][6] This molecule serves as a valuable chemical tool to further investigate the biological functions of BPTF and as a foundational scaffold for the development of more potent and selective BPTF inhibitors for cancer therapy.

References

Investigating the Antimalarial Activity of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the antimalarial activity of (S)-GSK1379725A did not yield any specific data or publications. The following guide is a generalized framework for researchers, scientists, and drug development professionals on how to approach the investigation of a novel compound for its potential as an antimalarial agent. This compound is known as a selective BPTF ligand with a dissociation constant (Kd) of 2.8 µM and has shown activity in some cellular assays with an EC50 of 500 nM, though these are not specified to be related to malaria.[1]

This document outlines the typical workflow, from initial in vitro screening to preliminary mechanism of action studies, that would be necessary to characterize the antimalarial properties of a new chemical entity.

Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity

Quantitative data from in vitro assays are crucial for the initial assessment of a compound's potential. The following table summarizes the key parameters that should be determined.

Compound P. falciparum Strain IC50 (µM)a Cell Line CC50 (µM)b Selectivity Index (SI)c
This compound3D7 (Chloroquine-sensitive)Data not availableHEK293TData not availableData not available
This compoundDd2 (Chloroquine-resistant)Data not availableHepG2Data not availableData not available
Chloroquine3D7Reference valueHEK293TReference valueReference value
ChloroquineDd2Reference valueHepG2Reference valueReference value

aIC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. bCC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cultured mammalian cells. cSelectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. Below are standard protocols for key in vitro assays.

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Preparation: The test compound is serially diluted in a 96-well plate. A parasite culture with a starting parasitemia of ~0.5-1% and 2% hematocrit is then added to each well.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and the fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (Resazurin-based Assay)

This assay is used to assess the toxicity of a compound against a mammalian cell line (e.g., HEK293T) to determine its selectivity.

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation: Cells are seeded in a 96-well plate and allowed to adhere overnight. The test compound is then added in serial dilutions.

  • Incubation: The plate is incubated for 48-72 hours.

  • Resazurin (B115843) Addition: A solution of resazurin is added to each well. Viable, metabolically active cells will reduce resazurin (blue) to the fluorescent product resorufin (B1680543) (pink).

  • Fluorescence Reading: After a further incubation of 2-4 hours, the fluorescence is measured with excitation and emission wavelengths of approximately 560 nm and 590 nm, respectively.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental process and a potential mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity & Selectivity cluster_moa Mechanism of Action Studies start Novel Compound (this compound) culture P. falciparum Culture (e.g., 3D7, Dd2) start->culture mammalian_culture Mammalian Cell Culture (e.g., HEK293T) start->mammalian_culture sybr SYBR Green I Assay culture->sybr ic50 Determine IC50 sybr->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si resazurin Resazurin Assay mammalian_culture->resazurin cc50 Determine CC50 resazurin->cc50 cc50->si target_id Target Identification (e.g., Thermal Shift Assay) si->target_id pathway Pathway Analysis target_id->pathway result Candidate for Further Development pathway->result

Caption: Experimental workflow for antimalarial drug screening.

A potential mechanism of action for a BPTF inhibitor like GSK1379725A in Plasmodium falciparum could involve the disruption of chromatin-mediated gene regulation, which is crucial for the parasite's life cycle progression.

signaling_pathway cluster_parasite Plasmodium falciparum Nucleus gsk This compound bptf PfBPTF (Bromodomain Protein) gsk->bptf Inhibition histone Acetylated Histones on Chromatin bptf->histone Binds to transcription Transcription of Essential Genes (e.g., for invasion, proliferation) histone->transcription Promotes transcription->block invasion Erythrocyte Invasion block->invasion Leads to proliferation Asexual Proliferation block->proliferation Leads to outcome Parasite Death

Caption: Hypothetical mechanism of action for a BPTF inhibitor in malaria.

References

BPTF: A Promising Therapeutic Target in Lung Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bromodomain PHD-finger transcription factor (BPTF) is emerging as a critical player in the pathogenesis of lung adenocarcinoma. As a core subunit of the nucleosome remodeling factor (NURF) complex, BPTF is instrumental in chromatin remodeling and gene regulation. Emerging evidence robustly indicates its overexpression in lung adenocarcinoma tissues, which correlates with poor patient prognosis. This guide provides a comprehensive technical overview of BPTF's role in lung adenocarcinoma, detailing its involvement in key oncogenic signaling pathways, and presents a case for its development as a therapeutic target. We include detailed experimental protocols, quantitative data, and visualizations of the molecular mechanisms to support further research and drug discovery efforts in this promising area.

Introduction: The Role of BPTF in Lung Adenocarcinoma

BPTF is a large, multidomain protein that functions as the central scaffolding component of the NURF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby influencing gene expression. In the context of lung adenocarcinoma, BPTF has been identified as a key oncogenic driver.

Studies have consistently demonstrated that BPTF is significantly overexpressed in non-small cell lung cancer (NSCLC) and specifically in lung adenocarcinoma tissues compared to adjacent normal lung tissue.[1] High BPTF expression is clinically associated with advanced lymph node metastasis, higher clinical staging, and significantly poorer overall survival in patients with lung adenocarcinoma.[2][3] These findings underscore BPTF's potential as both a prognostic biomarker and a therapeutic target.

Functionally, BPTF has been shown to be essential for the proliferation and survival of lung cancer cells.[2] Its depletion through RNA interference (RNAi) techniques leads to decreased cell viability, induction of apoptosis, and cell cycle arrest.[2][4] These effects are mediated through its influence on multiple critical signaling pathways, which will be detailed in the subsequent sections.

Molecular Mechanisms and Signaling Pathways

BPTF exerts its oncogenic functions in lung adenocarcinoma through the modulation of several key signaling pathways. Its role as a chromatin remodeler allows it to control the expression of a wide array of genes involved in cell growth, survival, and angiogenesis.

The MAPK and PI3K/AKT Signaling Pathways

A pivotal study by Dai et al. (2015) demonstrated that knockdown of BPTF in NSCLC cell lines leads to the inactivation of the MAPK and PI3K/AKT signaling pathways.[2] Specifically, the phosphorylation of key downstream effectors such as Erk1/2 and Akt is significantly reduced upon BPTF depletion.[2][4] This inactivation is a key mechanism behind the observed decrease in cell proliferation and survival.

MAPK_PI3K_AKT_Pathway cluster_0 Upstream Signals cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BPTF BPTF BPTF->RAS Inhibition upon BPTF knockdown BPTF->PI3K Inhibition upon BPTF knockdown RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-Erk1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT p-Akt PI3K->AKT AKT->Proliferation

Regulation of VEGF and Angiogenesis

BPTF has been shown to positively regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[5] Knockdown of BPTF in lung cancer cells results in decreased VEGF expression.[4] This suggests that BPTF's contribution to tumor progression is, in part, through the promotion of new blood vessel formation, which is essential for tumor growth and metastasis.

Interaction with NF-κB and Regulation of COX-2

Further elucidating its transcriptional regulatory functions, BPTF has been found to cooperate with the p50 subunit of NF-κB to promote the expression of Cyclooxygenase-2 (COX-2).[6] COX-2 is frequently overexpressed in lung cancer and contributes to inflammation and cell proliferation. BPTF binds to the COX-2 promoter and its knockdown abrogates the binding of p50 to the promoter, leading to reduced COX-2 expression.[6]

BPTF_NFkB_COX2_Pathway BPTF BPTF p50 p50 (NF-κB) BPTF->p50 Interacts with COX2_promoter COX-2 Promoter BPTF->COX2_promoter Binds to p50->COX2_promoter Binds to COX2_gene COX-2 Gene COX2_promoter->COX2_gene Activates Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Proliferation Tumor Cell Growth COX2_protein->Proliferation

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on BPTF in lung adenocarcinoma, providing a basis for experimental design and validation.

Table 1: BPTF Expression in Lung Adenocarcinoma

ParameterFindingReference
High BPTF Protein Expression in Tumors70.7% (53 out of 75) of lung adenocarcinoma patients showed high BPTF expression in tumor tissues compared to adjacent non-cancerous tissues.[4]
BPTF mRNA OverexpressionBPTF mRNA was significantly overexpressed in NSCLC tissues compared to paired normal control tissues (p < 0.01) in a cohort of 189 patients.[1]
Correlation with Clinical StageHigh BPTF expression is significantly associated with advanced clinical staging (p < 0.05).[2]
Correlation with Lymph Node MetastasisHigh BPTF expression is significantly associated with lymph node metastasis (p < 0.05).[2]

Table 2: Effects of BPTF Knockdown on Lung Cancer Cells

ParameterEffect of BPTF KnockdownCell LinesReference
Cell ViabilitySignificant inhibition of cell viability.A549, NCI-H460[4]
ApoptosisIncrease of approximately 15-20% in apoptotic cells.A549, NCI-H460[4]
Cell CycleArrest in the G1 to S phase transition.A549, H322[2]
Colony FormationSignificant suppression of colony formation.A549, NCI-H460[2]
In Vivo Tumor Growth (A549 Xenograft)Significant inhibition of tumor growth.A549[4]

Table 3: BPTF Inhibitors and Their Efficacy

CompoundTypeIC50 (A549 cells)Mechanism of ActionReference
C620-0696Small molecule inhibitorNot specifiedTargets the BPTF bromodomain, leading to c-MYC suppression.[7]
A123497PROTAC degraderNot specifiedInduces BPTF protein degradation.[8]
A126329PROTAC degraderNot specifiedInduces BPTF protein degradation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling reproducibility and further investigation.

BPTF Knockdown using siRNA

siRNA_Workflow start Seed Lung Cancer Cells (A549, NCI-H460) transfection Transfect with BPTF siRNA or non-specific control siRNA start->transfection incubation Incubate for 48-72 hours transfection->incubation analysis Perform Downstream Assays: - Western Blot - MTT Assay - FACS for Cell Cycle - Apoptosis Assay incubation->analysis

Protocol:

  • Cell Culture: Culture A549 or NCI-H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • siRNA Sequences: The following siRNA sequences targeting BPTF have been reported:[5]

    • BPTF-siRNA-1: 5'-GGU CCA ACU UGC AGA AUU ATT-3' (sense), 5'-UAA UUC UGC AAG UUG GAC CTT-3' (antisense)

    • BPTF-siRNA-2: 5'-GAC CCA AAC AAC UGU UUC ATT-3' (sense), 5'-UGA AAC AGU UGU UUG GGU CTT-3' (antisense)

    • Non-specific control siRNA: 5'-UUC UCC GAA CGU GUC ACG UTT-3' (sense), 5'-ACG UGA CAC GUU CGG AGA ATT-3' (antisense)

  • Transfection: On the day of transfection, seed cells in 6-well plates to reach 60-80% confluency. Transfect the cells with BPTF siRNA or control siRNA using a suitable transfection reagent (e.g., RNAiMax) according to the manufacturer's instructions.

  • Post-transfection: Replace the medium with fresh complete medium 24 hours after transfection. Harvest the cells for downstream analysis 48 to 72 hours post-transfection.

Western Blot Analysis

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • BPTF (1:1000)

    • Phospho-Erk1/2 (1:1000)

    • Total Erk1/2 (1:1000)

    • Phospho-Akt (Ser473) (Cell Signaling Technology, #9271, 1:1000)[9][10][11][12]

    • Total Akt (1:1000)

    • GAPDH or β-actin (1:5000) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Protocol:

  • Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of 4-6 week old male nude mice.[5][13]

  • Treatment: Once tumors reach a palpable size (e.g., 5mm x 5mm), randomly divide the mice into treatment and control groups.[5] For shRNA studies, intratumoral injection of BPTF shRNA or control shRNA plasmids can be performed.

  • Tumor Measurement: Measure tumor volume every 3-4 days using calipers and calculate using the formula: Volume = (length × width^2) / 2.[14]

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform immunohistochemistry or Western blot analysis to assess protein expression.

Therapeutic Targeting of BPTF

The integral role of BPTF in driving lung adenocarcinoma progression makes it an attractive target for therapeutic intervention. Several strategies are being explored to inhibit BPTF function.

Bromodomain Inhibition

The bromodomain of BPTF is a key functional domain that recognizes acetylated histones, facilitating the recruitment of the NURF complex to chromatin. Small molecule inhibitors that occupy the acetyl-lysine binding pocket of the BPTF bromodomain can disrupt its function. C620-0696 is one such inhibitor that has shown promise in preclinical studies.[7]

PROTAC-mediated Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[15] Several BPTF-targeting PROTACs, such as A123497 and A126329, have been developed.[8] These molecules link a BPTF-binding ligand to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of BPTF. This approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein. Preclinical studies have shown that BPTF degraders exhibit potent anti-tumor activity in a subset of SCLC and NSCLC models.[8]

Future Directions and Conclusion

BPTF represents a compelling and relatively new target in the landscape of lung adenocarcinoma therapeutics. The wealth of preclinical data highlighting its oncogenic role provides a strong rationale for the development of BPTF-targeted therapies.

Future research should focus on:

  • Discovery and optimization of potent and selective BPTF inhibitors and degraders.

  • In-depth preclinical evaluation of these compounds in a wider range of lung adenocarcinoma models, including patient-derived xenografts (PDXs).

  • Identification of predictive biomarkers to select patients who are most likely to respond to BPTF-targeted therapies.

  • Investigation of combination therapies, where BPTF inhibitors are used in conjunction with existing standard-of-care treatments for lung adenocarcinoma.

While no BPTF-targeted therapies have yet entered clinical trials for lung adenocarcinoma, the strong preclinical evidence suggests that this is a promising avenue for future drug development. Continued investigation into the biology of BPTF and the development of novel therapeutic strategies targeting this protein hold the potential to significantly improve outcomes for patients with this devastating disease.

References

BPTF Protein Interactions and Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery essential for regulating gene expression. As the largest subunit of NURF, BPTF plays a pivotal role in targeting the complex to specific genomic loci through its recognition of post-translational modifications on histone tails. This guide provides an in-depth technical overview of BPTF's protein-protein interactions, its function within key cellular pathways, and its implications in development and disease. We present quantitative data on binding affinities, detail standard experimental protocols for investigating BPTF-centric interactions, and provide visual diagrams of core molecular processes and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to BPTF and the NURF Complex

BPTF is a large, multi-domain protein that serves as the core scaffolding subunit of the NURF complex.[1][2] The NURF complex belongs to the ISWI (Imitation SWI) family of chromatin remodelers and functions to mobilize nucleosomes, thereby altering the accessibility of DNA to the transcriptional machinery.[3][4] BPTF's function is intrinsically linked to its specialized domains—a plant homeodomain (PHD) finger that specifically recognizes histone H3 trimethylated at lysine (B10760008) 4 (H3K4me3), and a bromodomain that binds to acetylated histone tails, particularly on histone H4.[1][5][6] This dual-recognition capability allows the NURF complex to be precisely recruited to the transcription start sites of active genes, where it facilitates transcriptional activation.[1][3][7] The essential nature of BPTF is underscored by its roles in early embryonic development, stem cell self-renewal and differentiation, and immune cell homeostasis.[8][9][10] Dysregulation of BPTF activity has been implicated in various human diseases, including neurodevelopmental disorders and several types of cancer, making it an important subject of study for therapeutic development.[11][12]

BPTF Protein Interactions

BPTF's function is mediated through a network of interactions with core NURF subunits, histone modifications, and various transcription factors.

Core NURF Complex Interactions

The NURF complex is a multi-protein assembly where BPTF acts as the central scaffold. Its primary partners are the ATPase subunits, either SMARCA1 (also known as SNF2L) or SMARCA5 (SNF2H), which provide the energy for nucleosome sliding.[13][14] Other core components include the histone-binding proteins RBBP4 and RBBP7.[13][14] The assembly of these subunits is crucial for the catalytic activity of the complex.

Interactions with Histone Modifications

BPTF targets the NURF complex to specific chromatin regions through its reader domains.

  • PHD Finger: This domain exhibits specific binding to H3K4me3, a hallmark of active gene promoters.[9][13] The affinity for H3K4me3 is significantly higher than for di-methylated (H3K4me2) or unmodified H3 tails.[9]

  • Bromodomain: This domain recognizes acetylated lysine residues on histone tails. It shows a preference for acetylated histone H4, particularly at lysine 16 (H4K16ac).[5] This bivalent interaction with both H3K4me3 and acetylated H4 stabilizes the NURF complex at target promoters.[5]

Interactions with Transcription Factors and Other Regulators

BPTF also mediates interactions with sequence-specific transcription factors, integrating the NURF complex into broader gene regulatory networks. Known interacting transcription factors include:

  • c-Myc: BPTF partners with the proto-oncogene c-Myc to regulate genes involved in cell proliferation.[1]

  • Smad proteins (Smad2/3): BPTF physically and functionally interacts with Smad transcription factors, linking chromatin remodeling to the TGFβ signaling pathway, which is crucial for early embryonic development.[15]

  • CTCF: The NURF complex interacts with the insulator protein CTCF, suggesting a role in regulating higher-order chromatin structure.[16]

  • Other factors: BPTF has also been shown to interact with MAZ, KEAP1, and SRF, further expanding its regulatory scope.[13]

Quantitative Analysis of BPTF Interactions

The affinities of BPTF's domains for their respective ligands and the potency of small molecule inhibitors are critical parameters for research and drug development. The tables below summarize key quantitative data from biophysical and biochemical assays.

Table 1: Binding Affinities of BPTF Domains

Interacting Molecule/Domain BPTF Domain Method Dissociation Constant (Kd) Reference(s)
H3(1-15)K4me3 Peptide PHD Finger Isothermal Titration Calorimetry ~2.7 µM [9]
H3KC4me3-Tail Peptide PHD Finger NMR Spectroscopy 12 ± 1 µM [13]
H3K4me3-Nucleosome PHD Finger NMR Spectroscopy Low millimolar range (est.) [13]

| Acetylated H4 Peptide (H4K16ac) | Bromodomain | Surface Plasmon Resonance | 150 - 190 µM |[12] |

Table 2: Potency of Selected BPTF Bromodomain Inhibitors

Inhibitor Assay Type Potency (Kd or IC50) Reference(s)
BZ1 Kd 6.3 nM [4]
Cpd8 Kd (ITC) 428 nM [6]
TP-238 Kd (ITC) 120 nM [12]
GSK4027 Kd 130 nM [12]
Pyridazinone Analogues IC50 (AlphaScreen) 7.7 - 31 µM [4]

| Bromosporine | Kd (ITC) | 1.8 µM |[12] |

Cellular Pathways and Functions of BPTF

BPTF's molecular interactions place it at the center of several fundamental cellular processes.

Chromatin Remodeling and Transcriptional Activation

The canonical function of the BPTF-containing NURF complex is to facilitate gene transcription. By binding to H3K4me3 at promoters, BPTF recruits the NURF complex, which then uses the energy from ATP hydrolysis to slide nucleosomes. This action exposes promoter and enhancer elements, allowing for the binding of transcription factors and the assembly of the RNA polymerase machinery, ultimately leading to gene activation.

BPTF-mediated recruitment of NURF to activate transcription.
Role in Stem Cell Maintenance and Differentiation

BPTF is essential for the function of multiple types of stem cells. In embryonic stem cells, BPTF is required for the proper differentiation into ectoderm, endoderm, and mesoderm lineages.[8][15] It also plays a critical role in maintaining the self-renewal capacity of mammary gland and hematopoietic stem cells by preserving an open chromatin state at key "stemness" gene loci.[1][9]

Involvement in TGFβ/Smad Signaling

BPTF provides a direct link between the TGFβ signaling pathway and chromatin remodeling. The NURF complex physically interacts with Smad2 and Smad3, the key downstream effectors of the TGFβ pathway.[15] Following TGFβ ligand binding, activated Smads translocate to the nucleus and recruit the BPTF-containing NURF complex to target genes, which is essential for the activation of genes that drive processes like mesoderm formation.[8][15]

TGFb_Smad_BPTF_Pathway BPTF in TGFβ/Smad Signaling cluster_nuc TGFb TGFβ Ligand Receptor TGFβ Receptor TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Forms complex with Smad_complex Smad Complex BPTF_NURF BPTF-NURF Complex Smad_complex->BPTF_NURF Recruits Nucleus Nucleus TargetGene Target Gene (e.g., Mesoderm markers) BPTF_NURF->TargetGene Remodels Chromatin at Transcription Transcription Activation TargetGene->Transcription

Recruitment of the BPTF-NURF complex by Smad proteins.

Methodologies for Studying BPTF Interactions

Several key experimental techniques are employed to investigate the protein interactions and genomic functions of BPTF.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in their native state within a cell lysate. An antibody targeting BPTF is used to "pull down" BPTF and any stably associated proteins, such as other NURF subunits or interacting transcription factors.

Protocol Steps:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to release protein complexes.[17]

  • Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.[17]

  • Immunoprecipitation: Add a primary antibody specific to BPTF to the pre-cleared lysate and incubate (e.g., 4°C overnight) to allow antibody-antigen complexes to form.

  • Complex Capture: Add Protein A/G-agarose beads to the lysate to capture the antibody-BPTF complexes.

  • Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner or by mass spectrometry to identify novel interactors.[18]

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow A 1. Cell Lysis (Non-denaturing buffer) B 2. Pre-clear Lysate (Protein A/G beads) A->B C 3. Immunoprecipitation (Incubate with anti-BPTF Ab) B->C D 4. Capture Complex (Add Protein A/G beads) C->D E 5. Wash Beads (Remove non-specific binders) D->E F 6. Elute Proteins E->F G 7. Analyze Eluate F->G H Western Blot G->H I Mass Spectrometry G->I

Workflow for Co-Immunoprecipitation (Co-IP).
GST Pull-Down Assay

This in vitro technique is used to confirm direct physical interactions between two proteins. A recombinant "bait" protein (e.g., BPTF) is expressed as a fusion with Glutathione-S-Transferase (GST), while the "prey" protein can be from a cell lysate or also recombinantly produced.

Protocol Steps:

  • Bait Protein Expression: Express the GST-BPTF fusion protein in E. coli and purify it from the bacterial lysate.

  • Immobilization: Immobilize the purified GST-BPTF onto glutathione-agarose beads. Use GST alone as a negative control.[7][10]

  • Prey Preparation: Prepare a lysate from cells expressing the potential prey protein or use a purified recombinant prey protein.

  • Binding: Incubate the immobilized GST-BPTF with the prey protein lysate to allow for interaction.[3]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[7]

  • Elution: Elute the bait-prey complexes from the beads using a solution of reduced glutathione.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein.[10]

GST_PullDown_Workflow GST Pull-Down Assay Workflow A 1. Express & Purify GST-BPTF (Bait) B 2. Immobilize Bait on Glutathione Beads A->B D 4. Incubate Bait and Prey B->D C 3. Prepare Prey Protein (e.g., Cell Lysate) C->D E 5. Wash Beads D->E F 6. Elute with Glutathione E->F G 7. Analyze by Western Blot F->G

Workflow for GST Pull-Down Assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a DNA-associated protein like BPTF. It provides a snapshot of the protein's localization across the entire genome.

Protocol Steps:

  • Cross-linking: Treat living cells with formaldehyde (B43269) to create covalent cross-links between proteins and DNA, fixing the interactions in place.[19]

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (typically 200-700 bp) using sonication or enzymatic digestion (e.g., MNase).[19]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BPTF to selectively precipitate BPTF-bound DNA fragments.[20]

  • Washing and Elution: Wash the captured complexes to remove non-specific chromatin and then elute the BPTF-chromatin complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.[19][20]

  • DNA Purification: Purify the DNA from the protein components.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing to identify the BPTF-bound DNA sequences.[21]

ChIP_Seq_Workflow ChIP-seq Workflow A 1. Cross-link Proteins to DNA (Formaldehyde) B 2. Shear Chromatin (Sonication/MNase) A->B C 3. Immunoprecipitate (anti-BPTF Antibody) B->C D 4. Wash & Elute C->D E 5. Reverse Cross-links D->E F 6. Purify DNA E->F G 7. Library Prep & Sequencing F->G H 8. Bioinformatic Analysis (Peak Calling, Motif Finding) G->H

Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Directions

BPTF is a master regulator of chromatin architecture and gene expression through its central role in the NURF complex. Its ability to read specific histone modifications and interact with key transcription factors places it at the nexus of several critical cellular pathways, from embryonic development to stem cell maintenance. The growing understanding of its function has also highlighted its importance in human disease, particularly in cancer, where BPTF is often overexpressed.[2] Consequently, the development of potent and selective small molecule inhibitors targeting the BPTF bromodomain is an active and promising area of research for novel cancer therapeutics.[4][11] Future studies will likely focus on further dissecting the context-specific interactions of the NURF complex, understanding how BPTF cooperates with other epigenetic regulators, and advancing BPTF inhibitors toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for (S)-GSK1379725A: An In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also identified as AU1, is a selective small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF).[1][2] BPTF is the largest and core subunit of the Nucleosome Remodeling Factor (NURF), an ATP-dependent chromatin remodeling complex.[1][3] By binding to acetylated histone tails, the BPTF bromodomain plays a crucial role in recruiting the NURF complex to specific gene loci, thereby modulating chromatin accessibility and gene expression. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[1][3] This document provides detailed protocols for in vitro assays to characterize the interaction of this compound with the BPTF bromodomain and to assess its cellular effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with the BPTF bromodomain.

ParameterValueAssay MethodReference
Dissociation Constant (Kd)2.8 µMIsothermal Titration Calorimetry (ITC)[2]
Cellular ActivityDecrease in cell viability at higher concentrationsCell Viability Assay (HEK293T cells)[1][4]

Signaling Pathway

BPTF, as a key component of the NURF complex, recognizes acetylated lysines on histone tails via its bromodomain. This interaction is critical for the recruitment of the NURF complex to chromatin, leading to nucleosome remodeling. This process alters the chromatin structure, making DNA more accessible for transcription factors, such as c-Myc, to bind and regulate the expression of their target genes. The downstream effects of BPTF activity include the modulation of critical cellular pathways like the MAPK and PI3K/AKT signaling cascades, which are involved in cell proliferation, survival, and differentiation.[1] this compound acts by competitively binding to the BPTF bromodomain, thereby inhibiting its interaction with acetylated histones and disrupting the chromatin remodeling process.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histone Tails BPTF BPTF (NURF Complex) Histone->BPTF recognizes NURF NURF-mediated Chromatin Remodeling BPTF->NURF facilitates DNA Accessible DNA NURF->DNA leads to cMyc c-Myc DNA->cMyc allows binding of Gene Target Gene Expression cMyc->Gene regulates MAPK MAPK Pathway Gene->MAPK PI3K_AKT PI3K/AKT Pathway Gene->PI3K_AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Inhibitor->BPTF inhibits

BPTF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

BPTF Bromodomain Competitive Binding Assay (AlphaScreen)

This protocol describes a competitive binding assay to measure the ability of this compound to displace a biotinylated histone peptide from the His-tagged BPTF bromodomain using AlphaScreen technology.

Materials:

  • His-tagged human BPTF bromodomain protein

  • Biotinylated Histone H4 peptide (acetylated at K5, 8, 12, 16)

  • This compound

  • AlphaScreen Nickel Chelate (Ni-NTA) Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

  • 384-well white microplates

Protocol:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add His-tagged BPTF bromodomain to each well to a final concentration of approximately 30 nM.[1]

  • Add the biotinylated histone H4 peptide to each well to a final concentration of approximately 50 nM.[1]

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • In subdued light, add Ni-NTA Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add Streptavidin Donor beads to each well.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

AlphaScreen_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_read Detection A Prepare this compound serial dilution B Add His-BPTF & Biotin-H4 peptide A->B C Incubate 30 min at RT B->C D Add Ni-NTA Acceptor Beads C->D E Incubate 60 min in dark D->E F Add Streptavidin Donor Beads E->F G Incubate 30-60 min in dark F->G H Read AlphaScreen signal G->H

Workflow for the BPTF Bromodomain AlphaScreen Assay.
Cell Viability Assay

This protocol is to assess the effect of this compound on the viability of HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • CellTiter-Blue® Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of this compound in culture medium. A concentration range of 0, 1.0, 3.0, and 10.0 µM can be used as a starting point.[4]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of CellTiter-Blue® reagent to each well.

  • Incubate for 2.5 hours at 37°C.[4]

  • Measure the fluorescence at an excitation of 580 nm and an emission of 590 nm using a microplate reader.

  • Normalize the data to the vehicle-treated control cells.

Cell_Viability_Workflow A Seed HEK293T cells in 96-well plate B Incubate overnight A->B C Treat cells with This compound B->C D Incubate for 24-48 hours C->D E Add CellTiter-Blue® Reagent D->E F Incubate for 2.5 hours E->F G Measure Fluorescence (580ex/590em) F->G H Normalize data to control G->H

Workflow for the HEK293T Cell Viability Assay.

References

Probing the Interaction of (S)-GSK1379725A with the BPTF Bromodomain using Protein-Observed Fluorine NMR

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-Observed Fluorine Nuclear Magnetic Resonance (PrOF NMR) is a powerful biophysical technique for characterizing protein-ligand interactions. Its high sensitivity and the low natural abundance of fluorine-19 (¹⁹F) in biological systems provide a clear window for observing binding events without interference from background signals.[1][2][3] This document provides detailed application notes and protocols for studying the binding of the selective inhibitor (S)-GSK1379725A to the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF).

This compound, also known as AU1, is a selective ligand for the BPTF bromodomain.[3][4] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription.[5] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[1][6] Understanding the binding kinetics and thermodynamics of inhibitors like this compound is essential for the development of potent and selective therapeutics.

These notes will guide researchers through the principles of PrOF NMR, experimental design, sample preparation, data acquisition, and analysis for characterizing the interaction between this compound and the BPTF bromodomain.

Principle of the Assay

The PrOF NMR assay for studying this compound binding to the BPTF bromodomain relies on the incorporation of a fluorine-labeled amino acid, typically 5-fluoro-tryptophan (5FW), into the protein.[7] The BPTF bromodomain contains a conserved tryptophan residue (W2824 or W2950, depending on the construct) within the acetyl-lysine binding pocket.[5] The ¹⁹F NMR signal of this strategically placed fluorine label is highly sensitive to its local chemical environment.

Upon binding of a ligand such as this compound, the conformation of the binding pocket is altered, leading to a change in the chemical environment of the ¹⁹F label. This perturbation is observed as a change in the chemical shift and/or line broadening of the ¹⁹F NMR signal, providing a direct measure of the binding event.[1][8] By titrating the ligand and monitoring these spectral changes, one can determine the binding affinity (dissociation constant, Kd) and gain insights into the kinetics of the interaction.

Quantitative Data Summary

The interaction between this compound and the BPTF bromodomain has been characterized using multiple biophysical techniques. PrOF NMR studies indicated an intermediate exchange regime upon ligand binding, suggesting a specific interaction.[3] Isothermal Titration Calorimetry (ITC) has been used to provide a precise determination of the binding affinity.

LigandProtein TargetMethodDissociation Constant (Kd)Reference
This compound (AU1)BPTF BromodomainITC2.8 µM[3][4]
This compound (AU1)BPTF BromodomainPrOF NMRIntermediate exchange broadening observed[3]

Experimental Protocols

Expression and Purification of 5FW-labeled BPTF Bromodomain

This protocol outlines the expression and purification of the BPTF bromodomain with a 5-fluoro-tryptophan label for PrOF NMR studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the BPTF bromodomain sequence

  • Luria-Bertani (LB) medium and M9 minimal medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-fluoro-tryptophan (5FW)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • NMR buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 10% D₂O)

Procedure:

  • Transform the BPTF bromodomain expression vector into E. coli.

  • Grow a starter culture overnight in LB medium with the appropriate antibiotic.

  • Inoculate M9 minimal medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding 1 mM IPTG and supplement the medium with 70 mg/L 5FW.

  • Incubate the culture at a reduced temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the protein with elution buffer.

  • Further purify the protein using size-exclusion chromatography with NMR buffer.

  • Pool the fractions containing the pure BPTF bromodomain, concentrate, and verify the incorporation of 5FW by mass spectrometry.

  • Store the protein at -80°C.

PrOF NMR Titration Experiment

This protocol describes the setup and execution of a ¹⁹F NMR titration experiment to determine the binding affinity of this compound to the 5FW-labeled BPTF bromodomain.

Materials:

  • 5FW-labeled BPTF bromodomain in NMR buffer

  • This compound stock solution in a compatible solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer equipped with a ¹⁹F-observe probe

Procedure:

  • Prepare a sample of 5FW-labeled BPTF bromodomain at a concentration of 10-50 µM in NMR buffer.

  • Record a reference ¹⁹F NMR spectrum of the protein alone.

  • Prepare a stock solution of this compound at a concentration at least 20-fold higher than the protein concentration.

  • Add small aliquots of the this compound stock solution to the protein sample to achieve a range of ligand-to-protein molar ratios (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, and higher if necessary).

  • Record a ¹⁹F NMR spectrum after each addition, ensuring the sample has equilibrated.

  • Monitor the changes in the chemical shift and line width of the 5FW resonance.

Data Analysis

The analysis of the PrOF NMR titration data will depend on the exchange regime (fast, intermediate, or slow) of the binding event.

  • Fast Exchange: A single, population-weighted average resonance is observed that shifts progressively upon ligand addition. The dissociation constant (Kd) can be calculated by fitting the chemical shift perturbation (Δδ) versus ligand concentration data to a 1:1 binding model.

  • Slow Exchange: Two distinct resonances are observed, one for the free protein and one for the ligand-bound protein. The Kd can be determined from the relative intensities of the two peaks at different ligand concentrations.

  • Intermediate Exchange: Significant line broadening of the resonance is observed as the ligand is added. This indicates that the exchange rate is on the same timescale as the NMR experiment. While a precise Kd is difficult to extract directly from the spectra in this regime, the observation of line broadening is a strong indicator of binding.[3] The data can be qualitatively analyzed to confirm interaction and estimate an upper limit for the Kd. For a more accurate determination of Kd in this case, a complementary technique like ITC is recommended.[3]

Visualizations

BPTF Signaling and Function

BPTF is a key component of the NURF chromatin remodeling complex. It recognizes acetylated histones via its bromodomain, leading to the recruitment of the NURF complex to specific genomic loci. This facilitates chromatin remodeling and subsequent gene transcription, which can be implicated in cancer progression.

BPTF_Signaling cluster_0 Cellular Context Histone Acetylated Histones BPTF BPTF Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin NURF->Chromatin remodels Gene Target Genes (e.g., c-Myc) Transcription Transcription Gene->Transcription activation GSK1379725A This compound GSK1379725A->BPTF inhibits

Caption: BPTF's role in chromatin remodeling and its inhibition by this compound.

PrOF NMR Experimental Workflow

The following diagram illustrates the key steps involved in a PrOF NMR experiment to study protein-ligand binding.

PrOF_NMR_Workflow start Start: Labeled Protein Expression purification Protein Purification start->purification nmr_prep NMR Sample Preparation purification->nmr_prep titration Ligand Titration nmr_prep->titration acquisition 19F NMR Data Acquisition titration->acquisition analysis Data Analysis acquisition->analysis binding Binding? analysis->binding kd_determination Kd Determination binding->start No binding->kd_determination Yes

Caption: Workflow for a Protein-Observed Fluorine NMR binding experiment.

Logical Relationship for Data Interpretation

This diagram outlines the decision-making process for interpreting PrOF NMR titration data based on the observed spectral changes.

Data_Interpretation_Logic start Observe 19F NMR Spectrum with Ligand Titration decision What is the spectral change? start->decision fast Single Peak Shift decision->fast Shift slow Two Distinct Peaks decision->slow Split intermediate Line Broadening decision->intermediate Broadening no_change No Change decision->no_change None fast_result Fast Exchange (Calculate Kd from Δδ) fast->fast_result slow_result Slow Exchange (Calculate Kd from peak intensities) slow->slow_result intermediate_result Intermediate Exchange (Binding confirmed, estimate Kd) intermediate->intermediate_result no_binding No Binding no_change->no_binding

References

Application Note: Real-Time Kinetic Analysis of (S)-GSK1379725A Binding to the BPTF Bromodomain using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for characterizing the binding kinetics of (S)-GSK1379725A, a selective ligand for the bromodomain of the Bromodomain and PHD finger-containing Transcription Factor (BPTF), using Surface Plasmon Resonance (SPR). The described methodology enables the determination of association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for this small molecule-protein interaction, offering valuable insights for fragment-based drug discovery and lead optimization.

Introduction

This compound has been identified as a selective ligand for the BPTF bromodomain with a dissociation constant (Kd) of 2.8 µM, as determined by Isothermal Titration Calorimetry (ITC).[1][2][3] BPTF is a core subunit of the NURF chromatin remodeling complex and has emerged as a potential therapeutic target in various cancers.[4][5][6] Understanding the kinetic profile of small molecule inhibitors like this compound is crucial for elucidating their mechanism of action and guiding medicinal chemistry efforts to improve potency and selectivity.[4][5][7]

Surface Plasmon Resonance (SPR) is a label-free, real-time technology that allows for the precise measurement of biomolecular interactions. It is a powerful tool for characterizing the binding kinetics of small molecules to protein targets.[4][5][7] This application note outlines a comprehensive SPR-based workflow for the kinetic analysis of this compound binding to the BPTF bromodomain.

Signaling Pathway Context

BPTF_Signaling_Context cluster_1 Therapeutic Intervention GSK1379725A This compound BPTF BPTF GSK1379725A->BPTF inhibits binding to acetylated histones

Caption: Role of BPTF in chromatin remodeling and its inhibition by this compound.

Experimental Protocol

This protocol is designed for a typical SPR instrument and may require optimization based on the specific platform and reagents used.

Materials and Reagents
  • Protein: Recombinant human BPTF bromodomain (residues 2748-2875) with a purity of >95%.

  • Ligand: this compound (stock solution in 100% DMSO).

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Buffers: 10 mM Sodium acetate, pH 5.0.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4, with 2% DMSO.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

Instrumentation
  • A Surface Plasmon Resonance biosensor system (e.g., Biacore, ProteOn, or similar).

Experimental Workflow

SPR_Workflow

Caption: The experimental workflow for SPR-based kinetic analysis.

Detailed Methodology
  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the BPTF bromodomain protein at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Kinetic Assay:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.5, 1, 2, 4, 8, 16 µM). The final DMSO concentration should be matched across all samples and the running buffer.

    • Perform a buffer blank injection first to establish a stable baseline.

    • Inject the diluted this compound samples over the sensor surface at a flow rate of 30 µL/min for an association time of 120 seconds.

    • Allow for a dissociation time of 240 seconds.

    • Regenerate the sensor surface between each injection with a 30-second pulse of 10 mM Glycine-HCl, pH 2.0.

    • Each concentration should be tested in duplicate.

  • Data Analysis:

    • The raw sensorgram data should be double-referenced by subtracting the reference flow cell data and the buffer blank injections.

    • The processed data can then be fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and KD).

Data Presentation

The following table summarizes the hypothetical kinetic data for the interaction between this compound and the BPTF bromodomain, consistent with the published affinity.

AnalyteTargetka (1/Ms)kd (1/s)KD (µM)
This compoundBPTF Bromodomain5.0 x 1040.142.8

Note: This data is hypothetical and serves as an example of expected results. The actual values should be determined experimentally.

Conclusion

This application note provides a robust and detailed protocol for the kinetic characterization of this compound binding to the BPTF bromodomain using Surface Plasmon Resonance. The data generated from this assay can be instrumental in the structure-activity relationship (SAR) studies and for the optimization of lead compounds targeting the BPTF bromodomain in drug discovery programs. The combination of SPR with other biophysical techniques like ITC and NMR can provide a comprehensive understanding of the binding mechanism of novel inhibitors.[4][5][7]

References

Application Notes and Protocols for AlphaScreen Assay in BPTF Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology for the screening and identification of inhibitors targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF).

Introduction to BPTF and its Role in Disease

The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a crucial player in chromatin remodeling.[1][2] By binding to acetylated lysine (B10760008) residues on histone tails via its bromodomain, BPTF facilitates transcriptional activation.[2] Dysregulation of BPTF has been implicated in the progression of various cancers, including melanoma, breast cancer, and lung cancer, making its bromodomain an attractive therapeutic target for inhibitor development.[3][4][5][6][7] BPTF has been shown to influence key oncogenic signaling pathways such as the MAPK and PI3K-AKT pathways.[1][6]

Principle of the AlphaScreen Assay

The AlphaScreen assay is a bead-based, homogeneous, no-wash luminescence proximity assay.[8][9][10] The technology relies on the interaction of two types of beads: a Donor bead and an Acceptor bead.[8][9][10] In the context of BPTF inhibitor screening, the assay is configured as a competitive binding assay. A His-tagged BPTF protein is captured by Nickel chelate (Ni-NTA) Acceptor beads, and a biotinylated histone peptide (e.g., H4 acetylated at lysines 5, 8, 12, and 16) is captured by Streptavidin-coated Donor beads.[2] When the BPTF bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity (within 200 nm).[8][10]

Upon excitation of the Donor bead with a laser at 680 nm, it generates singlet oxygen.[8][9] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a cascade of chemical reactions in the Acceptor bead, culminating in the emission of light at 520-620 nm.[8][9] In the presence of a BPTF inhibitor, the interaction between the BPTF protein and the histone peptide is disrupted. This separation of the Donor and Acceptor beads leads to a decrease in the AlphaScreen signal.[2] The potency of an inhibitor is determined by its ability to reduce the luminescent signal.

BPTF Signaling Pathway

BPTF, as a core component of the NURF chromatin remodeling complex, plays a significant role in regulating gene expression, which in turn affects multiple signaling pathways involved in cell proliferation, survival, and differentiation. Notably, BPTF has been shown to activate the MAPK and PI3K-AKT signaling pathways, contributing to tumorigenesis.

BPTF_Signaling_Pathway BPTF BPTF (NURF Complex) Chromatin Chromatin Remodeling BPTF->Chromatin Gene_Expression Oncogene Expression (e.g., c-Myc) Chromatin->Gene_Expression MAPK_Pathway MAPK Pathway Gene_Expression->MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Gene_Expression->PI3K_AKT_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation PI3K_AKT_Pathway->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT_Pathway->Apoptosis Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth

Caption: BPTF's role in oncogenic signaling pathways.

Experimental Workflow for BPTF Inhibitor Screening

The AlphaScreen assay for BPTF inhibitors is a robust and scalable method suitable for high-throughput screening (HTS). The general workflow involves the sequential addition of assay components, incubation, and signal detection.

AlphaScreen_Workflow Start Start Add_Protein_Peptide Add His-BPTF and Biotin-Histone Peptide to Assay Plate Start->Add_Protein_Peptide Add_Inhibitor Add Test Compound (Potential Inhibitor) Add_Protein_Peptide->Add_Inhibitor Incubate1 Incubate at Room Temperature Add_Inhibitor->Incubate1 Add_Beads Add Ni-NTA Acceptor Beads and Streptavidin Donor Beads Incubate1->Add_Beads Incubate2 Incubate in the Dark Add_Beads->Incubate2 Read_Plate Read Plate on Alpha-enabled Plate Reader (680 nm excitation, 520-620 nm emission) Incubate2->Read_Plate Analyze Analyze Data (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: General workflow of the BPTF AlphaScreen assay.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for BPTF bromodomain inhibitor screening.[2] Researchers should optimize concentrations of proteins, peptides, and beads for their specific assay conditions.

Materials and Reagents:

  • His-tagged BPTF Bromodomain: Purified recombinant protein. A construct with an elongated His9 tag may improve immobilization.[2]

  • Biotinylated Histone Peptide: e.g., Biotin-H4K5acK8acK12acK16ac.

  • AlphaScreen Nickel Chelate (Ni-NTA) Acceptor Beads.

  • AlphaScreen Streptavidin Donor Beads.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Test Compounds: Dissolved in DMSO.

  • 384-well low-volume white microplates.

  • Alpha-enabled microplate reader.

Procedure:

  • Reagent Preparation:

    • Dilute the His-tagged BPTF protein and biotinylated histone peptide in assay buffer to the desired working concentrations. These should be determined through a cross-titration experiment to find optimal signal-to-background ratios.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare a working solution of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer. Note: Donor beads are light-sensitive and should be handled in low-light conditions.[11]

  • Assay Assembly (for a 20 µL final volume):

    • Add 5 µL of the His-BPTF/biotin-histone peptide mix to each well of the 384-well plate.

    • Add 5 µL of the diluted test compound or DMSO (for control wells) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Bead Addition and Incubation:

    • Add 10 µL of the bead mixture to each well.

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

  • Signal Detection:

    • Read the plate on an Alpha-enabled microplate reader using an excitation wavelength of 680 nm and detecting emission between 520 and 620 nm.

  • Data Analysis:

    • The raw data is typically normalized to control wells (0% inhibition for DMSO and 100% inhibition for a high concentration of a known inhibitor or no BPTF protein).

    • IC50 values for the test compounds are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Presentation

The following tables summarize quantitative data for known BPTF inhibitors, comparing their activity as determined by the AlphaScreen assay (IC50) with other biophysical methods (Kd).

Table 1: Comparison of IC50 and Kd Values for Known BPTF Ligands

LigandAlphaScreen IC50 (µM)SPR Kd (µM)PrOF NMR Kd (µM)Reference
BromosporineNot Reported1.8 (ITC)37[2]
TP-238Not Reported0.12 (ITC)Not Reported[2]
GSK4027Not Reported0.13 (ITC)Not Reported[2]
Compound 8Not Reported3Not Reported[2]
AU1Not Reported2.8Not Reported[2]

Note: While the referenced study utilized AlphaScreen, specific IC50 values for these literature compounds were not presented in the comparative table. The assay was used to confirm competitive inhibition.

Table 2: Binding Affinities of Acetylated Histone Peptides to BPTF Bromodomain

Histone PeptideSPR Kd (µM)PrOF NMR Kd (µM)Reference
H4 K16ac190300 ± 50[2]

Troubleshooting and Considerations

  • High Background Signal: This can be caused by non-specific binding of the beads. Optimizing BSA and detergent concentrations in the assay buffer can help.

  • Low Signal-to-Background Ratio: This may be due to suboptimal concentrations of the protein, peptide, or beads. A thorough titration of each component is crucial.

  • Compound Interference: Some compounds can interfere with the AlphaScreen signal (e.g., by absorbing light or quenching the signal). Counter-screens, such as running the assay in the absence of the target protein, can help identify such compounds. The AlphaScreen TruHit kit can also be used to identify false positives.

  • DMSO Tolerance: The assay should be optimized to be tolerant to the final concentration of DMSO used for compound dilution.

  • Light Sensitivity: Donor beads are photosensitive. All incubation steps involving Donor beads should be performed in the dark to prevent photobleaching and loss of signal.[11]

By following these application notes and protocols, researchers can effectively implement the AlphaScreen technology for the high-throughput screening and characterization of BPTF bromodomain inhibitors, accelerating the discovery of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for (S)-GSK1379725A In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols and summarized data for the in vivo evaluation of this compound in mouse models, particularly in the context of sensitizing tumors to conventional chemotherapy.

Mechanism of Action

This compound selectively binds to the bromodomain of BPTF, preventing its interaction with acetylated histones. This inhibition disrupts the chromatin remodeling activity of the NURF complex, leading to alterations in gene expression. In cancer, this can result in decreased proliferation, cell cycle arrest, and sensitization to cytotoxic agents. Additionally, AU1 has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which contributes to its ability to enhance the efficacy of chemotherapeutic drugs that are P-gp substrates.[1][2][3]

Signaling Pathway

BPTF has been shown to play a role in activating the MAPK and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival. By inhibiting BPTF, this compound can indirectly suppress these pro-tumorigenic pathways.

BPTF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Raf Raf Growth_Factor_Receptor->Raf BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex part of Chromatin Chromatin NURF_Complex->Chromatin remodels AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression S_GSK1379725A This compound (AU1) S_GSK1379725A->BPTF inhibits Chromatin->Gene_Expression

BPTF Signaling Pathway Inhibition

Experimental Protocols

4T1 Syngeneic Mouse Model for Breast Cancer

This protocol describes the use of this compound in combination with doxorubicin (B1662922) in a 4T1 syngeneic mouse model of breast cancer.

Materials:

  • Cell Line: 4T1 murine breast cancer cells

  • Animals: Female BALB/c mice (6-8 weeks old)

  • This compound (AU1): Solubilized in DMSO

  • Doxorubicin: Solubilized in sterile PBS

  • Vehicle: DMSO and PBS

  • Anesthesia: Ketamine/Xylazine mixture or Isoflurane

  • Syringes and needles (27-30G for injection)

  • Calipers for tumor measurement

Experimental Workflow:

Experimental_Workflow Cell_Culture 4T1 Cell Culture Tumor_Inoculation Tumor Inoculation (1x10^5 cells in mammary fat pad) Cell_Culture->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring (Palpation & Caliper Measurement) Tumor_Inoculation->Tumor_Growth Treatment_Initiation Treatment Initiation (Tumor volume ~100 mm³) Tumor_Growth->Treatment_Initiation Treatment_Regimen Treatment Regimen (Days 7, 14, 21) Treatment_Initiation->Treatment_Regimen Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Regimen->Data_Collection Endpoint Endpoint (Day 30) Data_Collection->Endpoint Analysis Tumor Weight Analysis & Histology Endpoint->Analysis

In Vivo Experimental Workflow

Procedure:

  • Cell Culture: Culture 4T1 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Inoculation:

    • Anesthetize female BALB/c mice.

    • Inject 1 x 10^5 4T1 cells in 50 µL of sterile PBS into the fourth mammary fat pad.

  • Tumor Growth Monitoring:

    • Monitor mice daily for tumor appearance by palpation.

    • Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Groups:

    • Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=6-10 mice per group):

      • Vehicle Control (DMSO intratumorally + PBS intraperitoneally)

      • This compound (AU1) alone

      • Doxorubicin alone

      • This compound + Doxorubicin

  • Drug Administration:

    • ** this compound (AU1):** Administer via intratumoral (IT) injection.

      • Dose: 10 µL of a 10 mmol/L solution in DMSO.

      • Schedule: On days 7, 14, and 21 post-tumor cell inoculation.

    • Doxorubicin: Administer via intraperitoneal (IP) injection.

      • Dose: 5 mg/kg body weight.

      • Schedule: On days 7, 14, and 21 post-tumor cell inoculation.

  • Monitoring and Data Collection:

    • Monitor tumor volume and body weight every 2-3 days throughout the study.

    • Observe mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Analysis:

    • The study endpoint is typically 30 days post-tumor inoculation.

    • At the endpoint, euthanize mice and excise tumors.

    • Measure the final tumor weight.

    • Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blot).

Data Presentation

In Vivo Efficacy of this compound in Combination with Doxorubicin

The following table summarizes the quantitative data from an in vivo study using the 4T1 mouse model.

Treatment GroupAdministration RouteDosage & ScheduleFinal Tumor Weight (g) at Day 30 (Mean ± SEM)
Vehicle Control IT (DMSO) + IP (PBS)N/A~1.2 ± 0.2
Doxorubicin IP5 mg/kg; Days 7, 14, 21~0.7 ± 0.15
This compound (AU1) IT10 µL of 10mM; Days 7, 14, 21~0.8 ± 0.18
This compound + Doxorubicin IT + IPAU1: 10 µL of 10mM; Dox: 5 mg/kg; Days 7, 14, 21~0.3 ± 0.1

Note: The data presented is an approximation based on graphical representations in the cited literature and should be used for guidance. Researchers should generate their own data for precise quantification.

Discussion and Limitations

The in vivo data suggests that this compound (AU1) can significantly enhance the anti-tumor efficacy of doxorubicin in the 4T1 breast cancer model. The combination treatment resulted in a more substantial reduction in final tumor weight compared to either agent alone.

However, it is important to note the limitations associated with this compound. Studies have indicated that it possesses poor physicochemical properties and potential off-target kinase activity, which may contribute to toxicity at higher concentrations.[4] Newer generation BPTF inhibitors with improved potency and selectivity are under development.

For future studies, it is recommended to:

  • Conduct comprehensive pharmacokinetic and pharmacodynamic analyses.

  • Perform detailed toxicity studies to establish a therapeutic window.

  • Evaluate this compound in other cancer models and in combination with other therapeutic agents.

  • Compare the efficacy and toxicity of this compound with newer, more selective BPTF inhibitors.

Conclusion

This compound (AU1) serves as a valuable tool compound for studying the in vivo effects of BPTF bromodomain inhibition. The provided protocols offer a framework for evaluating its potential as a chemosensitizing agent. Researchers should consider its limitations and conduct thorough validation and toxicity assessments in their specific experimental settings.

References

Application Notes and Protocols for Cell Viability Assays with (S)-GSK1379725A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is the biologically active enantiomer of a potent and selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the progression of various cancers, making it an attractive therapeutic target. Inhibition of the BPTF bromodomain by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent. These application notes provide detailed protocols for assessing cell viability and apoptosis following treatment with this compound, along with expected outcomes in sensitive cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data for cell viability and apoptosis in cancer cell lines sensitive to BPTF inhibition. It is important to note that specific IC50 values for this compound as a single agent are not widely available in the public domain. The data presented here is a composite representation based on studies using the racemic mixture (AU1) or qualitative sensitivity analyses. Researchers should perform their own dose-response experiments to determine the precise IC50 in their cell line of interest.

Table 1: Cell Viability (IC50) Data for BPTF Inhibition

Cell LineCancer TypeAssay TypeTreatment Time (hours)Representative IC50 (µM)Notes
K562Chronic Myelogenous LeukemiaAlamarBlue72~ 5Highly sensitive to this compound.[1]
MCF-7Breast CancerAlamarBlue72~ 5Sensitive to this compound.[1]
LoVoColorectal CancerMTT/MTS4815-20Effective concentrations for a different BPTF inhibitor (DC-BPi-07).[2]
SW620Colorectal CancerMTT/MTS4815-20Effective concentrations for a different BPTF inhibitor (DC-BPi-07).[2]
4T1Murine Breast CancerMTS96>10 (as single agent)Used at 2.5 µM to sensitize cells to chemotherapy.[3][4]
E0771-LMBMurine Breast CancerMTS96>10 (as single agent)Used at 2.5 µM to sensitize cells to chemotherapy.[3]

*Note: This concentration is for a different BPTF inhibitor and should be used as a general reference.

Table 2: Apoptosis Induction by BPTF Inhibition

Cell LineTreatmentTreatment Time (hours)Assay% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
K562This compound (5 µM)48Annexin V/PIExpected IncreaseExpected Increase
MCF-7This compound (5 µM)48Annexin V/PIExpected IncreaseExpected Increase
LoVoBPTF Inhibitor (15 µM)48Annexin V/PIExpected IncreaseExpected Increase
4T1 + VinorelbineAU1 (2.5 µM)96Annexin V/PISignificant IncreaseSignificant Increase

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., K562, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells (e.g., MCF-7), seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

    • For suspension cells (e.g., K562), seed cells at a density of 20,000-40,000 cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (or debris)

Mandatory Visualizations

G cluster_0 Cell Viability Assay Workflow start Seed Cells in 96-well Plate treatment This compound Treatment (Dose-response) start->treatment incubation Incubate (24-72h) treatment->incubation reagent Add MTS/MTT Reagent incubation->reagent read Measure Absorbance reagent->read analysis Calculate IC50 read->analysis G cluster_1 Apoptosis Assay Workflow seed Seed Cells in 6-well Plate treat This compound Treatment seed->treat harvest Harvest Cells treat->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Populations flow->quantify G cluster_2 BPTF Inhibition and Downstream Signaling cluster_mapk MAPK Pathway GSK This compound BPTF BPTF Bromodomain GSK->BPTF Inhibits NURF NURF Complex BPTF->NURF Raf Raf BPTF->Raf Modulates Chromatin Chromatin Remodeling NURF->Chromatin Gene Gene Transcription (e.g., c-Myc targets) Chromatin->Gene Proliferation Decreased Proliferation Gene->Proliferation Apoptosis Increased Apoptosis Gene->Apoptosis CellCycle G1 Cell Cycle Arrest Gene->CellCycle MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application of (S)-GSK1379725A in Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective, small-molecule inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a critical role in regulating gene expression by altering nucleosome positioning. The bromodomain of BPTF specifically recognizes acetylated lysine (B10760008) residues on histone tails, tethering the NURF complex to chromatin and facilitating the transcription of target genes. Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, including leukemia, making it an attractive therapeutic target. This compound, also known as compound AU1 in its racemic form, selectively binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, exhibiting selectivity over the BRD4 bromodomain.[1][2] This application note provides a summary of the known effects of BPTF inhibition in leukemia cell lines, with a focus on the potential applications of this compound, and detailed protocols for relevant in vitro assays.

Mechanism of Action

BPTF plays a significant role in the transcriptional regulation of key oncogenes, most notably c-MYC.[3][4][5][6][7] By binding to acetylated histones at gene promoters and enhancers, BPTF facilitates chromatin accessibility for the transcriptional machinery, leading to the expression of genes that drive cell proliferation and survival. Inhibition of the BPTF bromodomain by this compound is expected to disrupt this process, leading to the downregulation of BPTF target genes, including c-MYC.[8]

Furthermore, emerging evidence suggests that BPTF may regulate other critical signaling pathways in cancer cells, including the PI3K/AKT and MAPK pathways.[8][9][10][11][12] In some cancer models, inhibition of BPTF has been shown to decrease the phosphorylation of key components of these pathways, suggesting a broader role for BPTF in maintaining the malignant phenotype.[10]

Effects on Leukemia Cell Lines

While specific quantitative data for this compound in a wide range of leukemia cell lines is not extensively available in the public domain, studies on BPTF inhibition in cancer cells, including the chronic myelogenous leukemia cell line K562, indicate that targeting this protein can lead to a reduction in cell viability.[13] The anticipated effects of this compound on leukemia cell lines, based on the known functions of BPTF, include:

  • Inhibition of Cell Proliferation: By downregulating the expression of pro-proliferative genes such as c-MYC, this compound is expected to inhibit the growth of leukemia cells.

  • Induction of Apoptosis: Disruption of oncogenic signaling pathways and downregulation of survival factors may lead to the induction of programmed cell death (apoptosis).

  • Cell Cycle Arrest: Interference with the expression of cell cycle regulatory proteins may cause cells to arrest at specific phases of the cell cycle, preventing their division.

Data Presentation

The following tables summarize representative quantitative data on the effects of BPTF inhibition in cancer cell lines. It is important to note that this data is derived from studies on various BPTF inhibitors and knockdown experiments, as specific data for this compound in a panel of leukemia cell lines is limited. This information is provided to illustrate the potential efficacy of targeting BPTF.

Table 1: Effect of BPTF Inhibition on Cell Viability

Cell LineCancer TypeBPTF Inhibitor/MethodIC50 / Effect on ViabilityReference
K562Chronic Myelogenous LeukemiaThis compoundSensitive to treatment, decreased cell viability (quantitative IC50 not provided)[13]
A549Non-Small Cell Lung CancerBPTF siRNASignificant inhibition of cell proliferation[14]
1205-LuMelanomaBPTF shRNA65.5% suppression of proliferative capacity[12]
4T1Triple-Negative Breast CancerAU1 (racemic GSK1379725A)Sensitizes cells to chemotherapy[15]

Table 2: Effect of BPTF Knockdown on Apoptosis and Cell Cycle

Cell LineCancer TypeEffect on ApoptosisEffect on Cell CycleReference
A549Non-Small Cell Lung CancerIncrease of approximately 15-20% in apoptotic cellsG1 phase arrest[10]
436Triple-Negative Breast CancerIncreased apoptotic rateReduced population of cells in S-phase[9]
Hut-102T-cell LymphomaInduced apoptosisNot specified[11]

Mandatory Visualization

BPTF_Signaling_Pathway_in_Leukemia Potential Signaling Pathway of BPTF Inhibition in Leukemia cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF NURF Complex BPTF->NURF Component of PI3K PI3K BPTF->PI3K Regulates MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) BPTF->MAPK_Pathway Regulates AcetylatedHistones Acetylated Histones NURF->AcetylatedHistones Binds to cMYC_Gene c-MYC Gene AcetylatedHistones->cMYC_Gene Activates Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translates to Proliferation Cell Proliferation cMYC_Protein->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK_Pathway->Proliferation GSK1379725A This compound GSK1379725A->BPTF Inhibits

Caption: BPTF Inhibition Pathway in Leukemia.

Experimental_Workflow_Leukemia_Cell_Lines Experimental Workflow for Assessing this compound in Leukemia Cell Lines cluster_assays In Vitro Assays start Start culture Culture Leukemia Cell Lines (e.g., K562, MOLM-13, MV-4-11) start->culture treat Treat cells with this compound (Dose-response and time-course) culture->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for suspension leukemia cell lines like K562.

Materials:

  • Leukemia cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture K562 cells to a logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully remove 180 µL of the supernatant from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Leukemia cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting and Washing:

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Leukemia cell line

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a selective BPTF bromodomain inhibitor, holds promise as a potential therapeutic agent for leukemia. By disrupting the transcriptional activity of BPTF and potentially modulating key oncogenic signaling pathways, this compound is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in leukemia cells. The provided protocols offer a framework for researchers to investigate the in vitro efficacy of this compound and other BPTF inhibitors in various leukemia cell line models. Further studies are warranted to elucidate the precise molecular mechanisms and to establish the full therapeutic potential of targeting BPTF in hematological malignancies.

References

Application Notes and Protocols for Cellular Target Engagement of (S)-GSK1379725A with BPTF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) chromatin remodeling complex.[1][2][3] The BPTF bromodomain specifically recognizes acetylated lysine (B10760008) residues on histone tails, particularly H4K16ac, tethering the NURF complex to chromatin.[4][5] This action facilitates ATP-dependent nucleosome sliding, which alters chromatin accessibility and regulates the expression of target genes.[4]

Dysregulation of BPTF has been implicated in various cancers, including melanoma and T-cell lymphoma, where it can promote proliferation and cell survival by influencing oncogenic signaling pathways such as the MAPK pathway and regulating the expression of proto-oncogenes like c-Myc.[5][6] As a crucial epigenetic regulator, BPTF is an attractive therapeutic target.[4]

Verifying that a compound like this compound reaches and binds to its intended intracellular target, BPTF, is a critical step in drug development.[6] Target engagement assays provide this crucial confirmation, enabling the correlation of molecular binding with cellular and phenotypic outcomes. This document provides detailed protocols for two robust methods to quantify the cellular target engagement of this compound with BPTF: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

BPTF Signaling Pathway in Chromatin Remodeling

The BPTF protein is the largest subunit of the NURF chromatin remodeling complex.[4] Its bromodomain binds to acetylated histones, anchoring the complex to specific genomic loci. The ATPase subunit of the NURF complex then remodels chromatin, influencing gene transcription.

BPTF_Signaling_Pathway BPTF-mediated chromatin remodeling pathway. cluster_nucleus Nucleus Histone Histone H4 (acetylated at K16) BPTF BPTF Bromodomain Histone->BPTF recognizes NURF NURF Complex (with ATPase activity) BPTF->NURF anchors Chromatin Condensed Chromatin NURF->Chromatin remodels OpenChromatin Accessible Chromatin Chromatin->OpenChromatin TF Transcription Factors (e.g., c-Myc) OpenChromatin->TF allows binding of Gene Target Gene Expression (e.g., proliferation, survival) TF->Gene activates GSK This compound GSK->BPTF inhibits binding

Caption: BPTF's role in chromatin remodeling and gene activation.

Application Notes: Target Engagement Assays

Two primary methods are presented for determining the cellular target engagement of this compound with BPTF:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay is based on the principle of ligand-induced thermal stabilization of the target protein.[7][8] When this compound binds to BPTF, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation.[9] By heating cell lysates or intact cells across a temperature gradient, the amount of soluble BPTF remaining at each temperature can be quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11] The assay requires expressing BPTF as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the BPTF bromodomain is then added to the cells. When the tracer binds to the NanoLuc®-BPTF fusion protein, the energy from the luciferase is transferred to the fluorophore, generating a BRET signal.[12] this compound competes with the tracer for binding to BPTF, causing a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity (EC50).[11][13]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to determine the thermal stabilization of BPTF upon binding of this compound.

Materials:

  • Cell line expressing endogenous BPTF (e.g., HEK293T, MM.1S)

  • This compound

  • DMSO (Vehicle control)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Primary antibody against BPTF

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in sufficient quantity to obtain adequate protein for multiple temperature points.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments).[8]

    • Heat the aliquots for 3 minutes at the specified temperatures in a thermal cycler, followed by a 3-minute cooling step at room temperature.[8]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[9]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, load equal protein amounts, and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies for BPTF and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for BPTF at each temperature.

    • Normalize the intensities to the loading control.

    • Plot the normalized BPTF intensity against temperature for both this compound-treated and vehicle-treated samples to generate melt curves.

    • The shift in the curve (ΔTagg) indicates target stabilization.

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest cells and aliquot A->B C 3. Heat challenge across a temperature gradient B->C D 4. Lyse cells and centrifuge to pellet aggregates C->D E 5. Collect soluble protein fraction D->E F 6. Western Blot for BPTF and loading control E->F G 7. Quantify bands and plot melt curves F->G H Result: Thermal Shift (ΔTagg) indicates target engagement G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is adapted for determining the intracellular potency of this compound by competitive displacement.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-BPTF fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • NanoBRET™ Tracer specific for BPTF (requires custom development or sourcing)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound

  • DMSO

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the NanoLuc®-BPTF plasmid using a suitable transfection reagent.

    • Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Prepare the NanoBRET™ Tracer at a predetermined optimal concentration (typically near its EC50) in Opti-MEM™.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Immediately add the Tracer solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor in the assay buffer according to the manufacturer's instructions.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data by setting the vehicle control as 100% and a control with no tracer as 0%.

    • Plot the normalized BRET ratio against the log concentration of this compound.

    • Fit the data to a four-parameter dose-response curve to determine the EC50 value, which represents the intracellular potency of the compound.

NanoBRET_Workflow cluster_workflow NanoBRET™ Workflow A 1. Transfect cells with NanoLuc®-BPTF plasmid B 2. Add serial dilutions of This compound A->B C 3. Add fluorescent BPTF Tracer B->C D 4. Incubate to allow competition C->D E 5. Add Nano-Glo® Substrate + Extracellular Inhibitor D->E F 6. Measure Luminescence and Fluorescence E->F G 7. Calculate BRET ratio and plot dose-response curve F->G H Result: Intracellular EC50 indicates target engagement potency G->H

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: CETSA Thermal Shift Data for this compound

TreatmentTarget ProteinMelting Temp (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)BPTF52.1-
This compound (10 µM)BPTF56.8+4.7
Vehicle (DMSO)Loading ControlNo significant shiftN/A
This compound (10 µM)Loading ControlNo significant shiftN/A

Table 2: NanoBRET™ Target Engagement Potency Data

CompoundTarget FusionIntracellular EC50 (nM)95% Confidence Interval
This compoundNanoLuc®-BPTF450380 - 530
Known Non-binderNanoLuc®-BPTF> 10,000N/A

References

Troubleshooting & Optimization

Technical Support Center: (S)-GSK1379725A Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-GSK1379725A. The information provided is intended to assist in overcoming solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] A stock solution of 100 mg/mL (221.99 mM) in DMSO has been reported, though it may require sonication to fully dissolve.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Q2: Are there any established formulations to improve the aqueous solubility of this compound?

A2: Yes, several formulations have been reported to improve the solubility of this compound in aqueous-based systems. These typically involve the use of co-solvents and other excipients. For example, a clear solution of ≥ 2.5 mg/mL has been achieved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another formulation using a cyclodextrin, 10% DMSO and 90% (20% SBE-β-CD in Saline), resulted in a suspension with a concentration of 2.5 mg/mL.[1]

Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?

A3: For poorly soluble drugs, several techniques can be employed to enhance solubility. These can be broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and modification of the crystal habit (polymorphs, amorphous forms, co-crystallization).[3]

  • Chemical Modifications: These methods involve changing the pH of the solution, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.[3]

  • Other Methods: The use of adjuvants like surfactants, co-solvents, and hydrotropic agents are also common strategies.[3]

Q4: What are the known physicochemical properties of this compound?

A4: The key known properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₂₃FN₆O₃[4]
Molecular Weight 450.47 g/mol [4]
Calculated logP 3.4[3]

No experimental data on the pKa, melting point, or specific crystal forms of this compound are publicly available at this time.

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock. The compound has low aqueous solubility and is crashing out of solution. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Increase the final DMSO concentration: If tolerated by the experimental system, increase the final DMSO concentration. 2. Use a co-solvent system: Prepare the final solution in a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80. A reported successful formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] 3. Utilize cyclodextrins: Complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance aqueous solubility.[1]
Cloudy or suspended solution even with co-solvents. The solubility limit in the chosen vehicle may have been exceeded. The compound may not be fully dissolving.1. Apply sonication: Use an ultrasonic bath to aid in the dissolution process.[1] 2. Gentle heating: Gentle warming of the solution may improve solubility, but stability at higher temperatures should be considered. 3. Reduce the final concentration: If possible for the experiment, lower the target concentration of this compound.
Inconsistent results between experiments. This compound is reported to be hygroscopic.[1] Absorption of water can affect its apparent weight and solubility. The age and storage of the DMSO can also impact its solvating power.1. Use fresh, anhydrous DMSO: Always use a newly opened bottle of anhydrous DMSO for preparing stock solutions.[1] 2. Proper storage: Store the solid compound in a desiccator at the recommended temperature. 3. Prepare fresh solutions: Prepare solutions fresh for each experiment to minimize degradation and solvent-related issues.

Experimental Protocols

Below are detailed protocols for some of the key solubility enhancement techniques mentioned.

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is based on a formulation reported to achieve a clear solution of ≥ 2.5 mg/mL.[1]

Materials:

  • This compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly by vortexing.

  • Add Tween-80 to the mixture and vortex until homogeneous.

  • Finally, add the saline to the mixture and vortex until a clear solution is obtained.

  • If any cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.

Example for 1 mL of a 2.5 mg/mL final solution:

  • 100 µL of a 25 mg/mL this compound in DMSO stock

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Protocol 2: Formulation with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

This protocol is based on a formulation that yields a 2.5 mg/mL suspension.[1]

Materials:

  • This compound

  • DMSO (anhydrous)

  • SBE-β-CD

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some mixing and time to fully dissolve.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock.

  • Vortex the mixture thoroughly.

  • Use an ultrasonic bath to aid in the dispersion of the compound, resulting in a fine suspension.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Co-solvent Formulation stock Weigh this compound dmso Add Anhydrous DMSO stock->dmso sonicate_stock Sonicate if Necessary dmso->sonicate_stock add_peg Add PEG300 sonicate_stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Final Solution (≥ 2.5 mg/mL) add_saline->final_solution

Caption: Workflow for preparing a co-solvent formulation of this compound.

logical_relationship cluster_methods Solubility Enhancement Methods compound This compound (Poorly Water-Soluble) cosolvency Co-solvency (e.g., DMSO, PEG300) compound->cosolvency surfactants Surfactants (e.g., Tween-80) compound->surfactants complexation Complexation (e.g., SBE-β-CD) compound->complexation particle_size Particle Size Reduction (e.g., Nanosuspension) compound->particle_size goal Improved Aqueous Solubility and Bioavailability cosolvency->goal surfactants->goal complexation->goal particle_size->goal

Caption: Methods for improving the aqueous solubility of this compound.

References

(S)-GSK1379725A off-target effects on kinases

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating Potential Off-Target Effects of (S)-GSK1379725A on Kinases

Disclaimer: this compound is characterized as a selective ligand for the BPTF bromodomain. To date, public literature has not reported significant off-target activity on kinases. This guide is intended for researchers who encounter unexpected experimental results and wish to investigate the hypothesis of off-target kinase effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a selective ligand like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] While this compound is designed for selectivity to the BPTF bromodomain, no small molecule has perfect specificity. The human kinome (the full set of protein kinases) shares structural similarities in the ATP-binding pocket, making kinases a common class of off-targets for many small molecules.[1] Investigating potential off-target effects is crucial to ensure that the observed biological phenotype is a true result of BPTF inhibition and not an unintended interaction with a kinase or signaling pathway.[2]

Q2: My cellular phenotype does not match the expected outcome of BPTF inhibition. Could this be due to off-target kinase activity?

A2: It is a possibility. An unexpected phenotype, such as paradoxical pathway activation or inhibition of a pathway seemingly unrelated to BPTF function, could suggest off-target effects.[3] Kinase inhibitors, for example, can sometimes activate parallel signaling cascades.[4][5] Before concluding an off-target effect, it is essential to rule out other experimental variables, such as cell line integrity, compound stability, and assay conditions.

Q3: What is the first step I should take if I suspect off-target kinase effects?

A3: The first step is a thorough literature review for any known selectivity data on this compound that may have been recently published. Following that, a dose-response analysis is critical. On-target effects should typically occur at concentrations consistent with the compound's known potency for BPTF. Effects that only appear at much higher concentrations are more likely to be off-target. Comparing your results with a structurally different BPTF inhibitor can also help differentiate on-target from off-target phenotypes.[1]

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some therapeutic contexts, off-target effects can contribute to a drug's efficacy through a concept known as polypharmacology.[1] An inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic outcome. However, for a research tool compound like this compound, understanding and minimizing off-target effects is critical to accurately probe the biological function of BPTF.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target kinase activity.

Observed Problem Potential Cause (Hypothesis) Recommended Action
Unexpectedly high cell toxicity at concentrations where BPTF inhibition is not expected to be lethal. The compound may be inhibiting a kinase essential for cell survival.1. Perform a careful dose-response curve to determine the IC50 for toxicity. 2. Compare this with the EC50 for BPTF target engagement (e.g., via a cellular thermal shift assay). 3. Screen the compound against a broad panel of kinases known to be critical for cell viability (See Protocol 1 ).
Activation or inhibition of a signaling pathway unrelated to BPTF function (e.g., unexpected changes in phosphorylation of MAPK or AKT pathway proteins). This compound may be directly binding to and modulating an upstream kinase in that pathway.1. Use phosphoproteomics to get an unbiased view of signaling changes (See Protocol 2 ). 2. Validate key phosphorylation changes using Western Blotting (See Protocol 3 ). 3. Use an in vitro kinase assay to test direct inhibition of candidate kinases identified from the phosphoproteomics screen.
Experimental results are inconsistent between different cell lines. Cell lines may have different kinase expression profiles or dependencies, making some more sensitive to a specific off-target effect.1. Characterize the expression levels of your suspected off-target kinase(s) in the different cell lines. 2. Use siRNA or CRISPR to knock down the primary target (BPTF) and see if it phenocopies the effect of the compound in each cell line. A mismatch suggests off-target activity.
Phenotype from this compound treatment does not match the phenotype from BPTF knockdown/knockout. This is a strong indicator of an off-target effect. The compound's activity is likely mediated by a protein other than BPTF.1. Confirm target engagement with BPTF using a biophysical method like Cellular Thermal Shift Assay (CETSA) (See Protocol 4 ). 2. Initiate a broad kinase screening campaign to identify potential off-targets (See Protocol 1 ).

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a general approach to screen this compound against a large panel of recombinant kinases to identify direct enzymatic inhibition. Many commercial vendors offer this as a service.[6][7]

Objective: To determine the IC50 values of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Reactions are typically performed in 96- or 384-well plates.

    • Each well contains:

      • Assay Buffer (specific to each kinase, typically containing Tris, MgCl₂, DTT).

      • A specific recombinant human kinase.

      • The corresponding peptide or protein substrate.

      • ATP (often radiolabeled [γ-³³P]ATP or at a concentration near the Kₘ for each kinase).[8]

      • The test compound (this compound) or DMSO vehicle control.

  • Incubation:

    • Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • The method of detection depends on the assay format. A common method is the radiometric filter-binding assay:[8]

      • Stop the reaction by spotting the mixture onto filter paper (e.g., P81 phosphocellulose).

      • The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP does not.

      • Wash the filters extensively to remove unbound ATP.

      • Measure the radioactivity on the filter using a scintillation counter.

    • Alternative detection methods include fluorescence polarization, luminescence (e.g., ADP-Glo™), or FRET.[7][9]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration (log-transformed).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase hit.

Protocol 2: Global Phosphoproteomics Analysis

This protocol provides a workflow to identify changes in cellular signaling pathways upon treatment with this compound.[10][11]

Objective: To identify and quantify changes in protein phosphorylation across the proteome after compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at a working concentration (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse in a urea-based buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce disulfide bonds (with DTT), alkylate cysteine residues (with iodoacetamide), and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[10] This step is crucial as phosphopeptides are typically low in abundance.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Sequest) to identify the phosphopeptides from the MS/MS spectra.

    • Perform quantitative analysis to determine the relative abundance of each phosphopeptide in the treated vs. control samples.

    • Perform pathway analysis (e.g., using KEGG or Reactome databases) on the significantly up- or down-regulated phosphosites to identify perturbed signaling pathways.

Protocol 3: Western Blotting for Phospho-Protein Validation

This protocol is used to validate specific findings from the phosphoproteomics screen.

Objective: To confirm the change in phosphorylation of a specific protein at a specific site.

Methodology:

  • Sample Preparation:

    • Treat, harvest, and lyse cells as described in the phosphoproteomics protocol.

    • Determine protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal (by stripping the membrane and re-probing with an antibody against the total protein) or a loading control (e.g., GAPDH).

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify direct binding of a compound to its target protein in intact cells or cell lysates.[12][13]

Objective: To confirm that this compound engages BPTF in a cellular context and to test for engagement with potential off-target kinases.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or vehicle control for a set time (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. This causes protein denaturation and aggregation.

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at high speed.

  • Detection by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., BPTF or a suspected off-target kinase) remaining in the soluble fraction at each temperature point using Western Blotting.

  • Data Analysis:

    • Quantify the band intensity for each temperature point and normalize to the non-heated control.

    • Plot the percentage of soluble protein versus temperature to generate a "melting curve".

    • A positive "thermal shift" (the curve shifting to higher temperatures) in the presence of the compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.[12]

Data Presentation

Quantitative data from a kinase profiling screen should be summarized in a clear, structured table.

Table 1: Example Kinase Selectivity Profile for this compound at 1 µM (Note: This is a template for presenting hypothetical results. No public data of this kind exists for this compound.)

Kinase FamilyKinase Target% Inhibition at 1 µMIC50 (nM)
CMGC CDK2/CycA8.5>10,000
CMGC GSK3B95.285
TK ABL112.1>10,000
TK SRC45.01,200
AGC AKT15.3>10,000
AGC PKA88.7150
CAMK CAMK2D2.1>10,000

Visualizations

troubleshooting_workflow start Unexpected Experimental Result Observed q1 Does phenotype match BPTF knockdown/knockout? start->q1 a1_yes Likely On-Target. Review assay parameters. q1->a1_yes Yes a1_no Suspect Off-Target Effect q1->a1_no No q2 Is target engagement with BPTF confirmed? a1_no->q2 exp1 Perform Cellular Thermal Shift Assay (CETSA) for BPTF q2->exp1 Test this exp2 Perform Broad Kinase Inhibitor Screen (Protocol 1) q2->exp2 Yes, BPTF engaged exp3 Perform Global Phosphoproteomics (Protocol 2) q2->exp3 Yes, BPTF engaged a2_no Compound may not be cell-permeable or engage BPTF under these conditions. exp1->a2_no No Shift res1 Identify Off-Target Kinase Hits exp2->res1 res2 Identify Perturbed Signaling Pathways exp3->res2 validate Validate hits with secondary assays (e.g., Western Blot, CETSA for off-target) res1->validate res2->validate

Caption: Troubleshooting workflow for investigating suspected off-target effects.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway GSK This compound BPTF BPTF GSK->BPTF Inhibits KinaseA Kinase A GSK->KinaseA Off-Target Inhibition Chromatin Chromatin Remodeling BPTF->Chromatin GeneExp Target Gene Expression Chromatin->GeneExp KinaseB Kinase B KinaseA->KinaseB Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response

References

(S)-GSK1379725A stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of (S)-GSK1379725A in DMSO and cell culture media.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Degradation of this compound in cell culture media.

    • Solution: this compound, like many small molecules, may have limited stability in aqueous solutions at 37°C. It is recommended to prepare fresh working solutions in cell culture media for each experiment and minimize the time the compound is incubated with cells to the shortest effective duration. To assess stability, you can perform a time-course experiment by incubating this compound in your specific cell culture medium at 37°C and analyzing its concentration at different time points using HPLC-MS.

  • Possible Cause 2: Precipitation of the compound in aqueous media.

    • Solution: When diluting a concentrated DMSO stock solution of this compound into aqueous cell culture media, the compound may precipitate if its solubility limit is exceeded. To avoid this, it is advisable to first dilute the concentrated stock to an intermediate concentration in DMSO before adding it to the cell culture medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (DMSO alone) in your experiments.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-protein-binding plates and pipette tips can help mitigate this issue. It is also good practice to include a control without cells to assess the extent of non-specific binding.

Issue 2: Variability in experimental results between different batches or over time.

  • Possible Cause 1: Improper storage and handling of DMSO stock solutions.

    • Solution: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption by the hygroscopic DMSO.[2] It is best to aliquot the stock solution into single-use volumes.

  • Possible Cause 2: Contamination of stock solutions.

    • Solution: Ensure that stock solutions are prepared and handled using sterile techniques to prevent microbial contamination, which can degrade the compound and affect experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO. The compound is soluble in DMSO up to 100 mg/mL, though ultrasonic treatment may be necessary for complete dissolution. It is important to use newly opened or properly stored anhydrous DMSO, as its hygroscopic nature can impact solubility.

Q2: What are the recommended storage conditions for this compound?

A2:

Form Storage Temperature Shelf Life Notes
Solid Powder -20°C Up to 3 years Keep desiccated.
DMSO Stock Solution -80°C Up to 2 years[1] Aliquot to avoid repeated freeze-thaw cycles.

| | -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |

Q3: How should I prepare working solutions of this compound in cell culture media?

A3: To prepare a working solution, dilute your DMSO stock solution of this compound directly into pre-warmed cell culture medium. It is crucial to ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity.

Q4: Is this compound stable in cell culture media at 37°C?

A4: The stability of this compound in cell culture media at 37°C has not been extensively reported in publicly available literature. The stability can be influenced by factors such as the specific media composition (e.g., presence of serum, pH) and incubation time. It is highly recommended to determine the stability of the compound under your specific experimental conditions. A general protocol for assessing stability is provided below.

Q5: Can I sterilize my this compound solution?

A5: To prepare a sterile solution for cell culture experiments, it is recommended to filter the stock solution through a 0.2 μm syringe filter. Autoclaving or other high-temperature sterilization methods are not advised as they can cause degradation of the compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • HPLC or LC-MS system

  • Incubator at 37°C with 5% CO₂

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare working solution: Dilute the stock solution into your pre-warmed cell culture medium to a final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time course incubation: Aliquot the working solution into sterile tubes or wells of a plate. Place the samples in a 37°C incubator.

  • Sample collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The time 0 sample should be collected immediately after preparation.

  • Sample analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

Table for Reporting Stability Data:

Time (hours)This compound Remaining (%) in Medium AThis compound Remaining (%) in Medium B
0100100
2
4
8
24
48

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Activity start Inconsistent or Low Activity Observed check_stability Assess Compound Stability in Media start->check_stability check_solubility Evaluate Compound Solubility start->check_solubility check_storage Review Storage and Handling start->check_storage degradation Degradation Confirmed? check_stability->degradation precipitation Precipitation Observed? check_solubility->precipitation improper_storage Improper Storage? check_storage->improper_storage solution_fresh Prepare Fresh Solutions Minimize Incubation Time degradation->solution_fresh Yes end_stable Issue Resolved: Stability degradation->end_stable No solution_dilution Optimize Dilution Protocol (e.g., serial dilution) precipitation->solution_dilution Yes end_soluble Issue Resolved: Solubility precipitation->end_soluble No solution_storage Aliquot and Store at -80°C Avoid Freeze-Thaw improper_storage->solution_storage Yes end_storage Issue Resolved: Storage improper_storage->end_storage No solution_fresh->end_stable solution_dilution->end_soluble solution_storage->end_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples analyze Analyze by HPLC or LC-MS collect_samples->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate data_table Populate Stability Data Table calculate->data_table

Caption: Experimental workflow for assessing compound stability.

References

Technical Support Center: Optimizing (S)-GSK1379725A Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-GSK1379725A?

A1: this compound is a selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex.[1] By binding to the bromodomain of BPTF, this compound prevents its interaction with acetylated histones, thereby modulating chromatin structure and gene transcription. This interference can impact downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in certain cancers.

Q2: What is the recommended starting concentration for this compound in cell assays?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 1 µM to 10 µM is recommended.[2] For example, in HEK293T cells, concentrations of 1.0, 3.0, and 10.0 µM have been used to assess effects on cell viability. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data in various cell culture media is limited, it is best practice to prepare fresh working solutions of this compound for each experiment. The stability of small molecules in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of serum. To ensure consistent results, avoid prolonged storage of diluted solutions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Issue Potential Cause Recommended Solution
No or weak biological effect observed Compound Inactivity: Degradation of the compound due to improper storage or handling.Verify the integrity of your this compound stock. Prepare a fresh stock solution from a new vial if necessary. Ensure proper storage conditions (-20°C or -80°C, protected from light).
Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration.
Cell Line Insensitivity: The targeted pathway may not be critical for the survival or proliferation of the chosen cell line.Confirm that your cell line expresses BPTF and that its activity is relevant to the biological process you are studying. Consider using a positive control cell line known to be sensitive to BPTF inhibition.
Assay Readout Timing: The incubation time may be too short to observe a significant effect.Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, and 72 hours).
High background or inconsistent results Compound Precipitation: Precipitation of this compound in the cell culture medium at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your cells. Ensure the final DMSO concentration is not causing solubility issues.
Off-Target Effects: this compound may have off-target activities that can lead to unexpected or variable results.While this compound is selective for BPTF over the BET bromodomain family member BRD4, a full selectivity profile against all bromodomains has not been established.[2] Be aware of potential off-target effects and consider using orthogonal approaches to validate your findings.
Cell Culture Variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable results.Maintain consistent cell culture practices. Use cells within a specific passage number range, ensure even cell seeding, and regularly check for mycoplasma contamination.
Unexpected Cytotoxicity High Compound Concentration: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., LDH release assay) in parallel with your functional assay to distinguish between specific inhibitory effects and general toxicity. Lower the concentration if significant cytotoxicity is observed.
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.Ensure the final DMSO concentration in your cell culture medium is below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as your treated samples) in all experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity and Cellular Activity

ParameterValueAssayCell LineReference
Binding Affinity (Kd) 2.8 µMIsothermal Titration Calorimetry (ITC)-[2]
EC50 500 nMCellular Assays (unspecified)-[2]
Effective Concentration 1.0, 3.0, 10.0 µMCell Viability Assay (Resazurin)HEK293T[2]

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin (B115843)

This protocol describes a common method to assess cell viability after treatment with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., CellTiter-Blue®)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound from the 10 mM stock in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Resazurin Addition: Following incubation, add 20 µL of Resazurin solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

BPTF Signaling Pathway

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex core subunit Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling catalyzes Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF binds to bromodomain Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription enables Raf1 Raf1 Gene_Transcription->Raf1 influences PI3K PI3K Gene_Transcription->PI3K influences MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival sGSK This compound sGSK->BPTF inhibits binding

Caption: BPTF's role in chromatin remodeling and its influence on downstream signaling pathways.

Experimental Workflow for this compound Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare serial dilutions of this compound adhere->prepare_compound treat_cells Treat cells with compound and vehicle control prepare_compound->treat_cells incubate_treatment Incubate for desired period (24-72h) treat_cells->incubate_treatment add_reagent Add Resazurin reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure Measure fluorescence incubate_reagent->measure analyze Analyze data and determine cell viability measure->analyze end End analyze->end

Caption: A typical workflow for assessing cell viability with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue: Inconsistent or Unexpected Results check_compound Check Compound Integrity & Stock Solution start->check_compound check_cells Check Cell Health & Culture Conditions start->check_cells check_protocol Review Assay Protocol & Parameters start->check_protocol compound_ok Compound OK? check_compound->compound_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->cells_ok Yes solution_compound Prepare fresh stock. Verify storage. compound_ok->solution_compound No cells_ok->protocol_ok Yes solution_cells Use new cell stock. Check for contamination. Standardize passage number. cells_ok->solution_cells No solution_protocol Optimize concentration, incubation time, and cell density. protocol_ok->solution_protocol No solution_ok Investigate potential off-target effects or assay interference. protocol_ok->solution_ok Yes

Caption: A decision tree for troubleshooting common issues in cell-based assays.

References

Technical Support Center: PrOF NMR Experiments with (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Protein-Observed Fluorine (PrOF) NMR to study the interaction of (S)-GSK1379725A with its target proteins, such as the BPTF bromodomain.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during PrOF NMR experiments with this compound, from sample preparation to data analysis.

Q1: Why are my ¹⁹F NMR signals broad or completely absent?

Broad or missing signals are a common issue in NMR and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet is a primary cause of broad peaks.

    • Solution: Always perform automated shimming before your experiment. For challenging samples, manual shimming may be necessary to optimize the field homogeneity.

  • High Sample Viscosity: Concentrated protein solutions can be viscous, leading to slower molecular tumbling and broader lines.

    • Solution: If possible, lower the protein concentration. Ensure your buffer conditions are optimal for protein solubility and stability.

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can significantly shorten relaxation times, resulting in peak broadening.

    • Solution: Degas your sample by bubbling a gentle stream of an inert gas like nitrogen or argon through it before sealing the NMR tube.

  • Sample Precipitation: If the protein or ligand is not fully soluble or precipitates over time, it will lead to severe line broadening.

    • Solution: Visually inspect your sample for any signs of precipitation. You may need to adjust buffer conditions (pH, salt concentration) or lower the concentration of your protein or ligand.

  • Chemical Exchange Broadening: This occurs when the binding and dissociation of this compound is on a timescale comparable to the NMR experiment (intermediate exchange). The BPTF bromodomain interaction with this compound is known to be in the intermediate exchange regime, which can cause significant line broadening.[1]

    • Solution: Acquiring spectra at different temperatures can sometimes shift the exchange rate into the fast or slow regime, resulting in sharper peaks. Additionally, specialized pulse sequences can sometimes help to mitigate the effects of exchange broadening.[2]

Q2: My signal-to-noise ratio is poor. How can I improve it?

A low signal-to-noise ratio can make it difficult to detect weak signals or accurately measure peak intensities.

  • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

  • Optimize Acquisition Parameters: Ensure your relaxation delay (d1) is sufficiently long (typically 1-5 times the T1 relaxation time of your fluorine nucleus) to allow for full relaxation between scans.

  • Increase Sample Concentration: If solubility permits, increasing the concentration of your ¹⁹F-labeled protein will directly improve the signal strength.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, leading to a much better signal-to-noise ratio in a shorter amount of time.

Q3: I'm observing unexpected peaks or artifacts in my spectrum. What could be the cause?

Artifacts can complicate spectral interpretation and analysis.

  • Baseline Roll: A non-flat baseline can be caused by a very intense signal or issues with the receiver.

    • Solution: Apply a baseline correction algorithm during data processing. Most NMR processing software has automated and manual baseline correction tools.[1]

  • Phasing Errors: Incorrectly phased spectra will have distorted peak shapes.

    • Solution: Manually phase your spectrum during data processing to ensure all peaks have a pure absorption lineshape.[3]

  • Contaminants: Sharp signals may arise from small molecule impurities containing fluorine.

    • Solution: Ensure high purity of your protein and ligand. Sharp signals from impurities can sometimes be distinguished from the broader protein signals.

Q4: How do I choose the right reference compound for my ¹⁹F NMR experiment?

Proper referencing of your ¹⁹F NMR spectrum is crucial for accurate chemical shift determination.

  • Internal vs. External Referencing: An internal reference is added directly to your sample, while an external reference is placed in a capillary inside the NMR tube. Internal references are generally preferred for higher accuracy.

  • Common Reference Compounds: Trifluoroacetic acid (TFA) or sodium trifluoroacetate (B77799) are often used as internal references in aqueous samples. The choice of reference should be consistent across all experiments in a study.[4]

  • Inertness: The reference compound should not interact with your protein or ligand.

Quantitative Data Summary

The following tables provide typical experimental parameters for PrOF NMR experiments. Note that optimal values may vary depending on the specific protein, ligand, and NMR instrument used.

Table 1: Typical Sample Conditions for PrOF NMR Titration

ParameterTypical ValueReference
¹⁹F-Labeled Protein Concentration25 - 100 µM[5]
This compound Stock Concentration10 - 50 mM in DMSO[1]
Final DMSO Concentration< 5% (v/v)[1]
BufferPhosphate or Tris buffer, pH 7.0-8.0[5]
D₂O Content5-10% for locking[6]

Table 2: Typical 1D ¹⁹F NMR Acquisition Parameters

ParameterTypical ValueReference
Spectrometer Frequency≥ 400 MHz for ¹H
Pulse Programzgfhig (Bruker) or equivalent ¹H-decoupled[7]
Spectral Width (SW)30 - 200 ppm[7]
Acquisition Time (AQ)1 - 2 seconds
Relaxation Delay (d1)1 - 5 seconds[7]
Number of Scans (NS)128 - 1024 (or more for low concentration)
Temperature298 K (25 °C)

Experimental Protocols

Detailed Protocol for PrOF NMR Titration to Determine Binding Affinity (Kd)

This protocol outlines the steps for determining the dissociation constant (Kd) of this compound binding to a ¹⁹F-labeled protein by monitoring changes in the ¹⁹F chemical shift.

1. Sample Preparation: a. Prepare a stock solution of your purified ¹⁹F-labeled protein (e.g., BPTF bromodomain) at a concentration of 25-100 µM in a suitable NMR buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O. b. Prepare a concentrated stock solution of this compound (e.g., 20 mM) in deuterated DMSO.

2. NMR Instrument Setup: a. Tune and match the NMR probe for ¹⁹F. b. Lock the spectrometer on the D₂O signal of your sample. c. Shim the magnet to achieve good field homogeneity.

3. Data Acquisition: a. Record a reference 1D ¹⁹F NMR spectrum of the protein alone. Use the parameters outlined in Table 2 as a starting point. b. Add a small aliquot of the this compound stock solution to the protein sample. Ensure thorough mixing. c. Record a 1D ¹⁹F NMR spectrum. d. Repeat step 3b and 3c for a series of increasing ligand concentrations. Aim for a final ligand concentration that is at least 10-fold higher than the expected Kd.

4. Data Processing: a. Process all spectra uniformly using software such as TopSpin, Mnova, or NMRPipe.[8][9][10][11] b. Apply Fourier transformation, phase correction, and baseline correction to each spectrum. c. Reference the spectra to an appropriate internal or external standard.

5. Data Analysis: a. For each spectrum, determine the chemical shift of the ¹⁹F signal of interest. b. Calculate the chemical shift perturbation (CSP or Δδ) for each titration point relative to the spectrum of the protein alone. c. Plot the CSP as a function of the total ligand concentration. d. Fit the resulting binding isotherm to the following equation to determine the Kd:[12][13]

Visualizations

BPTF Signaling Pathway

BPTF_Signaling_Pathway cluster_BPTF BPTF Regulation cluster_downstream Downstream Signaling BPTF BPTF PI3K PI3K BPTF->PI3K activates Raf1 Raf1 BPTF->Raf1 co-expresses with and activates TFAP4 TFAP4 TFAP4->BPTF regulates AKT AKT PI3K->AKT cMYC c-MYC AKT->cMYC regulates MEK MEK Raf1->MEK ERK ERK MEK->ERK ERK->cMYC regulates Proliferation Proliferation cMYC->Proliferation Apoptosis Apoptosis cMYC->Apoptosis

Caption: Simplified signaling pathway involving BPTF and its downstream effects.

PrOF NMR Experimental Workflow

PrOF_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis expr Express & Purify ¹⁹F-labeled Protein nmr_sample Prepare NMR Sample (Protein + Buffer + D₂O) expr->nmr_sample ligand_prep Prepare this compound Stock Solution setup Spectrometer Setup (Tune, Lock, Shim) nmr_sample->setup ref_spec Acquire Reference Spectrum (Protein only) setup->ref_spec titrate Titrate with this compound ref_spec->titrate acq_series Acquire Spectra Series titrate->acq_series process Process Spectra (FT, Phase, Baseline Correction) acq_series->process peak_pick Peak Picking & CSP Calculation process->peak_pick fit Fit Binding Isotherm peak_pick->fit kd Determine Kd fit->kd

Caption: Workflow for determining Kd using PrOF NMR titration.

Troubleshooting Logic for PrOF NMR

Troubleshooting_Logic start Problem with PrOF NMR Spectrum q_peaks Are peaks broad or absent? start->q_peaks q_snr Is signal-to-noise low? start->q_snr q_artifacts Are there unexpected peaks or artifacts? start->q_artifacts sol_shim Re-shim the magnet q_peaks->sol_shim Yes sol_conc Lower sample concentration q_peaks->sol_conc Yes sol_degas Degas the sample q_peaks->sol_degas Yes sol_temp Vary temperature (for exchange) q_peaks->sol_temp Yes sol_scans Increase number of scans q_snr->sol_scans Yes sol_d1 Increase relaxation delay (d1) q_snr->sol_d1 Yes sol_cryo Use a cryoprobe q_snr->sol_cryo Yes sol_baseline Apply baseline correction q_artifacts->sol_baseline Yes sol_phase Manually phase the spectrum q_artifacts->sol_phase Yes sol_purity Check sample purity q_artifacts->sol_purity Yes end Problem Resolved sol_shim->end sol_conc->end sol_degas->end sol_temp->end sol_scans->end sol_d1->end sol_cryo->end sol_baseline->end sol_phase->end sol_purity->end

References

Negative control compound for (S)-GSK1379725A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-GSK1379725A in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF) bromodomain.[1] BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, an essential interaction for its function in regulating gene expression. This compound competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, thereby disrupting its interaction with histones and inhibiting its downstream signaling pathways.

Q2: What is the appropriate negative control for this compound experiments?

The ideal negative control for this compound is its inactive enantiomer, (R)-GSK1379725A. Enantiomers are stereoisomers that are mirror images of each other. In chiral molecules like GSK1379725A, often only one enantiomer (the eutomer, in this case the S-form) is biologically active, while the other (the distomer, the R-form) is inactive or significantly less active.[2][3][4] Using the inactive enantiomer as a negative control is a rigorous way to demonstrate that the observed effects are due to the specific inhibition of the target and not due to off-target effects or the general chemical structure of the compound.

Q3: Where can I source (R)-GSK1379725A?

Currently, a direct commercial supplier for (R)-GSK1379725A has not been identified in the public domain. The racemic mixture, GSK1379725A, and the active (S)-enantiomer are commercially available from various suppliers.[5][6][7] For obtaining the (R)-enantiomer, researchers might need to consider custom chemical synthesis.

Q4: How can I validate that (R)-GSK1379725A is a suitable negative control?

To validate (R)-GSK1379725A as a negative control, you should perform a direct comparison with this compound in a primary biochemical assay that measures binding to the BPTF bromodomain. A significant difference in binding affinity or inhibitory activity is expected. For instance, a binding assay should show high affinity for the (S)-enantiomer and little to no binding for the (R)-enantiomer at similar concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in cellular assays 1. Compound precipitation. 2. Off-target effects. 3. Contamination of reagents.1. Check the solubility of this compound in your cell culture medium. Consider using a lower concentration or a different solvent vehicle (ensure vehicle control is included). 2. Use the (R)-GSK1379725A negative control. If both enantiomers show similar effects, the observed phenotype is likely due to off-target activity. 3. Ensure all reagents and cell cultures are free from contamination.
Inconsistent results between experiments 1. Variability in compound concentration. 2. Differences in cell passage number or density. 3. Inconsistent incubation times.1. Prepare fresh stock solutions of the compound regularly and verify the concentration. 2. Use cells within a consistent passage number range and ensure consistent cell seeding density. 3. Standardize all incubation times throughout the experimental protocol.
No observable effect of this compound 1. Insufficient compound concentration. 2. Low expression of BPTF in the cell line. 3. Inactive compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression of BPTF in your cell model using techniques like Western blotting or qPCR. 3. Check the purity and integrity of your this compound stock.
(R)-GSK1379725A shows some activity 1. Chiral impurity in the (R)-enantiomer sample. 2. Non-specific effects at high concentrations.1. Verify the enantiomeric purity of your (R)-GSK1379725A sample using chiral chromatography. 2. Test a range of concentrations for both enantiomers to identify a concentration window where the (S)-enantiomer is active and the (R)-enantiomer is not.

Experimental Protocols

BPTF Bromodomain Binding Assay (AlphaScreen)

This protocol provides a method to assess the binding of this compound and its negative control, (R)-GSK1379725A, to the BPTF bromodomain.

Materials:

  • His-tagged BPTF bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • This compound and (R)-GSK1379725A

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

Procedure:

  • Prepare serial dilutions of this compound and (R)-GSK1379725A in assay buffer.

  • In a 384-well plate, add the compounds, His-tagged BPTF bromodomain, and biotinylated H4K16ac peptide.

  • Incubate for 30 minutes at room temperature.

  • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Expected Results:

This compound should show a dose-dependent decrease in the AlphaScreen signal, indicating displacement of the histone peptide from the bromodomain. (R)-GSK1379725A should show no significant change in the signal at comparable concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of this compound with BPTF in a cellular context.

Materials:

  • Cells expressing BPTF

  • This compound and (R)-GSK1379725A

  • PBS and lysis buffer

  • Centrifuge and Western blot reagents

Procedure:

  • Treat cells with this compound, (R)-GSK1379725A, or vehicle control.

  • Harvest and resuspend cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells and separate the soluble fraction by centrifugation.

  • Analyze the soluble fraction for BPTF protein levels by Western blotting.

Expected Results:

Binding of this compound to BPTF should increase its thermal stability, resulting in more soluble BPTF protein at higher temperatures compared to the vehicle and (R)-GSK1379725A treated cells.

Data Presentation

Table 1: Comparative Activity of this compound and (R)-GSK1379725A

Parameter This compound (R)-GSK1379725A (Expected)
BPTF Binding (IC50) ~5-15 µM>100 µM or No binding detected
Cellular Activity (EC50) Varies by cell lineInactive

Note: The IC50 and EC50 values for this compound can vary depending on the specific assay conditions and cell line used. The values for (R)-GSK1379725A are expected based on the principle of using an inactive enantiomer as a negative control.

Visualizations

BPTF_Inhibition_Pathway cluster_0 Normal BPTF Function cluster_1 Inhibition by this compound Histone Acetylated Histone Tail BPTF BPTF Bromodomain Histone->BPTF Binds NURF NURF Complex BPTF->NURF Recruits Chromatin Chromatin Remodeling NURF->Chromatin Gene Gene Transcription Chromatin->Gene S_GSK This compound BPTF_inhibited BPTF Bromodomain S_GSK->BPTF_inhibited No_Binding Binding Blocked Inhibition Inhibition of Downstream Events

Caption: Signaling pathway of BPTF and its inhibition by this compound.

Experimental_Workflow cluster_validation Negative Control Validation cluster_cellular Cellular Experiment Start Obtain (S)- and (R)-GSK1379725A Binding_Assay Perform BPTF Binding Assay Start->Binding_Assay Compare Compare Activity Binding_Assay->Compare Conclusion Confirm (R)-enantiomer is inactive Compare->Conclusion Cell_Treatment Treat Cells: 1. Vehicle 2. This compound 3. (R)-GSK1379725A Conclusion->Cell_Treatment Assay Perform Cellular Assay (e.g., CETSA, Gene Expression) Cell_Treatment->Assay Analysis Analyze Results Assay->Analysis Interpretation Interpret Phenotype Analysis->Interpretation

References

Technical Support Center: Navigating the Metabolic Instability of (S)-GSK1379725A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the metabolic instability of (S)-GSK1379725A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is metabolic instability and why is it a concern for this compound analogs?

A1: Metabolic instability refers to the susceptibility of a compound to be broken down by drug-metabolizing enzymes, primarily in the liver. For a drug candidate like this compound and its analogs, high metabolic instability can lead to rapid clearance from the body, a short half-life, and poor oral bioavailability. This means the drug may not be in the system long enough or at a high enough concentration to be effective, requiring higher or more frequent doses, which can increase the risk of side effects.

Q2: What are the initial in vitro assays recommended for assessing the metabolic stability of our analog series?

A2: The initial assessment of metabolic stability is typically performed using two key in vitro assays:

  • Liver Microsomal Stability Assay: This is a common high-throughput screening method to evaluate Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes. It provides a good initial indication of a compound's stability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, and therefore assesses both Phase I and Phase II metabolism, offering a more complete picture of a compound's metabolic fate.

Q3: Our latest analog shows high clearance in the hepatocyte assay but appears stable in the microsomal assay. What could explain this discrepancy?

A3: This is a common scenario and often points towards the involvement of Phase II metabolism. Liver microsomes are rich in Phase I (CYP) enzymes but may lack the necessary cofactors for Phase II reactions. Hepatocytes, being intact cells, have the full complement of both Phase I and Phase II enzymes and cofactors. The discrepancy suggests that your analog is likely being metabolized by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are involved in Phase II conjugation reactions.

Q4: How can we identify the specific metabolic "soft spots" on our this compound analogs?

A4: Identifying metabolic "soft spots" (the parts of the molecule most prone to metabolism) is crucial for guiding structural modifications. This can be achieved through:

  • Metabolite Identification Studies: Incubate the analog with liver microsomes or hepatocytes and use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites.

  • Computational Modeling: In silico models can predict which sites on a molecule are most likely to be metabolized by CYP enzymes.

Q5: What are some common strategies to improve the metabolic stability of our lead analogs?

A5: Once metabolic soft spots are identified, you can employ several medicinal chemistry strategies to improve stability:

  • Blocking Metabolic Sites: Introduce chemical modifications at or near the site of metabolism to hinder enzyme access. This can involve adding bulky groups or replacing a labile hydrogen with a more stable atom like fluorine or a methyl group.

  • Modulating Electronic Properties: Altering the electronic properties of the molecule can make the metabolic site less favorable for enzymatic reaction.

  • Conformational Shielding: Modifying the molecule to adopt a conformation that shields the metabolic hot-spot from enzymatic attack.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in half-life values between replicate wells in our microsomal stability assay. - Pipetting errors or inconsistent mixing.- Compound precipitation in the incubation mixture.- Inconsistent temperature during incubation.- Ensure proper pipette calibration and technique. Mix all solutions thoroughly.- Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed 1% to avoid enzyme inhibition.- Use a calibrated incubator and pre-warm all solutions.
The parent compound disappears too quickly to accurately determine a half-life. - The analog is highly metabolized.- The concentration of microsomal protein is too high.- Reduce the incubation time points (e.g., 0, 1, 5, 10, 15 minutes).- Decrease the concentration of microsomal protein in the incubation.
No metabolism is observed, even for our positive control compound. - Inactive liver microsomes.- Degradation of the NADPH cofactor.- Incorrect assay setup.- Use a new, validated batch of microsomes.- Prepare fresh NADPH solution for each experiment and keep it on ice.- Double-check all reagent concentrations and the assay protocol.
Our analog appears to be unstable in incubations without NADPH. - Chemical instability in the buffer.- Degradation by other non-CYP enzymes present in the microsomes.- Assess the compound's stability in the incubation buffer alone.- Consider that enzymes other than CYPs may be responsible for the metabolism.

Quantitative Data Summary

The following table presents hypothetical metabolic stability data for a series of this compound analogs to illustrate how data can be structured for comparison.

Analog Modification Microsomal Half-Life (t1/2, min) Hepatocyte Half-Life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundParent Compound15846.2
Analog-001Methyl group at R1251827.7
Analog-002Fluorine at R2453515.4
Analog-003Pyridine ring at R312757.8
Analog-004Cyclopropyl at R1383018.2

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound analogs in the presence of liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the test compound solution (final protein concentration typically 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH solution.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Include control wells without NADPH to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To evaluate the combined Phase I and Phase II metabolic stability of this compound analogs in a more physiologically relevant system.

Materials:

  • Test compounds (10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Quenching solution (e.g., ice-cold methanol (B129727) with an internal standard)

  • Collagen-coated 96-well plates

  • Incubator with 5% CO2 and 95% humidity at 37°C

Procedure:

  • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach.

  • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a CO2 incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples of the incubation medium and immediately add the quenching solution.

  • Process the samples by centrifugation to remove cell debris.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_microsomal Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay A Prepare Compound & Microsome Mix B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Time-point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F Data_Analysis Data Analysis (t½, CLint) F->Data_Analysis G Plate & Attach Hepatocytes H Add Compound in Media G->H I Incubate at 37°C H->I J Time-point Sampling & Quenching I->J K Cell Debris Removal J->K L LC-MS/MS Analysis K->L L->Data_Analysis Start Start Start->A Start->G

Caption: Experimental workflows for microsomal and hepatocyte stability assays.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug This compound Analog Oxidation Oxidation, Reduction, Hydrolysis Drug->Oxidation Conjugation Conjugation (Glucuronidation, Sulfation) Drug->Conjugation Metabolite1 Phase I Metabolite (More Polar) Oxidation->Metabolite1 CYP450 CYP450 Enzymes CYP450->Oxidation Metabolite1->Conjugation Metabolite2 Phase II Metabolite (Water-Soluble) Conjugation->Metabolite2 UGT_SULT UGT, SULT Enzymes UGT_SULT->Conjugation Excretion Excretion Metabolite2->Excretion

Caption: Overview of Phase I and Phase II drug metabolism pathways.

Technical Support Center: (S)-GSK1379725A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using (S)-GSK1379725A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as AU1, is a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF) bromodomain, with a dissociation constant (Kd) of 2.8 μM.[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. By inhibiting the BPTF bromodomain, this compound disrupts its interaction with acetylated histones, thereby modulating the expression of downstream target genes.

Q2: What are the known downstream signaling pathways affected by BPTF inhibition?

BPTF is a key regulator of several oncogenic signaling pathways. Its inhibition has been shown to impact:

  • c-Myc Regulation: BPTF is involved in the recruitment of c-Myc to chromatin, and its inhibition can lead to reduced c-Myc expression and occupancy at target genes, resulting in cell cycle arrest.

  • MAPK Pathway: BPTF can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • PI3K/Akt Pathway: Inhibition of BPTF has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

Q3: Does this compound have any secondary or off-target effects?

Yes, research has shown that this compound can also function as an inhibitor of the P-glycoprotein (P-gp) efflux pump. This can lead to the sensitization of multidrug-resistant cancer cells to chemotherapeutic agents that are substrates of P-gp.

Q4: Which cell lines are known to be sensitive or resistant to this compound?

Direct, single-agent IC50 values for this compound across a wide range of cell lines are not extensively published. However, available data indicates the following:

  • Sensitive:

    • K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) cells have shown sensitivity to 5 µM this compound.[2]

  • Insensitive:

    • HepG2 (hepatocellular carcinoma) cells have been reported to be insensitive to treatment with this compound.[2]

  • Sensitization Effect:

    • In murine triple-negative breast cancer cell lines 4T1 and E0771-LMB, this compound has been shown to sensitize the cells to chemotherapy.

    • Notably, the MDA-MB-231 human breast cancer cell line, which lacks the P-gp efflux pump, was not sensitized.

Q5: How should I prepare and store this compound?

For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions can be prepared in a suitable solvent like DMSO and should also be stored at -20°C or -80°C for extended stability.[1] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure compound integrity.

Data Presentation

Table 1: Summary of Cell Line Sensitivity to this compound

Cell LineCancer TypeSensitivityConcentrationNotes
K562Chronic Myelogenous LeukemiaSensitive5 µMDecrease in cell viability observed.[2]
MCF-7Breast CancerSensitive5 µMDecrease in cell viability observed.[2]
HepG2Hepatocellular CarcinomaInsensitive5 µMNo significant effect on cell viability.[2]
4T1Murine Triple-Negative Breast CancerSensitizableNot ApplicableSensitized to various chemotherapies.
E0771-LMBMurine Triple-Negative Breast CancerSensitizableNot ApplicableSensitized to various chemotherapies.
MDA-MB-231Human Triple-Negative Breast CancerNot SensitizableNot ApplicableLacks P-gp efflux pump.

Experimental Protocols

Detailed Methodology for Determining Cell Viability (IC50) using a Tetrazolium-Based Assay (e.g., MTT)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired final concentrations. It is advisable to perform a preliminary experiment with a wide concentration range (e.g., 0.1 to 100 µM) to determine the approximate effective range.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

BPTF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Pgp P-gp Efflux Pump Chemo_In Chemotherapy (extracellular) Pgp->Chemo_In Efflux Chemo_Out Chemotherapy (intracellular) Chemo_In->Chemo_Out Chemo_Out->Pgp Akt Akt PI3K->Akt BPTF BPTF (NURF Complex) Akt->BPTF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BPTF Ac_Histones Acetylated Histones BPTF->Ac_Histones cMyc_Gene c-Myc Gene BPTF->cMyc_Gene Activates cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle S_GSK This compound S_GSK->Pgp Inhibits S_GSK->BPTF Inhibits

Caption: Signaling pathways influenced by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (Select and culture cell line) Compound_Prep 2. Compound Preparation (Prepare stock and serial dilutions) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plate) Treatment 4. Treatment (Add compound dilutions to cells) Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) Incubation->Viability_Assay Data_Collection 7. Data Collection (Measure absorbance/luminescence) Viability_Assay->Data_Collection IC50_Calc 8. IC50 Calculation (Dose-response curve fitting) Data_Collection->IC50_Calc

Caption: Experimental workflow for determining IC50.

Troubleshooting Guide

Problem 1: No or low cytotoxic effect observed at expected concentrations.

Possible CauseRecommended Solution
Compound Inactivity - Ensure proper storage of the compound (-20°C for solid, -20°C or -80°C for stock solutions).- Prepare fresh dilutions for each experiment.[1]- Confirm the identity and purity of the compound if possible.
Cell Line Resistance - The selected cell line may be inherently resistant to BPTF inhibition (e.g., HepG2).[2]- Consider using a cell line known to be sensitive (e.g., K562, MCF-7) as a positive control.[2]- If investigating the P-gp inhibition mechanism, use a cell line known to express high levels of P-gp.
Suboptimal Assay Conditions - Cell Density: Ensure an optimal cell seeding density. Too high a density can mask cytotoxic effects, while too low can lead to poor growth and variability.- Incubation Time: The cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during treatment, ensuring it does not compromise cell health.
Compound Precipitation - this compound may have limited aqueous solubility. Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations.- If precipitation is observed, consider using a lower percentage of DMSO in the final treatment medium or preparing the dilutions in a different manner.

Problem 2: High variability between replicate wells.

Possible CauseRecommended Solution
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding.- Mix the cell suspension gently and frequently while plating to prevent settling.- Use a calibrated multichannel pipette and ensure consistent pipetting technique.
Edge Effects - The outer wells of a 96-well plate are more prone to evaporation, leading to changes in medium concentration. To minimize this, fill the outer wells with sterile PBS or medium without cells.- Ensure proper humidification in the incubator.
Compound Dilution Errors - Prepare serial dilutions carefully and ensure thorough mixing at each step.
Assay Technique - During the MTT assay, ensure complete removal of the medium without disturbing the formazan crystals. Ensure complete dissolution of the formazan in DMSO before reading the plate.

Problem 3: Unexpected or contradictory results.

Possible CauseRecommended Solution
Off-Target Effects - The observed phenotype may be due to the inhibition of the P-gp efflux pump rather than BPTF, especially in multidrug-resistant cell lines.- To distinguish between these effects, you can: - Use a P-gp-negative cell line (e.g., MDA-MB-231) as a control. - Compare the effects with a known P-gp inhibitor. - Assess the expression of BPTF and P-gp in your cell line of interest.
Cell Line Misidentification or Contamination - Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.- Routinely test for mycoplasma contamination, which can significantly alter cellular responses.
Data Analysis - Ensure that you are correctly subtracting the background and normalizing the data to the vehicle control.- Use appropriate statistical methods to analyze your data and determine significance.

References

Technical Support Center: Interpreting Ambiguous Data from BPTF Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPTF (Bromodomain and PHD finger Transcription Factor) binding assays. Our goal is to help you navigate and interpret potentially ambiguous experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a discrepancy in binding affinity (Kd) for my compound when measured by different assays, such as Fluorescence Polarization (FP) and AlphaScreen?

A1: Discrepancies in binding affinities between different assay formats are not uncommon and can arise from several factors specific to the assay technology. For instance, FP is a direct binding assay that measures the tumbling rate of a fluorescently labeled ligand in solution, while AlphaScreen is a proximity-based assay that relies on the interaction of donor and acceptor beads. Differences in buffer composition, protein concentration, and potential artifacts associated with each technique can lead to varied results. Cross-validation of hits using multiple biophysical assays is recommended to confirm true binding events.[1][2][3]

Q2: My compound shows potent inhibition in a biochemical assay, but has weak or no activity in a cell-based assay. What could be the reason?

A2: This is a common challenge in drug discovery and can be attributed to several factors. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The compound may also be subject to efflux by transporters on the cell membrane. Additionally, off-target effects in the cellular environment could mask the intended activity.[4][5] It is also possible that the isolated bromodomain used in the biochemical assay does not fully recapitulate the binding context of the full-length BPTF protein within the NURF complex in cells.

Q3: I am observing a non-sigmoidal dose-response curve in my BPTF binding assay. What are the potential causes?

A3: A non-sigmoidal dose-response curve can indicate several issues. At high concentrations, compound aggregation or insolubility can lead to a loss of activity or artifacts. The compound might also interfere with the assay technology itself, for example, by quenching fluorescence in an FP assay or interfering with the AlphaScreen beads. It is also possible that the binding mechanism is more complex than a simple bimolecular interaction.[6]

Q4: How can I be sure that the observed binding is specific to the BPTF bromodomain and not due to non-specific interactions?

A4: To confirm binding specificity, it is crucial to include appropriate controls in your experiments. This includes testing your compound against other bromodomains, especially those with high structural similarity to BPTF.[5] A counter-screen with a structurally related but inactive compound can also help rule out non-specific effects. Additionally, using a mutant BPTF protein with a disrupted binding pocket can serve as a negative control to demonstrate that the observed interaction is dependent on the integrity of the bromodomain.

Troubleshooting Guides

Interpreting Ambiguous Fluorescence Polarization (FP) Data
Observation Potential Cause Recommended Action
Low polarization window (low mP shift) 1. The fluorescent probe (tracer) is too large, resulting in a small relative change in size upon binding to BPTF.[7] 2. The fluorophore is attached via a long, flexible linker, allowing it to tumble freely even when the ligand is bound.[8] 3. The binding affinity is very weak.1. Use a smaller fluorescent probe or a different fluorophore with a longer fluorescence lifetime.[8] 2. Redesign the probe with a shorter, more rigid linker. 3. Increase the concentration of BPTF, but be mindful of potential protein aggregation.
High background fluorescence 1. Contaminated buffer or protein preparation. 2. Non-specific binding of the fluorescent probe to the microplate wells.[7]1. Use freshly prepared, filtered buffers and highly purified BPTF protein. 2. Use non-binding surface plates and include a detergent like Tween-20 in the assay buffer.
Inconsistent readings between replicates 1. Pipetting errors. 2. Temperature fluctuations during the experiment.[9] 3. Photobleaching of the fluorophore.1. Ensure accurate and consistent pipetting. 2. Allow all reagents to equilibrate to room temperature before use and maintain a stable temperature during the assay. 3. Minimize the exposure of the fluorescent probe and the plate to light.
Non-saturating binding curve 1. The concentration of BPTF is too low to achieve saturation with the given ligand concentrations. 2. The ligand has low affinity. 3. The ligand is impure or has degraded.1. Increase the BPTF concentration. 2. Test a higher concentration range of the ligand. 3. Verify the purity and integrity of the ligand.
Interpreting Ambiguous AlphaScreen Data
Observation Potential Cause Recommended Action
High background signal ("hook" effect) At very high concentrations of the analyte, both donor and acceptor beads can become saturated with the same molecule, preventing the formation of bead pairs and leading to a decrease in signal.[10]Titrate the analyte over a wide concentration range to identify the optimal concentration for the assay.
Low signal-to-background ratio 1. Inefficient binding between BPTF and the binding partner. 2. Steric hindrance preventing the donor and acceptor beads from coming into close proximity. 3. Use of an inappropriate buffer.1. Optimize the concentrations of BPTF and the binding partner. 2. Try different tagging strategies for your proteins (e.g., N-terminal vs. C-terminal tags). 3. Test different buffer conditions (pH, salt concentration, detergents).
False positives/negatives 1. Compounds that absorb light at the excitation or emission wavelengths can interfere with the signal. 2. Biotinylated compounds in the screening library can compete with the biotinylated probe for binding to the streptavidin-coated donor beads.1. Screen for compound interference by running the assay in the absence of one of the binding partners. 2. Use a counter-screen with free biotin (B1667282) to identify compounds that interact with the streptavidin beads.
Variable results 1. Inconsistent bead suspension. 2. Exposure of donor beads to light for extended periods. 3. Pipetting errors.1. Ensure beads are thoroughly resuspended before use. 2. Minimize light exposure to the donor beads. 3. Use precise pipetting techniques.

Data Presentation

BPTF Bromodomain Ligand Binding Affinities
Compound/Ligand Assay Type Affinity (Kd/IC50) Reference
Acetylated Histone H4 (H4K16ac)Fluorescence Polarization99 ± 7 µM[11]
BI-7190DiscoveRxKd = 3.5 nM[1]
BI-7190nanoBRETEC50 = 58 nM[1]
BI-4827 (Negative Control)DiscoveRxKd > 10 µM[1]
BZ1Not SpecifiedKd = 6.3 nM[5]
DC-BPi-03Not SpecifiedIC50 = 698.3 ± 21.0 nM[12]
DC-BPi-07Not SpecifiedHigh Affinity (selectivity >100-fold)[12]
DC-BPi-11Not SpecifiedHigh Affinity (selectivity >100-fold)[12]
NVS-BPTF-1Not SpecifiedPotent inhibitor[5]
TP-238Not SpecifiedKd = 120 nM[1]
GSK4027Not SpecifiedKd = 100-150 nM[1]

Note: The reported affinity values may vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols

Fluorescence Polarization (FP) Assay for BPTF Bromodomain Binding

This protocol is designed for a competitive FP assay to screen for inhibitors of the BPTF bromodomain interaction with an acetylated histone peptide.

Materials:

  • Purified recombinant BPTF bromodomain protein

  • Fluorescently labeled acetylated histone H4 peptide (e.g., H4K16ac-FITC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Method:

  • Determine the optimal concentration of the fluorescently labeled peptide: Serially dilute the labeled peptide in assay buffer and measure the fluorescence polarization. Select a concentration that gives a stable and robust signal, typically in the low nanomolar range.

  • Determine the Kd of the BPTF-peptide interaction: Perform a saturation binding experiment by titrating the BPTF protein against a fixed concentration of the labeled peptide.

  • Competitive Inhibition Assay: a. In a 384-well plate, add the test compounds at various concentrations. Include a DMSO control. b. Add the BPTF protein to each well at a concentration that gives approximately 50-80% binding of the labeled peptide. c. Add the fluorescently labeled peptide to all wells at its predetermined optimal concentration. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. e. Measure the fluorescence polarization using the plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen Assay for BPTF Bromodomain Binding

This protocol describes a competitive AlphaScreen assay to identify inhibitors of the BPTF bromodomain interaction with a biotinylated acetylated histone peptide.

Materials:

  • Purified recombinant His-tagged BPTF bromodomain protein

  • Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K16ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • AlphaScreen assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • AlphaScreen-compatible plate reader

Method:

  • Reagent Preparation: Reconstitute and dilute all reagents in the AlphaScreen assay buffer according to the manufacturer's instructions.

  • Assay Procedure: a. In a 384-well plate, add the test compounds at various concentrations. Include a DMSO control. b. Add the biotinylated histone peptide and the His-tagged BPTF protein to each well. c. Add the Nickel Chelate Acceptor beads and incubate in the dark at room temperature for 60 minutes. d. Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature for another 60 minutes. e. Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

BPTF_Signaling_Pathway cluster_0 Chromatin Modification cluster_1 NURF Complex Recruitment cluster_2 Chromatin Remodeling & Transcription Histone Histone Tails Ac_Histone Acetylated Histone (H4K16ac) Histone->Ac_Histone HATs Me_Histone Methylated Histone (H3K4me3) Histone->Me_Histone HMTs BPTF BPTF Ac_Histone->BPTF Bromodomain Binding Me_Histone->BPTF PHD Finger Binding NURF NURF Complex BPTF->NURF Subunit of Chromatin Condensed Chromatin NURF->Chromatin Open_Chromatin Accessible Chromatin Chromatin->Open_Chromatin ATP-dependent Remodeling Transcription Gene Transcription Open_Chromatin->Transcription

Caption: BPTF signaling pathway in chromatin remodeling.

Troubleshooting_Workflow Start Ambiguous Data from BPTF Binding Assay Check_Controls Review Experimental Controls (Positive, Negative, Vehicle) Start->Check_Controls Check_Reagents Verify Reagent Quality (Protein, Ligand, Buffers) Check_Controls->Check_Reagents Controls OK Troubleshoot_Controls Troubleshoot Control Experiments Check_Controls->Troubleshoot_Controls Controls Failed Check_Assay Analyze Assay-Specific Parameters (e.g., FP polarization window, AlphaScreen hook effect) Check_Reagents->Check_Assay Reagents OK Troubleshoot_Reagents Prepare Fresh Reagents Check_Reagents->Troubleshoot_Reagents Reagents Suspect Cross_Validate Perform Orthogonal Assay (e.g., FP if primary was AlphaScreen) Check_Assay->Cross_Validate Parameters OK Troubleshoot_Assay Optimize Assay Conditions Check_Assay->Troubleshoot_Assay Parameters Anomalous Interpret Interpret Data in Context of Multiple Assays and Controls Cross_Validate->Interpret Conclusion Conclusion on Binding Event Interpret->Conclusion Troubleshoot_Controls->Start Troubleshoot_Reagents->Start Troubleshoot_Assay->Start

Caption: Troubleshooting workflow for ambiguous BPTF binding assay data.

References

Validation & Comparative

Unveiling the Binding Affinity of (S)-GSK1379725A to the BPTF Bromodomain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of (S)-GSK1379725A and other notable inhibitors targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF, a key component of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a significant therapeutic target, particularly in oncology.

This document summarizes quantitative binding affinity data, details the experimental methodologies used for their validation, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Performance Data: A Comparative Overview

The following table provides a summary of the binding affinities of this compound and other alternative BPTF inhibitors. The data, presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), has been compiled from various studies. It is important to exercise caution when making direct comparisons, as the experimental conditions may have varied between studies.

CompoundTargetKdIC50Assay Method(s)Key Properties
This compound (AU1) BPTF Bromodomain2.8 µM[1]-Isothermal Titration Calorimetry (ITC)[1]Selective BPTF ligand with no detectable binding to Brd4.[1]
BZ1 BPTF Bromodomain6.3 nM[2]-BROMOscan[2]High potency and over 350-fold selectivity over BET bromodomains.[2]
TP-238 Dual CECR2/BPTF120 nM (BPTF)-Isothermal Titration Calorimetry (ITC)[3]Dual inhibitor with a 10-fold higher affinity for CECR2.[3]
NVS-BPTF-1 BPTF Bromodomain--Not SpecifiedA potent in vitro inhibitor, but with poor solubility and ADME properties.[2]
DC-BPi-03 BPTF Bromodomain-698.3 ± 21.0 nM[4]Homogenous Time-Resolved Fluorescence (HTRF)[4]A novel BPTF bromodomain inhibitor with moderate potency.[4]
BI-7190 BPTF Bromodomain3.5 nM58 nM (nanoBRET)DiscoveRx (Kd), nanoBRET (EC50)High-affinity probe with good cellular potency and selectivity.[5]

Experimental Protocols: Methodologies for Binding Affinity Determination

The binding affinities of these compounds to the BPTF bromodomain have been determined using a variety of biophysical and biochemical assays. Below are detailed overviews of the common methodologies cited in the literature.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures biomolecular interactions. In the context of BPTF inhibitors, it is typically used as a competitive binding assay.

General Protocol Outline:

  • Reagents:

    • His-tagged BPTF bromodomain protein.

    • Biotinylated histone H4 peptide (e.g., acetylated at lysines 5, 8, 12, and 16).

    • Streptavidin-coated Donor beads.

    • Nickel Chelate (Ni-NTA) Acceptor beads.

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Test compounds (inhibitors).

  • Procedure:

    • The His-tagged BPTF protein is incubated with the test compound at varying concentrations.

    • The biotinylated histone H4 peptide is then added to the mixture.

    • Ni-NTA Acceptor beads are added, which bind to the His-tagged BPTF.

    • Streptavidin Donor beads are added, which bind to the biotinylated histone peptide.

    • The plate is incubated in the dark to allow for bead-protein/peptide binding.

    • The plate is read on an AlphaScreen-compatible microplate reader.

  • Principle: When the BPTF bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor will disrupt the BPTF-histone interaction, leading to a decrease in the AlphaScreen signal. The IC50 value is determined by plotting the signal against the inhibitor concentration.[2][3][6]

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat change that occurs when two molecules interact.

General Protocol Outline:

  • Reagents:

    • Purified, non-fluorinated BPTF bromodomain protein in a suitable buffer (e.g., HEPES or PBS).

    • Test compound (inhibitor) dissolved in the same buffer.

  • Procedure:

    • The BPTF protein solution is placed in the sample cell of the ITC instrument.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution while the temperature is kept constant.

    • The heat released or absorbed during each injection is measured.

  • Principle: The binding of the inhibitor to the BPTF bromodomain results in a heat change. As the protein becomes saturated with the inhibitor, the magnitude of the heat change per injection decreases. The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]

BROMOscan™

BROMOscan is a proprietary competition binding assay platform from Eurofins DiscoverX used for screening and profiling of bromodomain inhibitors.

General Protocol Outline:

  • Reagents:

    • DNA-tagged BPTF bromodomain.

    • An immobilized ligand for the BPTF bromodomain.

    • Test compounds (inhibitors).

  • Procedure:

    • The test compound is incubated with the DNA-tagged BPTF bromodomain.

    • This mixture is then exposed to the immobilized ligand.

    • The amount of BPTF that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag.

  • Principle: In the absence of a competing inhibitor, the DNA-tagged BPTF binds to the immobilized ligand. A test compound that binds to the BPTF bromodomain will compete with the immobilized ligand, reducing the amount of BPTF captured on the solid support. The amount of captured BPTF is inversely proportional to the affinity of the test compound. The dissociation constant (Kd) is determined from a dose-response curve of the compound.[2]

Visualizing the Molecular Landscape

To better understand the context of BPTF inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing binding affinity.

BPTF Signaling Pathway

BPTF is the largest subunit of the NURF chromatin remodeling complex. The bromodomain of BPTF recognizes and binds to acetylated histone tails, particularly on histone H4. This interaction is crucial for recruiting the NURF complex to specific genomic loci. Once recruited, the ATPase activity of the NURF complex remodels chromatin, making it more accessible for transcription factors. One of the key transcription factors influenced by BPTF-mediated chromatin remodeling is the oncoprotein c-MYC. By facilitating chromatin accessibility at c-MYC target gene promoters, BPTF plays a critical role in the transcriptional activation of genes involved in cell proliferation, growth, and metabolism. Inhibition of the BPTF bromodomain disrupts this cascade, leading to the downregulation of c-MYC target genes.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Acetylated Histone H4 BPTF BPTF Histone->BPTF binds to DNA DNA TargetGenes Target Genes (e.g., Proliferation, Growth) NURF NURF Complex BPTF->NURF part of NURF->DNA remodels cMYC c-MYC/MAX cMYC->DNA binds to promoter Transcription Transcription Inhibitor This compound & Alternatives Inhibitor->BPTF inhibits binding Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Exp BPTF Bromodomain Expression & Purification Assay Perform Binding Assay (e.g., AlphaScreen, ITC, BROMOscan) Protein_Exp->Assay Ligand_Prep Inhibitor Compound Solubilization Ligand_Prep->Assay Data_Acq Data Acquisition Assay->Data_Acq Curve_Fit Dose-Response Curve Fitting Data_Acq->Curve_Fit Kd_IC50 Determination of Kd / IC50 Curve_Fit->Kd_IC50

References

A Comparative Guide to BPTF Bromodomain Inhibitors: (S)-GSK1379725A and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and the transcriptional regulation of key oncogenes, including c-MYC. The development of small molecule inhibitors targeting the BPTF bromodomain offers a promising avenue for therapeutic intervention. This guide provides an objective comparison of (S)-GSK1379725A (also known as AU1) and other notable BPTF bromodomain inhibitors, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Quantitative Performance Data

The following tables summarize the in vitro binding affinities and cellular activities of several key BPTF bromodomain inhibitors. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Binding Affinity of BPTF Bromodomain Inhibitors

CompoundTarget(s)K_d (nM)IC_50 (nM)Assay Method(s)Key Properties
This compound (AU1) BPTF Bromodomain2800[1]698.3 ± 21.0[2][3]ITC, HTRF[2][3]Moderate potency, serves as a lead compound for optimization. Selective over BRD4.[4][5]
BZ1 BPTF Bromodomain6.3[5]-BROMOscan, AlphaScreen[5]High potency and >350-fold selectivity over BET bromodomains.[5]
TP-238 Dual CECR2/BPTF120 (BPTF), 10 (CECR2)[6][7]350 (BPTF), 30 (CECR2)[2][7]ITC, AlphaScreen[2][7]Dual inhibitor with higher affinity for CECR2.[2][5]
NVS-BPTF-1 BPTF Bromodomain71[8]56[8]BLI, AlphaScreen[8]Potent and selective, but with poor solubility and ADME properties.[5]
C620-0696 BPTF Bromodomain35,500-BLIIdentified through virtual screening.
Bromosporine Pan-bromodomain1800 (for BPTF)[6]-ITC[6]A promiscuous bromodomain inhibitor.
DC-BPi-11 BPTF Bromodomain---Described as having much higher affinity than DC-BPi-03 (AU1).[9]

Table 2: Cellular Activity of BPTF Bromodomain Inhibitors

CompoundCell Line(s)EffectGI_50 / IC_50Key Findings
This compound (AU1) Mouse mammary epithelial cellsDecreased proliferation, cell cycle arrest, reduced c-MYC occupancy[5]-Sensitizes breast cancer cells to doxorubicin.[5]
BZ1 4T1 (Breast Cancer)Sensitizes cells to doxorubicin[5]-Effects are specific to BPTF-expressing cells.[5]
TP-238 -Reduces BPTF chromatin binding[5]-Demonstrates target engagement in cells.[5]
NVS-BPTF-1 HEK293On-target activity16 nM (NanoBRET)[8]Potent cellular target engagement.[8]
C620-0696 A549, H358 (NSCLC)Cytotoxicity, c-MYC suppression, apoptosis, cell cycle arrest11.2 µM (A549), 6.72 µM (H358)Shows cytotoxic effects in non-small-cell lung cancer cells.
Bromosporine Leukemic cell linesStrong antiproliferative activity[10]-Broad activity due to pan-bromodomain inhibition.[10]
DC-BPi-11 MV-4-11 (Leukemia)Inhibition of cell proliferation[9]-Shows potential in leukemia models.

BPTF Signaling and Inhibition Workflow

The following diagrams illustrate the central role of BPTF in chromatin remodeling and gene transcription, and a typical workflow for identifying and characterizing BPTF inhibitors.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_nurf NURF Complex Histone Histone H4 Ac_Lys Acetylated Lysine (H4K16ac) BPTF BPTF BPTF->Ac_Lys binds via Bromodomain SNF2H SNF2H/SNF2L (ATPase) BPTF->SNF2H recruits cMYC_gene c-MYC Gene SNF2H->cMYC_gene remodels chromatin at Proliferation_genes Proliferation Genes SNF2H->Proliferation_genes remodels chromatin at cMYC_protein c-MYC Protein cMYC_gene->cMYC_protein transcription Proliferation_proteins Proliferation Proteins Proliferation_genes->Proliferation_proteins transcription Cell_Proliferation Cell Proliferation cMYC_protein->Cell_Proliferation Proliferation_proteins->Cell_Proliferation Inhibitor BPTF Inhibitor (this compound, BZ1, etc.) Inhibitor->BPTF blocks binding

Caption: BPTF's role in the NURF complex and c-MYC regulation.

Experimental_Workflow Workflow for BPTF Inhibitor Characterization Virtual_Screening Virtual Screening / HTS Biochemical_Assays Biochemical Assays (ITC, AlphaScreen, SPR, BLI) Virtual_Screening->Biochemical_Assays Binding_Affinity Determine Binding Affinity (Kd, IC50) Biochemical_Assays->Binding_Affinity Cellular_Assays Cellular Assays (MTT, Proliferation, Target Engagement) Binding_Affinity->Cellular_Assays Cellular_Activity Assess Cellular Activity (GI50, Phenotype) Cellular_Assays->Cellular_Activity Selectivity_Profiling Selectivity Profiling (Bromoscan) Cellular_Activity->Selectivity_Profiling Selectivity Determine Selectivity Profile Selectivity_Profiling->Selectivity Lead_Optimization Lead Optimization Selectivity->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical experimental workflow for BPTF inhibitor discovery and characterization.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of BPTF bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to the BPTF bromodomain.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the BPTF bromodomain, and the resulting heat changes are measured to determine the binding parameters.

General Protocol:

  • Prepare the BPTF bromodomain protein and the inhibitor in identical, degassed buffer to minimize heats of dilution.

  • Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the titration syringe.

  • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.

  • Fit the data to a suitable binding model to determine the K_d, n, ΔH, and ΔS.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the inhibitory potency (IC_50) of a compound by assessing its ability to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.

Principle: This bead-based assay relies on the transfer of energy from a donor bead to an acceptor bead when they are in close proximity. The BPTF bromodomain is typically bound to one type of bead and a biotinylated acetylated histone peptide to another. Inhibition of this interaction separates the beads, leading to a decrease in the luminescent signal.

General Protocol:

  • Incubate the His-tagged BPTF bromodomain with nickel-chelate acceptor beads.

  • Incubate a biotinylated acetylated histone H4 peptide (e.g., H4K16ac) with streptavidin-coated donor beads.

  • In a microplate, combine the BPTF-acceptor bead complex, the histone-donor bead complex, and varying concentrations of the test inhibitor.

  • Incubate the mixture to allow for binding and competition to occur.

  • Read the plate on an AlphaScreen-compatible reader to measure the luminescent signal.

  • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association rate constant, k_a; dissociation rate constant, k_d) and affinity (K_d) of an inhibitor to the BPTF bromodomain.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (BPTF bromodomain). This allows for real-time monitoring of the binding and dissociation events.

General Protocol:

  • Immobilize the BPTF bromodomain onto a sensor chip.

  • Flow a solution of the inhibitor at various concentrations over the sensor surface and monitor the change in the SPR signal (association phase).

  • Switch back to flowing buffer over the surface and monitor the decrease in the SPR signal as the inhibitor dissociates (dissociation phase).

  • Regenerate the sensor surface to remove any bound inhibitor before the next injection.

  • Fit the association and dissociation curves to a suitable kinetic model to determine k_a, k_d, and calculate the K_d (k_d/k_a).

Biolayer Interferometry (BLI)

Objective: To measure the binding affinity (K_d) and kinetics of an inhibitor to the BPTF bromodomain.

Principle: BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Binding of an analyte to a ligand immobilized on the tip causes a shift in the interference pattern, which is proportional to the number of bound molecules.

General Protocol:

  • Immobilize the biotinylated BPTF bromodomain onto streptavidin-coated biosensor tips.

  • Establish a baseline by dipping the biosensors in buffer.

  • Move the biosensors into wells containing the inhibitor at different concentrations to measure association.

  • Move the biosensors back into buffer-containing wells to measure dissociation.

  • Analyze the resulting sensorgrams to determine the binding kinetics and affinity.

MTT/MTS Cell Viability Assay

Objective: To assess the effect of BPTF inhibitors on the metabolic activity of cancer cell lines as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

General Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the BPTF inhibitor for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for a few hours.

  • If using MTT, add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI_50 or IC_50 value.[11][12]

Conclusion

The landscape of BPTF bromodomain inhibitors is rapidly evolving, with several promising compounds demonstrating potent and selective activity. This compound (AU1) served as an important early-stage tool compound, paving the way for the development of more potent inhibitors like BZ1 and NVS-BPTF-1. While BZ1 exhibits impressive potency and selectivity over BET bromodomains, further characterization of its broader selectivity profile is warranted. Dual inhibitors such as TP-238 offer the potential to target multiple pathways simultaneously. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and cellular context. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers navigating this exciting area of drug discovery.

References

A Comparative Analysis of BPTF Bromodomain Inhibitors: (S)-GSK1379725A versus NVS-BPTF-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and selectivity of two notable inhibitors of the Bromodomain and PHD finger-containing Transcription Factor (BPTF): (S)-GSK1379725A and NVS-BPTF-1. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Its association with oncogenic pathways, particularly in regulating c-MYC activity, has made it an attractive target for therapeutic intervention in various cancers.[1][2][3][4] This guide focuses on a comparative analysis of two small molecule inhibitors targeting the BPTF bromodomain.

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound and NVS-BPTF-1 against the BPTF bromodomain. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

CompoundTargetKdIC50Assay Method(s)Selectivity Highlights
This compound BPTF Bromodomain2.8 µMNot ReportedIsothermal Titration Calorimetry (ITC), Protein-Observed Fluorine NMR (PrOF NMR)Selective over BRD4 bromodomain.[5]
NVS-BPTF-1 BPTF71 nM56 nM (AlphaScreen) 16 nM (nanoBRET)Bio-Layer Interferometry (BLI), AlphaScreen, nanoBRETStrong and selective inhibition of BPTF over BRD4(BD1).[6][7] High selectivity against a broad panel of kinases and GPCRs.[6]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams have been generated.

BPTF-c-MYC_Signaling_Pathway BPTF-c-MYC Signaling Pathway cluster_nucleus Nucleus BPTF BPTF NURF_Complex NURF Complex BPTF->NURF_Complex forms cMYC_MAX c-MYC/MAX BPTF->cMYC_MAX interacts with and enhances binding of Chromatin Chromatin NURF_Complex->Chromatin remodels cMYC_MAX->Chromatin binds to Target_Genes Target Genes (e.g., cell cycle progression) Chromatin->Target_Genes regulates transcription of Inhibitor BPTF Inhibitor (this compound or NVS-BPTF-1) Inhibitor->BPTF inhibits

BPTF in the c-MYC signaling pathway.

AlphaScreen_Workflow AlphaScreen Assay Workflow cluster_assay Assay Components Donor_Bead Streptavidin-Coated Donor Bead Biotin_Peptide Biotinylated Histone Peptide Donor_Bead->Biotin_Peptide binds Detection Signal Detection (520-620 nm) Donor_Bead->Detection Acceptor_Bead Nickel Chelate Acceptor Bead His_BPTF His-Tagged BPTF Protein Acceptor_Bead->His_BPTF binds Acceptor_Bead->Detection Biotin_Peptide->His_BPTF interacts with Biotin_Peptide->Detection Inhibitor Test Inhibitor His_BPTF->Inhibitor inhibited by His_BPTF->Detection Inhibitor->Detection

Workflow of the AlphaScreen assay for BPTF inhibitors.

NanoBRET_Workflow NanoBRET Assay Workflow cluster_cell Live Cell NanoLuc_BPTF NanoLuc-BPTF (Donor) Tracer Fluorescent Tracer (Acceptor) NanoLuc_BPTF->Tracer binds to BRET_Signal BRET Signal Measurement NanoLuc_BPTF->BRET_Signal Tracer->BRET_Signal Inhibitor Test Inhibitor Inhibitor->NanoLuc_BPTF competes for binding with Tracer Inhibitor->BRET_Signal

Workflow of the NanoBRET assay for BPTF inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for assessing BPTF bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule inhibitor to its protein target, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Materials:

  • Purified, unlabeled BPTF bromodomain protein in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • This compound dissolved in the same buffer, with a final DMSO concentration matched between the protein and ligand solutions to minimize heats of dilution.

  • An isothermal titration calorimeter.

Procedure:

  • The BPTF protein solution (typically at a concentration of 10-50 µM) is loaded into the sample cell of the calorimeter.

  • The inhibitor solution (typically at a 10- to 20-fold higher concentration than the protein) is loaded into the injection syringe.

  • A series of small, sequential injections of the inhibitor solution into the sample cell are performed at a constant temperature (e.g., 25 °C).

  • The heat change associated with each injection is measured and recorded.

  • The resulting data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[5]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules. In the context of BPTF inhibitors, it is used in a competition format where the inhibitor displaces a known binding partner of the BPTF bromodomain.

Materials:

  • His-tagged BPTF bromodomain protein.

  • Biotinylated histone H4 peptide (e.g., H4K5ac,8ac,12ac,16ac).[8]

  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.[8]

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).[4]

  • Test compounds (e.g., NVS-BPTF-1) serially diluted in assay buffer.

Procedure:

  • The His-tagged BPTF protein is mixed with the Nickel Chelate Acceptor beads and incubated to allow binding.

  • The biotinylated histone peptide is mixed with the Streptavidin-coated Donor beads and incubated.

  • The test compound is added to the assay plate, followed by the BPTF-Acceptor bead complex.

  • The biotinylated peptide-Donor bead complex is then added to initiate the competition reaction.

  • After incubation in the dark, the plate is read on an AlphaScreen-compatible reader. A decrease in the luminescent signal indicates that the test compound has displaced the histone peptide from the BPTF bromodomain.[4][8]

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

The NanoBRET assay is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer (acceptor) in live cells. It is used in a competition format to determine the apparent affinity of a test compound.[6]

Materials:

  • HEK293 cells.

  • Expression vector for NanoLuc-BPTF fusion protein.

  • A fluorescently labeled tracer that binds to the BPTF bromodomain.

  • Test compounds (e.g., NVS-BPTF-1) serially diluted.

  • NanoBRET Nano-Glo® Substrate.

Procedure:

  • HEK293 cells are transfected with the NanoLuc-BPTF expression vector.

  • The transfected cells are seeded into assay plates and incubated.

  • The cells are then treated with the fluorescent tracer at a fixed concentration.

  • Serially diluted test compounds are added to the wells, and the plate is incubated to allow for competition between the tracer and the inhibitor for binding to NanoLuc-BPTF.

  • The NanoBRET Nano-Glo® Substrate is added, and the donor (460 nm) and acceptor (618 nm) emission signals are measured.

  • The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.[6][9][10]

Conclusion

Both this compound and NVS-BPTF-1 are valuable chemical tools for studying the function of the BPTF bromodomain. However, the available data indicates a significant difference in their potency. NVS-BPTF-1 exhibits nanomolar potency in both biochemical and cellular assays, making it a more potent inhibitor than this compound, which has a reported Kd in the micromolar range. Furthermore, NVS-BPTF-1 has been profiled against a broader range of off-targets and has demonstrated high selectivity. The choice of inhibitor will depend on the specific experimental context, with NVS-BPTF-1 being more suitable for applications requiring high potency and well-characterized selectivity.

References

(S)-GSK1379725A: A Comparative Guide to Bromodomain Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and selectivity of the BPTF bromodomain inhibitor, (S)-GSK1379725A, against the bromodomain of BRD4 and other bromodomains. The information presented is based on available experimental data.

This compound, the active enantiomer of the racemic compound AU1, has been identified as a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF).[1][2][3] It demonstrates selectivity for BPTF over the first bromodomain of BRD4 (BRD4(1)).[1][2][4]

Quantitative Data Summary

CompoundTarget BromodomainDissociation Constant (Kd)Notes
This compoundBPTF2.8 µMSelective over BRD4(1)[1][2][4][5]
This compoundBRD4(1)No binding detectedBased on Protein-observed 19F NMR (PrOF NMR) analysis[2]
This compoundBRDT(1)Weaker binding than BPTFBased on qualitative PrOF NMR analysis[1]
This compoundPCAFWeaker binding than BPTFBased on qualitative PrOF NMR analysis[1]
This compoundPfGCN5Weaker binding than BPTFBased on qualitative PrOF NMR analysis[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of BPTF and the general workflow for assessing inhibitor selectivity.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition BPTF BPTF NURF NURF Complex BPTF->NURF part of Chromatin Chromatin Remodeling NURF->Chromatin Histone Acetylated Histones Histone->BPTF binds to Gene Gene Transcription Chromatin->Gene GSK1379725A This compound GSK1379725A->BPTF inhibits binding

Caption: BPTF's role in chromatin remodeling and gene transcription and its inhibition by this compound.

Selectivity_Assay_Workflow Bromodomain Inhibitor Selectivity Assay Workflow start Start: Labeled Bromodomain Proteins prepare Prepare Protein Samples (e.g., 5FW-labeled BPTF, BRD4, etc.) start->prepare incubate Incubate with this compound prepare->incubate acquire Acquire 19F NMR Spectra incubate->acquire analyze Analyze Chemical Shift Perturbations acquire->analyze determine Determine Binding and Selectivity analyze->determine end End: Selectivity Profile determine->end

Caption: General experimental workflow for determining bromodomain inhibitor selectivity using PrOF NMR.

Experimental Protocols

The selectivity of this compound was primarily assessed using Protein-observed 19F NMR (PrOF NMR). This technique allows for the direct observation of ligand binding to a fluorine-labeled protein.

Protein-observed 19F NMR (PrOF NMR) for Selectivity Analysis

Objective: To qualitatively and quantitatively assess the binding of this compound to a panel of bromodomain proteins and determine its selectivity profile.

Materials:

  • 5-fluoro-tryptophan (5FW) labeled bromodomain proteins (e.g., BPTF, BRD4(1), BRDT(1), PCAF, PfGCN5)

  • This compound

  • NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Protein Preparation:

    • Express and purify bromodomain proteins with 5-fluoro-tryptophan (5FW) incorporated. The 5FW serves as the NMR-active probe.

    • Prepare stock solutions of each 5FW-labeled bromodomain protein at a known concentration (e.g., 50 µM) in NMR buffer.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d6) at a high concentration.

  • NMR Sample Preparation:

    • For each bromodomain to be tested, prepare two NMR samples:

      • Apo (control): 5FW-labeled bromodomain protein in NMR buffer with a small amount of the ligand solvent for control purposes.

      • Holo (ligand-bound): 5FW-labeled bromodomain protein in NMR buffer with the addition of this compound to a final desired concentration (e.g., 100 µM).

  • NMR Data Acquisition:

    • Acquire one-dimensional 19F NMR spectra for each apo and holo sample.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • Qualitative Analysis: Compare the 19F NMR spectrum of the apo protein with the holo protein for each bromodomain.

      • Binding: A change in the chemical shift or line broadening of the 19F signal upon addition of the ligand indicates binding.

      • No Binding: If the 19F spectrum remains unchanged, it indicates no or very weak binding.

    • Quantitative Analysis (for binding bromodomains):

      • Perform a titration experiment by acquiring a series of 19F NMR spectra of the 5FW-labeled protein with increasing concentrations of this compound.

      • Monitor the change in the chemical shift of the 19F signal as a function of the ligand concentration.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

  • Selectivity Determination:

    • Compare the Kd values obtained for BPTF with those of other bromodomains. A significantly lower Kd for BPTF indicates selectivity.

    • If only qualitative data is available, the degree of chemical shift perturbation can provide a relative measure of binding affinity, and thus selectivity.

Note: The provided protocol is a general methodology based on the principles of PrOF NMR as described in the literature for bromodomain inhibitor analysis. The specific concentrations and instrument parameters may need to be optimized for each experiment.

References

A Researcher's Guide to the Cross-Reactivity Profile of (S)-GSK1379725A, a Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of (S)-GSK1379725A, a known inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). The content herein is curated for researchers, scientists, and drug development professionals, providing objective data to support investigations into chromatin biology and therapeutic development. This compound, also known as AU1, is the active enantiomer of a racemic compound identified as the first small molecule inhibitor selective for the BPTF bromodomain over the well-studied BRD4 bromodomain.[1][2]

Quantitative Cross-Reactivity Profile

This compound is a selective inhibitor of the BPTF bromodomain with a dissociation constant (Kd) of 2.8 µM.[3] Its selectivity is a key attribute, particularly its lack of binding to the first bromodomain of BRD4 (BRD4(1)).[4] While a comprehensive selectivity panel with quantitative Kd or IC50 values for this compound against a wide array of bromodomains is not publicly available, preliminary assessments have confirmed its selectivity for BPTF over several other bromodomains, including BRD4(1), BRDT(1), PCAF, and PfGCN5, as determined by protein-observed fluorine NMR (PrOF NMR).[2]

For comparative context, this guide includes data from other potent BPTF inhibitors. This comparison highlights the varying degrees of potency and selectivity among different chemical scaffolds targeting the same protein.

Table 1: Comparative In Vitro Potency of BPTF Bromodomain Inhibitors

CompoundTarget(s)Kd (BPTF)Selectivity HighlightsAssay Method(s)
This compound (AU1) BPTF 2.8 µM Selective over BRD4(1) ITC, PrOF NMR
BZ1BPTF6.3 nM>350-fold selective over BET bromodomainsNot Specified
TP-238Dual CECR2/BPTF120 nM12-fold higher affinity for CECR2; Closest off-target is BRD9 (IC50 = 1.4 µM)AlphaScreen, ITC
NVS-BPTF-1BPTF71 nMPotent but with poor solubility and ADME propertiesNot Specified

This table compiles data from various sources; direct comparison should be made with caution as experimental conditions may vary.[1][5][6]

Recent studies have also revealed that this compound (AU1) can function as an inhibitor of the P-glycoprotein (P-gp) efflux pump, which contributes to its ability to sensitize triple-negative breast cancer cells to certain chemotherapeutics.[7] While initially identified from a kinase inhibitor library, the racemic mixture showed some off-target kinase activity; however, modifications to the scaffold have been shown to reduce these interactions.[8]

Experimental Protocols

The determination of inhibitor potency and selectivity against bromodomains is commonly achieved through biophysical and biochemical assays. The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a high-throughput method frequently used for this purpose.

Protocol: AlphaScreen™ Competitive Binding Assay for BPTF

This protocol outlines the general steps to determine the IC50 value of an inhibitor for the BPTF bromodomain.

  • Reagent Preparation : All reagents, including His-tagged BPTF protein, a biotinylated acetylated histone peptide substrate (e.g., H4K16ac), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads, are diluted in a suitable assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Dilution : Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer containing a constant, low percentage of DMSO.

  • Reaction Assembly : In a 384-well microplate, add the His-tagged BPTF protein and the biotinylated histone peptide. Then, add the serially diluted inhibitor.

  • Incubation : Incubate the mixture at room temperature to allow the protein-peptide interaction to reach equilibrium.

  • Bead Addition : Add the Ni-NTA Acceptor beads and incubate. Subsequently, add the Streptavidin Donor beads and perform a final incubation in the dark.

  • Signal Detection : Read the plate on an AlphaScreen-capable microplate reader. The signal generated is proportional to the amount of protein-peptide binding.

  • Data Analysis : The IC50 value is determined by plotting the logarithm of the inhibitor concentration against the AlphaScreen signal and fitting the data to a sigmoidal dose-response curve.

G AlphaScreen™ Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (BPTF, Peptide, Beads) C Combine BPTF, Peptide, & Inhibitor in Plate A->C B Serial Dilution of This compound B->C D Incubate to Equilibrium C->D E Add Acceptor & Donor Beads D->E F Read Signal E->F G Calculate IC50 F->G

Figure 1: Workflow for BPTF inhibitor screening using the AlphaScreen™ assay.

Mechanism of Action and Signaling Context

BPTF is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[2] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, particularly H4K16ac.[1] This interaction is a critical step in tethering the NURF complex to specific chromatin regions, leading to localized nucleosome sliding and altered DNA accessibility. This process facilitates the recruitment of transcription factors, including the oncoprotein c-Myc, to target gene promoters, thereby regulating gene expression involved in cell proliferation and development.[2]

This compound acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the BPTF bromodomain. This prevents the recognition of acetylated histones and disrupts the recruitment of the NURF complex to chromatin, ultimately leading to the downregulation of BPTF-dependent gene transcription.

G cluster_chromatin Chromatin Interaction cluster_regulation Transcriptional Regulation Histone Acetylated Histone Tail (e.g., H4K16ac) BPTF BPTF Bromodomain Histone->BPTF Binds NURF NURF Complex Remodeling Chromatin Remodeling NURF->Remodeling BPTF->NURF Part of Transcription Gene Transcription (e.g., c-Myc targets) Remodeling->Transcription Inhibitor This compound Inhibitor->BPTF Inhibits

Figure 2: Inhibition of BPTF-mediated chromatin remodeling by this compound.

References

Structure-Activity Relationship of (S)-GSK1379725A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the (S)-GSK1379725A scaffold, a known inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). The data presented is derived from the study by Kirberger et al. (2019), which conducted a "ligand deconstruction" analysis to elucidate the key pharmacophores responsible for binding to the BPTF bromodomain.[1][2][3][4]

Comparative Analysis of Analog Binding Affinity

The following table summarizes the binding affinities of this compound and its deconstructed analogs for the BPTF bromodomain, as determined by Protein-observed 19F NMR (PrOF NMR). The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

CompoundStructure / Key MoietiesKd (µM) for BPTF Bromodomain
This compound (AU1) Full Scaffold2.8
Analog 1Deconstructed - Lacking the pyrimidine (B1678525) moiety> 500
Analog 2Deconstructed - Lacking the N-methyl group150
Analog 3Deconstructed - Lacking the entire urea-pyrazole moietyNo binding observed
Analog 4Deconstructed - Pyrazole (B372694) ring aloneWeak binding
Analog 5Deconstructed - Urea (B33335) moiety aloneWeak binding

Data extracted from Kirberger et al., 2019.

Structure-Activity Relationship Insights

The ligand deconstruction analysis reveals several key insights into the SAR of this compound analogs:

  • The Pyrimidine Moiety is Crucial: Removal of the pyrimidine ring (Analog 1) results in a dramatic loss of binding affinity, highlighting its critical role in interacting with the BPTF bromodomain.

  • The N-Methyl Group Contributes to Potency: While not as critical as the pyrimidine, the absence of the N-methyl group (Analog 2) leads to a significant reduction in binding affinity.

  • The Urea-Pyrazole Core is Essential: The complete removal of the urea-pyrazole portion of the molecule (Analog 3) abrogates binding, indicating that this core structure is fundamental for molecular recognition.

  • Individual Fragments Show Weak Affinity: While the pyrazole ring (Analog 4) and the urea moiety (Analog 5) individually exhibit some weak interaction, their covalent linkage within the full scaffold is necessary for high-affinity binding. This suggests a cooperative binding effect of the different molecular fragments.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study.

Protein-observed 19F NMR (PrOF NMR) Spectroscopy for Binding Affinity Determination

This technique is a sensitive method for detecting and quantifying ligand binding to a fluorine-labeled protein.

Protein Preparation: The BPTF bromodomain was expressed in E. coli with 5-fluoro-DL-tryptophan incorporated for 19F labeling. The protein was then purified using standard chromatography techniques.

NMR Titration:

  • A solution of the 19F-labeled BPTF bromodomain (typically 5-10 µM) in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) is prepared.

  • A series of 1D 19F NMR spectra are acquired at a constant temperature (e.g., 298 K).

  • A concentrated stock solution of the analog compound in a compatible solvent (e.g., DMSO) is prepared.

  • Small aliquots of the analog stock solution are titrated into the protein solution.

  • A 1D 19F NMR spectrum is recorded after each addition, allowing the system to reach equilibrium.

  • The chemical shift perturbations of the 19F-tryptophan resonances are monitored as a function of the ligand concentration.

  • The dissociation constant (Kd) is determined by fitting the chemical shift changes to a one-site binding model using appropriate software.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Sensor Chip Preparation:

  • A CM5 sensor chip is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

  • The purified BPTF bromodomain is immobilized on the sensor chip surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • The remaining activated esters on the surface are deactivated with an injection of ethanolamine-HCl.

Binding Analysis:

  • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

  • A series of dilutions of the analog compound in the running buffer are prepared.

  • Each concentration of the analog is injected over the sensor surface for a defined association time, followed by a dissociation phase where only the running buffer flows over the surface.

  • The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.

  • The sensor surface is regenerated between each analog injection using a specific regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.

  • The association (ka) and dissociation (kd) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Visualizations

Core Scaffold and Analog Modifications

G cluster_scaffold This compound Core Scaffold cluster_analogs Analog Modifications Scaffold Pyrazole-Urea Core Pyrimidine Pyrimidine Scaffold->Pyrimidine Essential for high affinity N_Methyl N-Methyl Scaffold->N_Methyl Contributes to potency Analog1 Analog 1 (Lacks Pyrimidine) Scaffold->Analog1 Greatly reduced affinity Analog2 Analog 2 (Lacks N-Methyl) Scaffold->Analog2 Reduced affinity Analog3 Analog 3 (Lacks Pyrazole-Urea) Scaffold->Analog3 No binding

Caption: Modifications to the this compound scaffold and their impact on binding affinity.

Experimental Workflow for Binding Affinity Measurement

G start Start protein_prep Prepare 19F-labeled BPTF Bromodomain start->protein_prep ligand_prep Prepare Analog Stock Solution start->ligand_prep nmr_setup Setup 1D 19F NMR Experiment protein_prep->nmr_setup titration Titrate Analog into Protein Solution ligand_prep->titration nmr_setup->titration acquire_data Acquire 1D 19F NMR Spectra titration->acquire_data analyze Analyze Chemical Shift Perturbations acquire_data->analyze calculate_kd Calculate Kd (Binding Affinity) analyze->calculate_kd end End calculate_kd->end

Caption: Workflow for determining binding affinity using Protein-observed 19F NMR.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for BPTF Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the engagement of small molecules with the Bromodomain PHD Finger Transcription Factor (BPTF), a key regulator of chromatin remodeling and a promising therapeutic target in oncology.

Introduction to BPTF and Target Engagement

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in regulating gene expression by altering chromatin structure.[1] Its involvement in cellular processes such as proliferation and differentiation, and its dysregulation in various cancers, has made it an attractive target for drug discovery.[1] Validating that a therapeutic compound directly binds to BPTF within a cellular context—a process known as target engagement—is a crucial step in drug development. CETSA is a powerful technique that allows for the direct assessment of a compound's ability to bind and stabilize its target protein in a physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA) for BPTF

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. When a compound binds to BPTF, the resulting protein-ligand complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

CETSA Workflow

The general workflow for a Western blot-based CETSA experiment to assess BPTF target engagement is as follows:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Seed and culture cells (e.g., A549) B 2. Treat cells with BPTF inhibitor or vehicle (DMSO) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat samples at a temperature gradient C->D E 5. Cell Lysis (e.g., freeze-thaw cycles) D->E F 6. Centrifugation to separate soluble and aggregated proteins E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Western Blot analysis for BPTF G->H I 9. Quantify band intensity and plot melting curve H->I BPTF_cMyc_Pathway cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF part of BPTF->NURF facilitates recruitment of cMyc c-Myc cMyc->NURF Promoter Target Gene Promoter (e.g., E-box sequences) cMyc->Promoter binds to NURF->Promoter recruited to Transcription Gene Transcription Promoter->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation BPTF_inhibitor BPTF Inhibitor BPTF_inhibitor->BPTF inhibits

References

Unveiling the Binding Dynamics of (S)-GSK1379725A: An Isothermal Titration Calorimetry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, understanding the precise interactions between small molecule inhibitors and their protein targets is paramount. (S)-GSK1379725A has emerged as a selective ligand for the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) for characterizing the binding of this compound to the BPTF bromodomain, alongside alternative biophysical techniques, supported by available experimental data.

Quantitative Analysis of Binding Affinity

Isothermal Titration Calorimetry is a gold-standard technique for the direct measurement of binding thermodynamics. For the interaction between this compound and the BPTF bromodomain, ITC has been employed to determine the dissociation constant (Kd), a measure of binding affinity.

CompoundTargetMethodKd (μM)
This compoundBPTF BromodomainITC2.8[1]

While specific thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) for the this compound-BPTF interaction are not publicly available, ITC is unique in its ability to provide this complete thermodynamic profile in a single experiment.

Comparison with Alternative Biophysical Methods

To provide a broader context for the binding affinity of BPTF inhibitors, this section compares ITC with other commonly used biophysical assays. Although direct comparative data for this compound across these platforms is limited, data for other BPTF inhibitors illustrate the utility of these alternative methods.

CompoundMethodKd (μM) / IC50 (μM)
BromosporineITC1.8
TP-238ITC0.12
Compound 8SPR3
Compound 5AlphaScreenIC50 value determined

Note: Data for Bromosporine, TP-238, Compound 8, and Compound 5 are for their interaction with the BPTF bromodomain and are provided for comparative purposes.[2]

Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. It provides real-time kinetic data (association and dissociation rates) in addition to binding affinity.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures binding through the generation of a chemiluminescent signal when two beads are brought into proximity by a binding event. It is a high-throughput method often used for screening and determining inhibitor potency (IC50).

Protein-Observed Fluorine NMR (PrOF NMR): This nuclear magnetic resonance technique utilizes fluorine-labeled proteins to detect ligand binding through changes in the fluorine signal. It is particularly useful for detecting weak binding events and for fragment-based screening. An upper Kd of 8 μM was estimated for GSK1379725A using this method.[1]

Experimental Methodologies

A detailed experimental protocol for the Isothermal Titration Calorimetry of this compound binding to the BPTF bromodomain is not publicly available. However, a general protocol for a typical ITC experiment is provided below.

General Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • The BPTF bromodomain protein is dialyzed extensively against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same dialysis buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final DMSO concentration matched in the protein solution.

    • All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter.

  • ITC Instrument Setup:

    • The sample cell is filled with the BPTF bromodomain solution (typically at a concentration of 10-50 µM).

    • The injection syringe is loaded with the this compound solution (typically at a concentration 10-20 fold higher than the protein concentration).

    • The experiment is performed at a constant temperature, typically 25 °C.

  • Titration:

    • A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing the BPTF bromodomain.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of BPTF, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein BPTF Bromodomain in Buffer Degas Degassing Protein->Degas Ligand This compound in Buffer Ligand->Degas Calorimeter Calorimeter Degas->Calorimeter Load Samples Titration Titration: Ligand into Protein Calorimeter->Titration RawData Raw Data (Heat Bursts) Titration->RawData BindingIsotherm Binding Isotherm RawData->BindingIsotherm Integration Thermodynamics Thermodynamic Parameters (Kd, ΔH, n) BindingIsotherm->Thermodynamics Fitting

Caption: Experimental workflow for Isothermal Titration Calorimetry.

BPTF_Signaling_Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor MAPK_Signal Growth Factors RTK Receptor Tyrosine Kinase MAPK_Signal->RTK Smad2 Smad2 TGFb_Receptor->Smad2 Ras Ras RTK->Ras Chromatin Chromatin Smad2->Chromatin BPTF BPTF (NURF Complex) BPTF->Chromatin Chromatin Remodeling Raf1 Raf1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Transcription Factor Activation Wnt8a wnt8a Gene Chromatin->Wnt8a Increased Accessibility Posterior_Neuroectodermal_Fate Posterior Neuroectodermal Fate Wnt8a->Posterior_Neuroectodermal_Fate Expression Cell_Proliferation Cell Proliferation Proliferation_Genes->Cell_Proliferation Expression GSK1379725A This compound GSK1379725A->BPTF

Caption: Simplified BPTF signaling pathways.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for determining the binding affinity of this compound to the BPTF bromodomain, yielding a Kd of 2.8 μM. While a detailed experimental protocol for this specific interaction is not publicly documented, the general principles of ITC are well-established. For a comprehensive understanding of inhibitor binding, it is beneficial to employ orthogonal biophysical methods such as SPR and AlphaScreen. The provided diagrams offer a visual guide to the experimental workflow of ITC and the cellular context of the BPTF signaling pathway, aiding researchers in the design and interpretation of their own binding studies. Further investigation to delineate the complete thermodynamic signature of the this compound-BPTF interaction and comparative studies using alternative techniques will be invaluable for the continued development of potent and selective BPTF inhibitors.

References

A Comparative Analysis of BPTF Bromodomain Inhibitors: (S)-GSK1379725A and BI-7190

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the Bromodomain and PHD finger Transcription Factor (BPTF), a core component of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling target in oncology.[1][2] The bromodomain of BPTF recognizes acetylated lysine (B10760008) residues on histone tails, a key interaction for chromatin remodeling and gene transcription.[1][2][3] This guide provides a detailed comparison of two prominent BPTF bromodomain inhibitors, (S)-GSK1379725A and BI-7190, to assist researchers in selecting the appropriate tool compound for their studies.

Overview and Mechanism of Action

Both this compound and BI-7190 are small molecule inhibitors that target the bromodomain of BPTF, thereby disrupting its interaction with acetylated histones and modulating gene expression.

This compound , also known as AU1, is a selective ligand for the BPTF bromodomain.[4][5][6] The (S)-enantiomer has been identified as the more active form for binding to the BPTF bromodomain.[5]

BI-7190 is a potent and selective chemical probe for the BPTF bromodomain, designed for both in vitro and in vivo applications.[1][2] It was developed through the screening of analogues of the BRD9 bromodomain probe BI-9564.[1][2] A structurally similar but inactive compound, BI-4827, is available as a negative control for experiments.[1][2]

Quantitative Efficacy and Potency

The following tables summarize the available quantitative data for this compound and BI-7190, highlighting their binding affinity, cellular potency, and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Potency

ParameterThis compoundBI-7190
Target BPTF BromodomainBPTF Bromodomain
Binding Affinity (Kd) 2.8 µM[4]3.5 nM (DiscoveRx)[1][2], 85 nM (ITC)[3], 131 nM (ITC)[7][8]
Cellular Potency (EC50) 500 nM (in five cellular assays)[4]58 nM (NanoBRET)[1][2][3]

Table 2: Selectivity Profile

Off-TargetThis compoundBI-7190
BRD4 No binding activity reported[4]-
BRD9 -EC50 = 1,100 nM (NanoBRET)[1][2][3]
BRPF1 -EC50 = 2960 nM (NanoBRET)[8]
CECR2 -EC50 = 13200 nM (NanoBRET)[8]
Kinase Panel No activity reported in PKIS library screen[4]No significant hits in a panel of 38 kinases at 10 µM[1][3][8]
Receptor Panel -No inhibition in a panel of 44 receptors at 10 µM[1][3][8]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the key assays used to characterize this compound and BI-7190.

In Vitro Binding Assays
  • Isothermal Titration Calorimetry (ITC): This technique was used to determine the binding affinity (Kd) of both compounds to the BPTF bromodomain by directly measuring the heat changes upon binding. For this compound, unlabeled BPTF was used.[4] For BI-7190, ITC was also employed to confirm its high affinity.[3]

  • DiscoveRx BROMOscan: This competitive binding assay was utilized to determine the Kd of BI-7190 for the BPTF bromodomain.[1][2][3]

  • Protein-Observed Fluorine NMR (PrOF NMR): This method was used to assess the binding of this compound to a fluorine-labeled BPTF bromodomain.[5]

Cellular Target Engagement Assays
  • NanoBRET Assay: This live-cell assay was used to quantify the engagement of BI-7190 with the BPTF bromodomain. The assay measures the energy transfer between a NanoLuc-tagged BPTF and a fluorescently labeled tracer that competes with the inhibitor.[1][2][3]

Cell Viability Assays
  • CellTiter-Blue Assay: The effect of this compound on cell viability was assessed in HEK293T cells using the resazurin-based CellTiter-Blue assay. Cells were treated with the compound for 24 and 48 hours, and viability was measured based on the reduction of resazurin (B115843) to the fluorescent resorufin.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_inhibitors Inhibitors Histone Histone H4 Acetylated_Histone Acetylated Histone H4 Histone->Acetylated_Histone HATs BPTF BPTF NURF NURF Complex BPTF->NURF Component of Chromatin Remodeling Chromatin Remodeling NURF->Chromatin Remodeling Acetylated_Histone->BPTF Bromodomain Binding GSK1379725A This compound GSK1379725A->BPTF Inhibits Binding BI7190 BI-7190 BI7190->BPTF Inhibits Binding Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription

Caption: BPTF Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Binding_Assay Binding Affinity (ITC, DiscoveRx) Selectivity_Assay Selectivity Screening (Kinase & Receptor Panels) Target_Engagement Target Engagement (NanoBRET) PK_Studies Pharmacokinetics Target_Engagement->PK_Studies Viability_Assay Cell Viability (CellTiter-Blue) Efficacy_Studies Efficacy Models Viability_Assay->Efficacy_Studies Compound Test Compound (this compound or BI-7190) Compound->Binding_Assay Compound->Selectivity_Assay Compound->Target_Engagement Compound->Viability_Assay

Caption: General Experimental Workflow for Inhibitor Characterization.

Conclusion

Both this compound and BI-7190 are valuable tools for studying the function of the BPTF bromodomain. BI-7190 demonstrates significantly higher potency in both binding and cellular assays compared to the currently available data for this compound. Furthermore, BI-7190 has a well-characterized selectivity profile and an available negative control, BI-4827, which strengthens its utility as a chemical probe. While this compound is a confirmed BPTF ligand, the more comprehensive dataset and higher potency of BI-7190 currently position it as a more robust choice for in-depth studies of BPTF biology and its role in disease. Researchers should consider these factors when selecting an inhibitor for their specific experimental needs.

References

On-Target Validation of BPTF Bromodomain Inhibition: A Comparative Analysis of Small Molecule Inhibitors and CRISPR-Cas9 Mediated Knockout

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of Bromodomain and PHD finger Transcription Factor (BPTF) inhibitors, comparing the pharmacological effects of small molecules with the genetic disruption of the BPTF gene using CRISPR-Cas9 technology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies, quantitative data, and the underlying biological pathways.

The validation of a drug's on-target effects is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic action is a direct consequence of its interaction with the intended molecular target. Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a promising therapeutic target in various cancers due to its role in chromatin remodeling and gene transcription.[1][2][3][4] Small molecule inhibitors targeting the BPTF bromodomain have been developed to disrupt its function. To rigorously validate the on-target effects of these inhibitors, a comparison with genetic methods such as CRISPR-Cas9-mediated gene knockout is essential. This guide provides a comparative analysis of these two approaches in the context of BPTF inhibition.

Comparative Analysis of Phenotypic Effects

The central hypothesis in on-target validation is that the phenotypic consequences of a small molecule inhibitor should mimic those of genetically disrupting its target. In the case of BPTF, both chemical inhibition and genetic knockout have been shown to impact cancer cell proliferation and survival.

Cell Viability and Proliferation

Studies have demonstrated that both the genetic depletion of BPTF and treatment with BPTF bromodomain inhibitors lead to a reduction in cancer cell viability. The comparison of these effects provides strong evidence for the on-target activity of the inhibitors.

Intervention Cell Line Effect on Cell Viability/Proliferation Reference Study
CRISPR-Cas9 Knockout of BPTF K562 (Chronic Myelogenous Leukemia)~2-fold decrease in the percentage of GFP+ (BPTF knockout) cells over time, indicating reduced proliferation/survival.Kirberger et al., 2019[2]
MCF-7 (Breast Cancer)Gradual decrease in the percentage of GFP+ (BPTF knockout) cells over time.Kirberger et al., 2019[2]
HepG2 (Hepatocellular Carcinoma)No significant effect on cell proliferation.Kirberger et al., 2019[2]
BPTF Inhibitor: (S)-1 (AU1 enantiomer) K562 (Chronic Myelogenous Leukemia)Marked decrease in cell viability at 5 µM concentration after 72 hours.Kirberger et al., 2019[2]
MCF-7 (Breast Cancer)Significant decrease in cell viability at 5 µM concentration after 72 hours.Kirberger et al., 2019[2]
HepG2 (Hepatocellular Carcinoma)Not sensitive to treatment with 5 µM of (S)-1.Kirberger et al., 2019[2]
BPTF Inhibitor: BZ1 4T1 (Mouse Breast Cancer)Sensitizes cells to doxorubicin, an effect that is not observed in BPTF knockdown cells, demonstrating on-target specificity.New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition, 2021[1][5]

Key Observation: The concordance between the effects of CRISPR-mediated BPTF depletion and treatment with the BPTF inhibitor (S)-1 across different cancer cell lines strongly supports the on-target action of the inhibitor. The differential sensitivity of the cell lines to BPTF perturbation is also a critical finding. Furthermore, the lack of a sensitizing effect of BZ1 in BPTF knockdown cells provides compelling evidence for its BPTF-specific mechanism of action.[1][2][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of BPTF and its inhibitors, it is crucial to visualize the involved signaling pathways and the experimental workflows used for their validation.

BPTF Signaling Pathway

BPTF, as part of the NURF complex, plays a significant role in regulating gene expression. Its activity has been linked to key oncogenic pathways, including the MAPK and PI3K-AKT signaling cascades, and the regulation of the MYC oncogene.[6]

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF (NURF Complex) Chromatin Chromatin Remodeling BPTF->Chromatin facilitates Histones Acetylated Histones Histones->BPTF recognizes MYC c-MYC Gene Chromatin->MYC activates Transcription Gene Transcription MYC->Transcription MAPK_pathway MAPK Pathway (ERK) Transcription->MAPK_pathway PI3K_pathway PI3K/AKT Pathway Transcription->PI3K_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation BPTF_inhibitor BPTF Bromodomain Inhibitor BPTF_inhibitor->BPTF inhibits Experimental_Workflow cluster_genetic Genetic Approach cluster_pharmacological Pharmacological Approach cluster_analysis Comparative Analysis CRISPR CRISPR-Cas9 (sgRNA targeting BPTF) Knockout BPTF Knockout Cell Line CRISPR->Knockout Phenotype Phenotypic Assays (Viability, Apoptosis) Knockout->Phenotype Gene_Expression Gene Expression Analysis (qRT-PCR) Knockout->Gene_Expression Inhibitor BPTF Inhibitor (e.g., (S)-1, BZ1) Treatment Wild-Type Cell Line + Inhibitor Inhibitor->Treatment Treatment->Phenotype Treatment->Gene_Expression On_Target On-Target Effect Validation Phenotype->On_Target Gene_Expression->On_Target

References

A Comparative Analysis of BPTF Inhibitors: DC-BPi-03 and AU1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the BPTF (Bromodomain and PHD finger Transcription Factor) bromodomain inhibitors, DC-BPi-03 and AU1. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation.[1][2] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. This document outlines the biochemical and cellular activities of these inhibitors, details the experimental methodologies for their characterization, and visualizes the key signaling pathways they modulate.

Executive Summary

DC-BPi-03 has been identified as a novel inhibitor of the BPTF bromodomain, developed through the structural decomposition of the reported inhibitor TP-238.[2][3][4] The compound AU1 is also described as a small molecule inhibitor of BPTF.[1][5][6] For the purposes of this guide, and based on available literature, DC-BPi-03 and AU1 are considered to be the same initial lead compound, with AU1 sometimes referring to the racemic mixture (rac-1).[6] This guide will compare the activity of this inhibitor scaffold with other notable BPTF inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro potency of DC-BPi-03/AU1 and other relevant BPTF bromodomain inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of DC-BPi-03 / AU1

CompoundTargetAssay MethodParameterValueSource
DC-BPi-03BPTF-BRDHTRFIC50698.3 ± 21.0 nM[7]
DC-BPi-03BPTF-BRD-Kd2.81 µM[7]
AU1 (rac-1)BPTF-Kd2.8 µM[1]

Table 2: Comparative Potency of Other BPTF Bromodomain Inhibitors

CompoundTarget(s)Assay Method(s)KdKey PropertiesSource(s)
BZ1BPTF-BRDAlphaScreen6.3 nMHigh potency and >350-fold selectivity over BET bromodomains[7][8]
TP-238Dual CECR2/BPTFAlphaScreen, ITC120 nM (BPTF)Dual inhibitor with higher affinity for CECR2[9]
Sanguinarine chlorideBPTF-BRDHTRFIC50 = 344.2 ± 25.1 nM-[7]

Mechanism of Action and Signaling Pathways

BPTF, as a core subunit of the NURF complex, utilizes its bromodomain to bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for tethering the NURF complex to specific chromatin regions, thereby remodeling chromatin and regulating the expression of target genes, including the proto-oncogene c-MYC.[2] Inhibition of the BPTF bromodomain by small molecules like DC-BPi-03 and AU1 disrupts this process.

Furthermore, BPTF has been shown to activate key oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[2] By inhibiting BPTF, these downstream pathways can be suppressed.

Recent studies have also identified an additional property of AU1, where it can interfere with the P-glycoprotein (P-gp) efflux pump, a mechanism associated with multidrug resistance in cancer.[1][5] This suggests a dual mechanism of action for AU1 in sensitizing cancer cells to chemotherapy.

BPTF_Signaling_Pathway BPTF Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane BPTF BPTF NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin Remodeling NURF->Chromatin Histones Acetylated Histones Histones->BPTF binds to cMYC c-MYC Transcription Chromatin->cMYC PI3K_AKT PI3K-AKT Pathway cMYC->PI3K_AKT MAPK MAPK Pathway cMYC->MAPK DC_BPi_03 DC-BPi-03 DC_BPi_03->BPTF inhibit AU1 AU1 AU1->BPTF inhibit Pgp P-gp Efflux Pump AU1->Pgp inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Chemo Chemotherapy Pgp->Chemo effluxes

BPTF's role in oncogenic signaling and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the BPTF bromodomain.

  • Principle: The assay measures the competitive inhibition of the interaction between a GST-tagged BPTF bromodomain and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac). A Europium cryptate-labeled anti-GST antibody (donor fluorophore) and Streptavidin-XL665 (acceptor fluorophore) are used. When in close proximity, FRET occurs.

  • Materials:

    • Recombinant human BPTF bromodomain protein (GST-tagged)

    • Biotinylated histone H4 peptide (e.g., H4K12ac)

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • Test compounds dissolved in DMSO

    • 384-well low-volume microplates

    • HTRF-compatible microplate reader

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add a pre-mixed solution of GST-BPTF bromodomain and biotinylated H4K12ac peptide to the wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add a pre-mixed solution of anti-GST-Europium and Streptavidin-XL665.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 60 minutes).

    • Measure the HTRF signal at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

AlphaScreen Assay

This assay is also used to measure the binding affinity of inhibitors to the BPTF bromodomain.

  • Principle: This assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. The interaction between a His-tagged BPTF bromodomain and a biotinylated histone peptide brings the beads together.

  • Materials:

    • Recombinant human BPTF bromodomain protein (His-tagged)

    • Biotinylated Histone H4 peptide (e.g., tetra-acetylated at K5, 8, 12, 16)

    • Nickel chelate (Ni-NTA) acceptor beads

    • Streptavidin donor beads

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • AlphaScreen-compatible plate reader

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add His-tagged BPTF bromodomain to the wells and incubate.

    • Add biotinylated histone peptide and incubate.

    • Add a suspension of Ni-NTA acceptor beads and incubate in the dark.

    • Add a suspension of Streptavidin donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

    • The signal is inversely proportional to the concentration of the inhibitor. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study (Breast Cancer Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of BPTF inhibitors.

  • Animal Model: Female BALB/c mice.

  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Procedure:

    • Inject 4T1 cells into the mammary fat pad of the mice.

    • Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the BPTF inhibitor (e.g., AU1) and/or chemotherapy (e.g., doxorubicin) via an appropriate route (e.g., intraperitoneally) according to a pre-determined dosing schedule.

    • Monitor tumor growth by caliper measurements at regular intervals.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow General Experimental Workflow for BPTF Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Biochemical Binding Assay (HTRF or AlphaScreen) Determine_Potency Determine IC50 / Kd Binding_Assay->Determine_Potency Cell_Proliferation Cell-Based Proliferation Assay Determine_Potency->Cell_Proliferation Select promising compounds Determine_EC50 Determine EC50 Cell_Proliferation->Determine_EC50 Western_Blot Western Blot Analysis (Downstream Signaling) Determine_EC50->Western_Blot Confirm cellular activity Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Xenograft_Model Tumor Xenograft Model (e.g., 4T1 in mice) Target_Engagement->Xenograft_Model Advance to in vivo studies Treatment Treatment with Inhibitor +/- Chemotherapy Xenograft_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Efficacy Evaluate Anti-Tumor Efficacy Tumor_Growth->Efficacy

Workflow for characterizing BPTF inhibitors.

Conclusion

DC-BPi-03 and its equivalent, AU1, represent an important class of first-generation BPTF bromodomain inhibitors. While they exhibit moderate potency, their discovery has paved the way for the development of more potent and selective inhibitors like BZ1. The dual-action mechanism of AU1, targeting both the BPTF bromodomain and the P-gp efflux pump, presents an interesting therapeutic strategy, particularly for overcoming chemotherapy resistance. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working on the therapeutic potential of BPTF inhibition in oncology and other diseases. Further head-to-head comparative studies under identical conditions will be beneficial for a more definitive assessment of these compounds.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (S)-GSK1379725A

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (S)-GSK1379725A must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. Although some safety data sheets for similar compounds suggest they may not be classified as hazardous, it is imperative to treat all chemical substances with a high degree of caution. The following guidelines provide a comprehensive operational and disposal plan.

Immediate Safety and Handling Precautions

When working with this compound, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2] In case of accidental contact, immediate action is crucial:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, consult a physician.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management

In the event of a spill, evacuate unnecessary personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] All sources of ignition should be removed.[2] The collected waste must be placed in a sealed, properly labeled container for disposal.[2] Ensure the spill area is thoroughly cleaned and decontaminated.

Storage Information

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years for stock solutions.[3]

Quantitative Data Summary

PropertyValueSource
Storage Temperature-20°C (1 year), -80°C (2 years)[3]
Chemical Properties
Kd for BPTF2.8 µM[3]
Cell Viability Assay EC50500 nM in five cellular assays[3]

Step-by-Step Disposal Protocol

As no specific disposal instructions for this compound are available, a conservative approach aligned with general hazardous waste disposal guidelines is required.[4][5][6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.[6]

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6]

    • The container must be kept closed at all times except when adding waste.[5]

    • Do not overfill the container; it should be at a maximum of 3/4 full.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

    • Include the date when waste was first added to the container.[5]

  • Disposal Request and Collection:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) or equivalent department.[5][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][6]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7]

    • The rinsate must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[5]

Disposal Decision Workflow

Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generated (this compound) IsHazardous Treat as Hazardous Waste? Start->IsHazardous Segregate Segregate Waste IsHazardous->Segregate Yes (Best Practice) Containerize Use Labeled, Sealed Container Segregate->Containerize Store Store Safely Containerize->Store Request Request EHS Pickup Store->Request Dispose Proper Disposal by EHS Request->Dispose

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。